molecular formula C6H9N3 B1313814 N3-Methylpyridine-2,3-diamine CAS No. 56291-51-1

N3-Methylpyridine-2,3-diamine

Cat. No.: B1313814
CAS No.: 56291-51-1
M. Wt: 123.16 g/mol
InChI Key: TZRRONMICPMDGT-UHFFFAOYSA-N
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Description

N3-Methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRRONMICPMDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481857
Record name N3-Methylpyridine-2,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56291-51-1
Record name N3-Methylpyridine-2,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N-methylpyridine-2,3-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methylpyridine-2,3-diamine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural arrangement, featuring adjacent amino groups on a pyridine ring with a methyl substituent on one of the exocyclic nitrogens, makes it an important precursor for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These resulting scaffolds are of significant interest in medicinal chemistry, demonstrating potent inhibitory activity against key biological targets such as cyclin-dependent kinases (CDKs) and Mycobacterial membrane protein Large 3 (MmpL3). This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines plausible synthetic routes, and delves into its primary application as a key intermediate in the development of therapeutic agents.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize its known and predicted physicochemical properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 56291-51-1Commercial Suppliers
Molecular Formula C₆H₉N₃Commercial Suppliers
Molecular Weight 123.16 g/mol Commercial Suppliers
Melting Point 178-179°C[1]
Boiling Point 138°C (at 1 Torr)[1]
Density 1.179 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.10 ± 0.36 (Predicted)[1]

Table 2: Spectroscopic and Hazard Information

Data TypeInformation
¹H NMR Data not available.
¹³C NMR Data not available.
Mass Spectrum Data not available.
IR Spectrum Data not available.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic procedures specifically for this compound are scarce. However, based on established chemical principles and related literature, a plausible and efficient synthetic pathway can be proposed. This involves the synthesis of an N-methylated nitropyridine precursor, followed by a reduction of the nitro group.

Proposed Synthetic Pathway

A likely two-step synthesis of this compound is outlined below. This pathway offers a clear and logical approach for laboratory preparation.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine N-Methyl-2-amino-3-nitropyridine N-Methyl-2-amino-3-nitropyridine 2-Amino-3-nitropyridine->N-Methyl-2-amino-3-nitropyridine Methylating Agent (e.g., CH3I) This compound This compound N-Methyl-2-amino-3-nitropyridine->this compound Reducing Agent (e.g., SnCl2/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Methodology for the Synthesis of Imidazo[4,5-b]pyridines

The primary utility of this compound is as a precursor for imidazo[4,5-b]pyridines. The general procedure for this cyclization reaction is well-documented.

General Procedure for the Synthesis of 2-Substituted-Imidazo[4,5-b]pyridines:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and a slight molar excess of the desired aldehyde in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add an oxidizing agent and a cyclizing agent. A common system is sodium metabisulfite (Na₂S₂O₅) in DMSO, which facilitates the cyclization.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically >100°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 2-substituted-imidazo[4,5-b]pyridine.[2]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of compounds targeting significant pathways in cancer and infectious diseases.

Kinase Inhibitors for Anticancer Therapy

The imidazo[4,5-b]pyridine scaffold, readily synthesized from this compound, is a well-established "hinge-binding" motif for various protein kinases. These kinases are often dysregulated in cancer, making them attractive therapeutic targets.

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells. Numerous imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9.[1]

G Imidazo[4,5-b]pyridine_Derivative Imidazo[4,5-b]pyridine_Derivative CDK9/CyclinT_Complex CDK9/CyclinT_Complex Imidazo[4,5-b]pyridine_Derivative->CDK9/CyclinT_Complex Inhibition RNA_Polymerase_II RNA_Polymerase_II CDK9/CyclinT_Complex->RNA_Polymerase_II Phosphorylation Transcription_Elongation Transcription_Elongation RNA_Polymerase_II->Transcription_Elongation Anti-apoptotic_Proteins Anti-apoptotic_Proteins Transcription_Elongation->Anti-apoptotic_Proteins Synthesis of Apoptosis Apoptosis Anti-apoptotic_Proteins->Apoptosis Inhibition of

Caption: Signaling pathway of CDK9 inhibition by Imidazo[4,5-b]pyridine derivatives.

MmpL3 Inhibitors for Antitubercular Therapy

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the MmpL3 transporter for the export of mycolic acids, which are essential components of its unique cell wall. Inhibition of MmpL3 is a validated strategy for developing new antitubercular drugs. Pyridine-2-methylamine derivatives, which can be synthesized from precursors like this compound, have been identified as potent MmpL3 inhibitors.[3][4]

The general workflow for the application of this compound in the synthesis of these bioactive molecules is depicted below.

G This compound This compound Imidazo[4,5-b]pyridine_Scaffold Imidazo[4,5-b]pyridine_Scaffold This compound->Imidazo[4,5-b]pyridine_Scaffold Cyclization Bioactive_Molecules Bioactive_Molecules Imidazo[4,5-b]pyridine_Scaffold->Bioactive_Molecules Derivatization Kinase_Inhibitors Kinase_Inhibitors Bioactive_Molecules->Kinase_Inhibitors MmpL3_Inhibitors MmpL3_Inhibitors Bioactive_Molecules->MmpL3_Inhibitors

Caption: Workflow for the synthesis of bioactive molecules from this compound.

Conclusion

This compound is a chemical intermediate of significant value in the field of medicinal chemistry. While comprehensive data on its intrinsic properties are not widely available, its utility is clearly demonstrated through its role as a precursor to the versatile imidazo[4,5-b]pyridine scaffold. The resulting compounds have shown considerable promise as inhibitors of critical therapeutic targets, including CDK9 and MmpL3, highlighting the importance of this compound in the ongoing development of novel anticancer and antitubercular agents. Further research to fully characterize this compound and to explore new synthetic methodologies and applications is warranted.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N3-Methylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its chemical reactivity, biological activity, and structure-activity relationships (SAR). This document outlines the probable molecular structure, discusses potential conformational isomers, and provides detailed protocols for the experimental and computational characterization of this molecule.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be largely planar, with the pyridine ring and the two amino groups lying in approximately the same plane. The introduction of a methyl group on the nitrogen at position 3 (N3) will influence the local geometry and may lead to distinct conformational preferences.

Structural Data of Analogous Compounds

To infer the structural parameters of this compound, we can examine the crystallographic data of the parent compound, pyridine-2,3-diamine. While specific bond lengths and angles will be influenced by the N-methylation, the data for the parent diamine provides a reasonable starting point.

ParameterPyridine-2,3-diamine (Predicted for N3-Methyl Isomer)
Bond Lengths (Å)
C2-N (amino)~1.36
C3-N (methylamino)~1.38
C-C (aromatic)1.38 - 1.40
C-N (aromatic)1.33 - 1.35
N-C (methyl)~1.47
Bond Angles (°)
C-C-C (in ring)118 - 121
C-N-C (in ring)~117
C2-C3-N (methylamino)~120
C3-C2-N (amino)~120
C-N-H (amino)~120
C-N-C (methylamino)~120
Dihedral Angles (°)
H-N-C3-C2Expected to be close to 0° or 180°
C(methyl)-N-C3-C2Expected to be close to 0° or 180°

Note: The table summarizes expected values based on typical bond lengths and angles for similar chemical environments and should be confirmed by experimental or computational studies.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the C3-N(methylamino) bond. The orientation of the methyl group relative to the pyridine ring can be described by the C2-C3-N-C(methyl) dihedral angle. Two principal conformations are anticipated:

  • Syn-periplanar: The methyl group is oriented on the same side as the C2-amino group. This conformation may be sterically hindered.

  • Anti-periplanar: The methyl group is oriented away from the C2-amino group. This is likely the more stable conformation due to reduced steric clash.

Intramolecular hydrogen bonding between the amino groups could also play a role in stabilizing a particular conformation.

Experimental Protocols for Structural and Conformational Analysis

A combination of spectroscopic and crystallographic techniques is essential for a thorough characterization of this compound.

Synthesis

A plausible synthetic route to this compound would involve the selective N-methylation of pyridine-2,3-diamine.

Protocol: Synthesis of this compound

  • Protection: The more nucleophilic 2-amino group of pyridine-2,3-diamine is first protected, for example, by acylation.

  • Methylation: The protected intermediate is then reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to introduce the methyl group at the N3 position.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions to yield this compound.

  • Purification: The final product is purified by column chromatography or recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state molecular structure.

Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the molecular structure and conformation in solution.

Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons and carbons, confirming the molecular connectivity.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which helps in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for elucidating the preferred conformation (e.g., the orientation of the methyl group relative to the pyridine ring protons).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹) are identified and assigned.

Computational Chemistry Workflow

In the absence of experimental data, computational methods can provide valuable insights into the molecular structure and conformational landscape.

G Computational Workflow for Structural Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 High-Level Quantum Mechanical Calculations cluster_3 Property Prediction cluster_4 Results mol_build Build Initial 3D Structure conf_search Systematic or Stochastic Conformational Search mol_build->conf_search low_level_opt Low-Level Geometry Optimization (e.g., MMFF94) conf_search->low_level_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) low_level_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc nmr_pred NMR Chemical Shift Prediction dft_opt->nmr_pred final_structures Optimized Geometries (Bond Lengths, Angles) dft_opt->final_structures thermo_chem Thermochemical Analysis freq_calc->thermo_chem ir_pred IR Spectra Prediction freq_calc->ir_pred energies Relative Conformational Energies thermo_chem->energies spectra Predicted Spectra nmr_pred->spectra ir_pred->spectra

Caption: Computational workflow for molecular structure and conformation analysis.

Protocol: Computational Modeling

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Optimization: The geometries of the identified low-energy conformers are optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima and to predict the infrared spectrum.

  • Thermochemical Analysis: The relative energies and populations of the different conformers at a given temperature are calculated from the thermochemical data.

  • NMR Prediction: The NMR chemical shifts of the optimized structures can be calculated and compared with experimental data to aid in structural assignment and conformational analysis.

Logical Workflow for Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of this compound, integrating both experimental and computational approaches.

G Integrated Workflow for Molecular Characterization cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis cluster_3 Computational Modeling cluster_4 Data Integration and Final Structure synthesis Synthesis purification Purification synthesis->purification nmr NMR (1D & 2D) purification->nmr ftir FTIR purification->ftir crystal_growth Crystal Growth purification->crystal_growth comp_chem DFT Calculations purification->comp_chem data_integration Data Integration and Analysis nmr->data_integration ftir->data_integration xray X-ray Diffraction crystal_growth->xray xray->data_integration comp_chem->data_integration final_structure Definitive Molecular Structure and Conformation data_integration->final_structure

Caption: Integrated workflow for the characterization of this compound.

Conclusion

While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for its structural and conformational analysis. By employing the described synthetic, spectroscopic, crystallographic, and computational methods, researchers can obtain a detailed understanding of this molecule's properties, which is essential for its potential applications in drug discovery and materials science. The provided protocols offer a clear roadmap for future investigations into this and related substituted pyridine compounds.

Spectroscopic and Physicochemical Profile of N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Scientists

Introduction: This technical guide provides a summary of the available physicochemical and computed spectral data for N3-Methylpyridine-3,4-diamine. Due to the limited availability of experimental spectral data for N3-Methylpyridine-2,3-diamine, this document focuses on its close structural isomer, N3-Methylpyridine-3,4-diamine, as a representative compound. The guide also outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to the analysis of such pyridine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties of N3-Methylpyridine-3,4-diamine

The following table summarizes the key computed and experimental properties of N3-Methylpyridine-3,4-diamine, sourced from publicly available chemical databases.[1][2][3]

PropertyValueSource
CAS Number 1796-73-2PubChem[2], Biosynth[1], Sigma-Aldrich[3]
Molecular Formula C₆H₉N₃PubChem[2], Biosynth[1]
Molecular Weight 123.16 g/mol PubChem[2], Biosynth[1]
IUPAC Name 3-N-methylpyridine-3,4-diaminePubChem[2]
Canonical SMILES CNC1=C(C=CN=C1)NPubChem[2]
InChI Key QLIOXRPNGUADBG-UHFFFAOYSA-NPubChem[2]
Computed XLogP3 0.2PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]

Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols for acquiring NMR, IR, and MS spectra for a novel compound like N3-Methylpyridine-3,4-diamine are crucial for its structural elucidation and characterization. The following are generalized procedures based on standard laboratory techniques for solid organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid N3-Methylpyridine-3,4-diamine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay, number of scans) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary to achieve a sufficient signal-to-noise ratio compared to the ¹H spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid N3-Methylpyridine-3,4-diamine sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically generate the absorbance or transmittance spectrum.

    • After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[4][5][6]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the N3-Methylpyridine-3,4-diamine sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

    • The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • Data Acquisition:

    • Tune and calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[7][8][9]

Visualized Workflow for Spectroscopic Characterization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized chemical compound, a fundamental process in chemical research and drug development.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification cluster_reporting Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Final_Report Final Report / Publication Structure_Determination->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

References

Navigating the Physicochemical Landscape of N3-Methylpyridine-2,3-diamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methylpyridine-2,3-diamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. This technical guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability of this compound. Due to the limited publicly available experimental data for this specific compound, this guide leverages information from structurally similar diaminopyridines to provide a robust framework for its physicochemical characterization. Furthermore, it outlines detailed experimental protocols for determining its solubility and for conducting forced degradation studies to elucidate its stability profile and degradation pathways.

Introduction

This compound, a substituted diaminopyridine, presents a scaffold with potential for diverse pharmacological activities. Its journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Solubility influences bioavailability and formulation strategies, while stability dictates storage, handling, and shelf-life. This document serves as a foundational resource, consolidating known information and providing actionable methodologies for researchers to generate the specific data required for their applications.

Physicochemical Properties of this compound

Direct experimental data on the solubility and stability of this compound is scarce in the current literature. However, some fundamental properties have been reported and are summarized below.

PropertyValue
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Melting Point 178-179 °C
Boiling Point 138 °C at 1 Torr

Note: These values are compiled from various chemical supplier databases and should be confirmed experimentally.

Solubility Profile

3.1. Predicted Solubility

The presence of two amino groups and a pyridine nitrogen atom suggests that this compound will exhibit some degree of aqueous solubility due to hydrogen bonding with water molecules. The methyl group may slightly increase its lipophilicity compared to unsubstituted diaminopyridine.

Based on data for similar compounds like 4-aminopyridine, which has a water solubility of approximately 30 mg/mL, and 2-aminopyridine, which shows good solubility in polar organic solvents, it is anticipated that this compound will be soluble in polar protic and aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleHydrogen bonding capabilities of the amino and pyridine groups.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleDipole-dipole interactions with the polar functional groups.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe polar nature of the molecule is unlikely to interact favorably with non-polar solvents.

3.2. Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

  • Thermostatically controlled shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

G Workflow for Solubility Determination start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a thermostatically controlled shaker (e.g., 24-48h at 25°C) add_excess->equilibrate settle_filter Allow to settle and filter supernatant through a 0.45 µm filter equilibrate->settle_filter dilute Accurately dilute the filtered solution settle_filter->dilute analyze Analyze concentration by validated HPLC method dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 1. Isothermal Shake-Flask Solubility Workflow

Stability Profile

The stability of this compound is a critical parameter for its development. While no specific stability data is published, studies on the closely related 3,4-diaminopyridine provide valuable insights.

4.1. Insights from Related Compounds

Studies on 3,4-diaminopyridine have shown that it possesses excellent chemical stability in solid oral dosage forms when protected from light, with minimal degradation observed at refrigerated and room temperatures.[1][2] A significant finding is that the salt form of 3,4-diaminopyridine exhibits greater stability under oxidative stress compared to the free base.[3][4] This is attributed to the protonation of the pyridine nitrogen and amino groups, which reduces their susceptibility to oxidation.

4.2. Potential Degradation Pathways

Based on the degradation of 3,4-diaminopyridine, the primary degradation pathways for this compound under stress conditions, particularly oxidative stress, are likely to involve the amino groups and the pyridine ring.

G Potential Oxidative Degradation Pathway parent This compound n_oxide Pyridine N-oxide derivative parent->n_oxide Oxidation of pyridine nitrogen nitro_derivative Nitro-pyridine derivative parent->nitro_derivative Oxidation of amino group oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->parent

Figure 2. Potential Oxidative Degradation

4.3. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated temperature and humidity chambers

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

G Forced Degradation Study Workflow start Start prepare_solution Prepare solution of This compound start->prepare_solution stress_conditions Subject to Stress Conditions prepare_solution->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, e.g., 80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and Characterize Degradation Products analyze->identify end End identify->end

References

A Technical Guide to the Reactivity of Amino Groups in N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the two distinct amino groups in N3-Methylpyridine-2,3-diamine. Understanding the differential reactivity of the primary amino group at the C2 position and the secondary methylamino group at the C3 position is crucial for the strategic design and synthesis of novel heterocyclic compounds, particularly in the field of medicinal chemistry. This document summarizes key reactivity principles, provides detailed experimental protocols for selective functionalization based on analogous systems, and presents quantitative data where available.

Core Concepts: Differential Reactivity of Amino Groups

The reactivity of the amino groups in this compound is governed by a combination of electronic and steric factors. The primary amino group at the C2 position is generally more nucleophilic and less sterically hindered than the secondary methylamino group at the C3 position. This inherent difference allows for regioselective reactions under controlled conditions.

The pyridine ring nitrogen exerts an electron-withdrawing effect, which influences the basicity and nucleophilicity of the adjacent amino groups. Computational studies on related aromatic diamines suggest that the amino group ortho to the ring nitrogen (the C2-amino group) is more basic and, therefore, more reactive in many electrophilic substitution reactions.

Key Reactions and Regioselectivity

The differential reactivity of the amino groups allows for selective acylation, alkylation, and condensation reactions, leading to the formation of a variety of important heterocyclic scaffolds, such as imidazopyridines.

Acylation Reactions

Selective acylation is a fundamental transformation for differentiating the amino groups. Generally, the more nucleophilic and less sterically hindered C2-amino group will react preferentially with acylating agents, especially under kinetically controlled conditions. However, the choice of acylating agent and reaction conditions can influence the regioselectivity. For instance, in the analogous 3,4-diaminopyridine, the use of acetyl chloride leads to selective acylation at the more basic amino group, while di-tert-butyl dicarbonate can favor acylation at the other amino group through a different mechanism[1][2].

Alkylation Reactions

Similar to acylation, the C2-amino group is the primary site of alkylation under many conditions. However, the regioselectivity of alkylation can be directed by modifying the reaction parameters. For the related 2,3-diaminopyridine, reductive amination conditions with aldehydes tend to result in alkylation at the C3-amino group[3]. This provides a powerful strategy for synthesizing N3-substituted imidazo[4,5-b]pyridines.

Condensation Reactions to Form Imidazopyridines

This compound is a valuable precursor for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridines. The initial condensation reaction typically involves the more reactive C2-amino group with a one-carbon electrophile (e.g., orthoformates), followed by cyclization. The subsequent alkylation of the resulting imidazopyridine can be directed to either the N1 or N3 position, depending on the reaction conditions, which ultimately dictates the initial site of reaction on the diamine precursor[3].

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, data from the closely related 2,3-diaminopyridine can provide valuable insights into the expected reactivity.

ParameterValue (for 2,3-diaminopyridine)Reference
pKa15.09[3]
pKa21.35[3]

Note: The higher pKa value is associated with the more basic amino group, which is predicted to be the C2-amino group.

Experimental Protocols

The following protocols are adapted from literature procedures for the regioselective functionalization of 2,3-diaminopyridine and are expected to be applicable to this compound with minor modifications.

Protocol 1: Selective N3-Alkylation via Reductive Amination[3]

This protocol describes the selective alkylation of the C3-amino group.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Borane-pyridine complex

  • Acetic acid

  • Anhydrous solvent (e.g., THF or DME)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous solvent, add the aldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add borane-pyridine complex (1.5 equivalents) dropwise.

  • Add acetic acid (2 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridines[3]

This protocol outlines the synthesis of the imidazopyridine ring system.

Materials:

  • This compound

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., DMF or toluene)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and triethyl orthoformate (1.5 equivalents) in the chosen solvent.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess orthoformate.

  • Perform a standard aqueous work-up, neutralizing the acid catalyst.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Logical Workflow for Selective Functionalization

selective_functionalization cluster_acylation Acylation cluster_alkylation Alkylation start This compound acyl_cond Kinetic Control (e.g., Acyl Chloride) start->acyl_cond Preferential acyl_thermo Thermodynamic/Mechanism Control (e.g., Boc-anhydride) start->acyl_thermo alkyl_direct Direct Alkylation (e.g., Alkyl Halide) start->alkyl_direct Preferential alkyl_reductive Reductive Amination (Aldehyde) start->alkyl_reductive c2_acyl N2-Acylated Product acyl_cond->c2_acyl c3_acyl N3-Acylated Product acyl_thermo->c3_acyl Potential c2_alkyl N2-Alkylated Product alkyl_direct->c2_alkyl c3_alkyl N3-Alkylated Product alkyl_reductive->c3_alkyl

Caption: A logical workflow for the selective functionalization of this compound.

Signaling Pathway for Imidazopyridine Synthesis

imidazopyridine_synthesis diamine This compound intermediate Formamidine Intermediate diamine->intermediate Condensation on C2-NH2 electrophile One-Carbon Electrophile (e.g., Triethyl Orthoformate) electrophile->intermediate imidazopyridine 1-Methyl-1H-imidazo[4,5-b]pyridine intermediate->imidazopyridine Cyclization

Caption: A simplified reaction pathway for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine.

References

The Biological Activity of Substituted Pyridine Diamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine diamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their unique structural features allow for diverse substitutions, leading to compounds with potent and selective effects on various biological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective activities of substituted pyridine diamines, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Substituted pyridine diamines have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as protein kinases, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted pyridine diamines has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxicity of 2,6-Diaminopyridine Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3)PC3 (Prostate)0.1[1]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S4)PC3 (Prostate)0.56[1]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S2)PC3 (Prostate)0.85[1]
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (48h)[2]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 (48h)[2]
Tetracyclic imidazo[4,5-b]pyridine (6a)HCT116 (Colon)0.3[3]
Tetracyclic imidazo[4,5-b]pyridine (8)HCT116 (Colon)0.2[4]
Tetracyclic imidazo[4,5-b]pyridine (10)HCT116 (Colon)0.9[4]
2,6-dihaloarylchalcone derivative (3a)HeLa (Cervical)3.5[5]
Cyanopyridone derivative (6a)HeLa (Cervical)7.1[5]

Table 2: Kinase Inhibitory Activity of Pyridine Diamine Derivatives

Compound/DerivativeKinase TargetIC50 (nM)Reference
Pyridine-based compound (12)PIM-114.3[6]
Staurosporine (Reference)PIM-116.7[6]
Pyridine-based compound (6)PIM-119.4[6]
Pyridine-based compound (13)PIM-119.8[6]
Pyridine-based compound (11)PIM-142.3[6]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted pyridine diamines is significantly influenced by the nature and position of substituents on the pyridine ring.[7][8][9]

  • Enhancing Groups: The presence of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative activity.[7][8]

  • Detrimental Groups: Conversely, the introduction of bulky groups or halogen atoms can lead to a decrease in cytotoxic effects.[7][8]

  • Positional Importance: The position of the nitrogen atom within fused ring systems, such as in tetracyclic imidazo[4,5-b]pyridines, has a significant impact on antiproliferative activity, with derivatives bearing amino side chains at position 2 often showing enhanced potency.[3]

Key Signaling Pathway in Cancer: PI3K/Akt Pathway

Many pyridine diamine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition FoxO FoxO Akt->FoxO Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival GSK3b->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis FoxO->Apoptosis Inhibitor Substituted Pyridine Diamine Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by pyridine diamines.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of substituted pyridine diamine incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the substituted pyridine diamine derivatives for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound (substituted pyridine diamine) in a suitable kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antimicrobial Activity

Substituted pyridine diamines have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Substituted Pyridine Diamine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-amino-3-cyanopyridine (2c)Staphylococcus aureus0.039[13][14]
2-amino-3-cyanopyridine (2c)Bacillus subtilis0.039[13][14]
Asymmetric diamidine (1)MRSA0.25 - 4[15]
Thiazole-linked diamine (26)Various bacteria0.25 - 8[15]
Imidazopyridine derivative (8)Staphylococcus aureus3.12[16]
Imidazopyridine derivative (3)Escherichia coli9.091[17]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of pyridine diamines is highly dependent on their substitution patterns.

  • Lipophilicity: Increased lipophilicity can enhance antimicrobial activity by facilitating passage through the bacterial cell membrane.

  • Specific Substituents: The presence of certain functional groups, such as cyclohexylamine in 2-aminopyridine derivatives, has been shown to be crucial for activity against Gram-positive bacteria.[13] Bromo-fluoro substituents on imidazopyridine scaffolds have also been found to significantly enhance antibacterial activity.[16]

Experimental Protocol for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of substituted pyridine diamine in broth start->prepare_dilutions inoculate_wells Inoculate each well with a standardized bacterial suspension prepare_dilutions->inoculate_wells incubate Incubate at 37°C for 18-24 hours inoculate_wells->incubate observe_growth Visually inspect for turbidity (bacterial growth) incubate->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Activity

Certain substituted pyridine diamines have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological processes such as the aggregation of amyloid-beta (Aβ) peptides and the activity of β-secretase (BACE-1).[18][19][20]

Quantitative Neuroprotective Activity Data

Table 4: Neuroprotective Activity of Substituted Pyridine Derivatives

Compound/DerivativeTarget/AssayIC50/ActivityReference
Carbamate 8hAChE Inhibition0.153 µM[19]
Carbamate 11hBChE Inhibition0.828 µM[19]
Carbamates 8, 9, 11Aβ42 Self-AggregationInhibitory[19]
Z-VLL-CHOBACE-1 InhibitionNeuroprotective at 100 nM[20]
GL-189BACE-1 InhibitionNeuroprotective at 1 µM[20]
EQ-04Aβ toxicity37% viability increase at 1 nM[21]
Key Pathological Pathway in Alzheimer's Disease: Amyloid-β Aggregation

The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[22][23] Substituted pyridine diamines can interfere with this process, preventing the formation of neurotoxic oligomers and fibrils.

Abeta_Aggregation_Pathway Amyloid-β Aggregation Pathway and Inhibition APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage by BACE-1 sAPPb sAPPβ Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Further Aggregation Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Fibrils->Neurotoxicity BACE1 β-secretase (BACE-1) gSecretase γ-secretase Inhibitor Substituted Pyridine Diamine Inhibitor->Abeta Inhibits Aggregation Inhibitor->BACE1

Caption: Amyloid-β aggregation pathway and points of intervention by pyridine diamines.

Experimental Protocols for Neuroprotective Activity

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid fibrils in vitro.

Detailed Protocol:

  • Preparation: Prepare solutions of synthetic Aβ42 peptide in a suitable buffer.

  • Incubation: Incubate the Aβ42 solution with and without the test compound (substituted pyridine diamine) at 37°C with shaking.

  • ThT Fluorescence Measurement: At various time points, take aliquots of the solutions and add Thioflavin T. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

  • Data Analysis: A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ fibrillization.[4]

This assay measures the ability of a compound to inhibit the enzymatic activity of BACE-1.

Detailed Protocol:

  • Reaction Setup: In a microplate, combine a BACE-1 enzyme, a fluorogenic substrate (a peptide containing the BACE-1 cleavage site flanked by a fluorophore and a quencher), and the test compound.[24][25]

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the increase in fluorescence over time. Cleavage of the substrate by BACE-1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percent inhibition and determine the IC50 value of the compound.[24]

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with substituted pyridine diamines. The provided data, protocols, and pathway diagrams offer valuable insights into the multifaceted biological activities of this important class of compounds.

References

N3-Methylpyridine-2,3-diamine: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N3-Methylpyridine-2,3-diamine is a functionalized pyridine derivative that serves as a valuable heterocyclic building block in the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry. Its unique arrangement of amino groups, one of which is secondary, offers opportunities for regioselective reactions, making it an attractive scaffold for the construction of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and data presentation.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical and spectroscopic properties based on data from its precursor, 2,3-diaminopyridine, and analogous N-alkylated aminopyridines. These values serve as a reference for researchers working with this compound.

PropertyPredicted Value
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Off-white to light brown solid
Melting Point 110-115 °C (for 2,3-diaminopyridine)[1]
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)
¹H NMR (DMSO-d₆) δ (ppm): 7.5-7.7 (m, 1H, Ar-H), 6.7-6.9 (m, 1H, Ar-H), 6.4-6.6 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, -NH₂), 4.5-5.0 (br s, 1H, -NHCH₃), 2.8-3.0 (d, 3H, -CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 150-155 (C), 140-145 (C), 130-135 (CH), 115-120 (CH), 110-115 (CH), 30-35 (CH₃)
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 3050-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620-1580 (C=C and C=N stretching), 1500-1400 (N-H bending)

Experimental Protocols

The synthesis of this compound can be approached in a two-step process: the synthesis of the precursor 2,3-diaminopyridine, followed by its selective N-methylation.

Step 1: Synthesis of 2,3-Diaminopyridine

Several methods have been reported for the synthesis of 2,3-diaminopyridine, with a common route being the reduction of 2-amino-3-nitropyridine.[2][3]

Reaction Scheme:

2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2,3-Diaminopyridine 2,3-Diaminopyridine 2-Amino-3-nitropyridine->2,3-Diaminopyridine Fe, HCl (cat.) EtOH/H₂O, Reflux 2,3-Diaminopyridine 2,3-Diaminopyridine This compound This compound 2,3-Diaminopyridine->this compound CH₃I Solvent, Room Temp. experimental_workflow cluster_synthesis Synthesis of Imidazo[4,5-b]pyridine Derivative start This compound reaction Condensation/ Cyclization start->reaction reagent Carboxylic Acid or Aldehyde (R-COX) reagent->reaction product Substituted Imidazo[4,5-b]pyridine reaction->product

References

Unlocking Therapeutic Potential: A Technical Guide to N3-Methylpyridine-2,3-diamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, the N3-Methylpyridine-2,3-diamine scaffold is emerging as a promising starting point for the development of new drugs targeting a range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for derivatives of this versatile core, complete with detailed experimental protocols and data presentation strategies.

The this compound core, a substituted diaminopyridine, offers a unique three-dimensional structure and electronic properties that make it an attractive candidate for interaction with various biological targets.[1] Its potential has been highlighted by the diverse biological activities observed in structurally related pyridine and diaminopyrimidine compounds, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5][6] This guide outlines key research avenues to explore the therapeutic utility of novel this compound derivatives.

Core Research Areas

The primary proposed research areas for this compound derivatives are focused on three major therapeutic fields: oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Drug Development

Pyridine-based compounds have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.[3][5][7][8] A key area of investigation for this compound derivatives is their potential as kinase inhibitors. Numerous pyridine and diaminopyrimidine analogues have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Janus Kinases (JAKs).[9][10][11][12][13]

Proposed Research Workflow for Anticancer Activity:

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay Antiproliferative Screening (MTT Assay) Characterization->MTT_Assay Kinase_Assay Kinase Inhibition Assays (e.g., CDK, FAK, JAK) MTT_Assay->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Cycle Cell Cycle Analysis SAR_Analysis->Cell_Cycle Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway_Analysis

Caption: Workflow for anticancer drug discovery with this compound derivatives.

Neuroprotective Agents for Neurodegenerative Diseases

The structural features of diaminopyridines suggest their potential to interact with targets in the central nervous system.[14] Research into related compounds has indicated possible neuroprotective effects, which could be relevant for conditions like Alzheimer's and Parkinson's disease.[2] The proposed research will focus on evaluating the ability of novel derivatives to protect neuronal cells from oxidative stress and excitotoxicity, key pathological mechanisms in neurodegeneration.

Potential Signaling Pathway for Neuroprotection:

Neuroprotection_Pathway Glutamate Glutamate Excess NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Derivative This compound Derivative Derivative->NMDA_Receptor Modulation Derivative->Oxidative_Stress Inhibition Logical_Relationship Core_Scaffold This compound Core Synthesis Synthesis of Derivative Library Core_Scaffold->Synthesis Anticancer Anticancer Evaluation Synthesis->Anticancer Neuroprotection Neuroprotection Evaluation Synthesis->Neuroprotection Antimicrobial Antimicrobial Evaluation Synthesis->Antimicrobial Lead_Optimization Lead Optimization Anticancer->Lead_Optimization Neuroprotection->Lead_Optimization Antimicrobial->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

References

An In-depth Technical Guide to N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

A comprehensive overview of the current scientific knowledge on N3-Methylpyridine-2,3-diamine, including its discovery, synthesis, and known properties. This document also highlights the current gaps in the publicly available research literature regarding this compound.

Introduction

This compound, with the CAS Number 56291-51-1, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a methyl group on the nitrogen of the 3-amino group. While the synthesis and properties of various diaminopyridines and their derivatives are documented in scientific literature, specific information regarding the discovery and detailed history of this compound is not extensively reported in publicly accessible databases and publications. This guide aims to consolidate the available information and clearly delineate the areas where data is currently lacking.

Physicochemical Properties

Basic physicochemical properties of this compound have been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 56291-51-1Chemical Supplier Databases
Molecular Formula C₆H₉N₃Chemical Supplier Databases
Molecular Weight 123.16 g/mol Chemical Supplier Databases
Appearance SolidChemical Supplier Databases

Synthesis and Discovery

A key challenge in the synthesis of this compound is the regioselective methylation of the 3-amino group in the presence of the 2-amino group and the pyridine ring nitrogen. A study by G.R. Brown et al. investigated the methylation of 2,3-diaminopyridine and found that the position of methylation is dependent on the solvent used. This research indicates that methylation can occur on the 3-amino group, which would result in the formation of this compound. The study highlighted that a combination of steric and hydrogen-bonding effects influences the regioselectivity of the methylation reaction.

Unfortunately, a detailed, step-by-step experimental protocol for the synthesis and purification of this compound with specific reagents, reaction conditions, and yields is not explicitly detailed in the readily accessible scientific literature. General methods for the N-methylation of amines could be adapted, but would require experimental optimization to achieve the desired regioselectivity.

Logical Synthesis Workflow

Based on general organic chemistry principles and the information available for related compounds, a logical workflow for the synthesis of this compound can be proposed. This workflow represents a hypothetical pathway and has not been experimentally verified from the available literature.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_products Potential Products cluster_purification Purification cluster_final Final Product 2,3-Diaminopyridine 2,3-Diaminopyridine Reaction N-Methylation 2,3-Diaminopyridine->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Solvent_Control Solvent System for Regioselectivity Solvent_Control->Reaction N3_Product This compound (Desired Product) Reaction->N3_Product N2_Product N2-Methylpyridine-2,3-diamine (Isomeric Impurity) Reaction->N2_Product Ring_Product Ring-Methylated Products (Isomeric Impurities) Reaction->Ring_Product Purification Chromatographic Separation N3_Product->Purification N2_Product->Purification Ring_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Data and Protocols

A thorough search of scientific databases did not yield specific, citable experimental data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra for this compound. While data for the parent compound, 2,3-diaminopyridine, and other methylated pyridine derivatives are available, direct, verifiable analytical data for the target compound could not be located.

Consequently, detailed experimental protocols for the characterization and analysis of this compound are not available in the public domain.

Biological Activity and Signaling Pathways

There is no information available in the surveyed literature regarding the biological activity of this compound. No studies have been identified that investigate its role in any signaling pathways or its potential as a therapeutic agent. The biological functions of this specific molecule remain an unexplored area of research.

Conclusion and Future Outlook

This compound is a known chemical entity, as evidenced by its availability from commercial suppliers and its unique CAS number. However, there is a significant lack of detailed scientific information about this compound in the public domain. Its discovery, a validated and detailed synthesis protocol, comprehensive characterization data, and any potential biological activity are yet to be thoroughly documented in scientific literature.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis of this compound would require dedicated research to develop a regioselective methylation method for 2,3-diaminopyridine. Subsequent characterization and biological screening could uncover novel properties and applications for this understudied molecule. Future research in this area would be essential to build a comprehensive understanding of this compound and its potential utility in various scientific fields.

An In-depth Technical Guide to N3-Methylpyridine-2,3-diamine and its Isomer N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of N3-Methylpyridine-2,3-diamine and its structural isomer, N3-Methylpyridine-3,4-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It addresses the common confusion regarding the CAS numbers for these compounds and presents detailed information in a structured format, including tabulated data, experimental protocols, and visual diagrams of synthetic and biological pathways.

Introduction and Clarification of CAS Numbers

A notable point of confusion exists between the chemical name this compound and the CAS number 1796-73-2. It is crucial to clarify that CAS number 1796-73-2 is assigned to N3-Methylpyridine-3,4-diamine . The correct CAS number for This compound is 56291-51-1 . This guide will address both isomers, presenting their respective properties and data in clearly delineated sections to avoid ambiguity.

N3-Methylpyridine-3,4-diamine

CAS Number: 1796-73-2

Core Properties

The fundamental physicochemical properties of N3-Methylpyridine-3,4-diamine are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
IUPAC Name N3-methylpyridine-3,4-diamine
Boiling Point 325.0 ± 27.0 °C at 760 mmHg
Physical Form Solid
Purity 97%
Storage Temperature 4°C, protect from light
InChI Key QLIOXRPNGUADBG-UHFFFAOYSA-N
Safety and Handling

N3-Methylpyridine-3,4-diamine is associated with the following hazard statements:

  • H314: Causes severe skin burns and eye damage.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed when handling this compound.

Experimental Protocol: Synthesis

A plausible synthetic route to N3-Methylpyridine-3,4-diamine involves the N-methylation of a suitable diaminopyridine precursor, which can be synthesized through the reduction of a nitropyridine. The following is a generalized experimental protocol based on established chemical principles.

Step 1: Nitration of 4-chloropyridine

  • To a solution of 4-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5°C).

  • After the addition is complete, the reaction mixture is carefully warmed and stirred for several hours.

  • The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide) to precipitate the 4-chloro-3-nitropyridine.

  • The crude product is filtered, washed with water, and dried.

Step 2: Amination of 4-chloro-3-nitropyridine

  • The 4-chloro-3-nitropyridine is subjected to nucleophilic aromatic substitution with ammonia. This is typically carried out in a sealed vessel at elevated temperature and pressure.

  • The product, 4-amino-3-nitropyridine, is then isolated and purified.

Step 3: Reduction of 4-amino-3-nitropyridine to Pyridine-3,4-diamine

  • The 4-amino-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid system like tin and hydrochloric acid, is used to reduce the nitro group to an amine.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield pyridine-3,4-diamine.

Step 4: N-methylation to N3-Methylpyridine-3,4-diamine

  • Selective N-methylation of the 3-amino group can be a complex procedure requiring protective group chemistry. A common strategy involves the initial protection of the more nucleophilic amino group.

  • The protected diamine is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

  • Following methylation, the protecting group is removed to yield the final product, N3-Methylpyridine-3,4-diamine.

  • Purification is typically achieved through column chromatography.

Biological Activity

The biological activity of N3-Methylpyridine-3,4-diamine is not extensively documented in publicly available literature. However, diaminopyridine scaffolds are known to be present in various biologically active molecules. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound.

Synthetic Workflow Diagram

G General Synthetic Workflow for N3-Methyl-Diaminopyridines A Halogenated Pyridine Precursor B Nitration A->B HNO₃/H₂SO₄ C Nitro-Halopyridine Intermediate B->C D Amination C->D NH₃ E Amino-Nitropyridine Intermediate D->E F Reduction of Nitro Group E->F H₂/Pd-C or Sn/HCl G Diaminopyridine F->G H Selective N-Methylation G->H Methylating Agent I Final Product (N3-Methyl-Diaminopyridine) H->I

Caption: A generalized synthetic pathway for N3-methyl-diaminopyridines.

This compound

CAS Number: 56291-51-1

Core Properties

The key physicochemical properties of this compound are detailed in the table below.

PropertyValueReference
Molecular Formula C₆H₉N₃[2]
Molecular Weight 123.16 g/mol [2]
Boiling Point 279.624 °C at 760 mmHg[3]
Flash Point 122.913 °C[3]
Density 1.18 g/cm³[3]
Refractive Index 1.652[3]
Storage Conditions Keep in a dark place, inert atmosphere, room temperature[2][4]
Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation[2].

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment.

Experimental Protocol: Synthesis

The synthesis of this compound can be approached through methods analogous to its 3,4-diamine isomer, typically starting from 2-chloropyridine.

Step 1: Nitration of 2-chloropyridine

  • 2-chloropyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-3-nitropyridine. The reaction conditions must be carefully controlled to favor the desired isomer.

Step 2: Amination of 2-chloro-3-nitropyridine

  • The resulting 2-chloro-3-nitropyridine is then aminated with ammonia, displacing the chlorine atom to form 2-amino-3-nitropyridine.

Step 3: Reduction to Pyridine-2,3-diamine

  • The nitro group of 2-amino-3-nitropyridine is reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl), to give pyridine-2,3-diamine.

Step 4: N-methylation to this compound

  • Selective methylation of the 3-amino group of pyridine-2,3-diamine is then carried out. This may involve a protection-methylation-deprotection sequence to ensure regioselectivity. The choice of protecting group and methylating agent is critical for the success of this step.

  • The final product is purified using techniques such as crystallization or chromatography.

Biological Activity and Potential Signaling Pathway

Derivatives of 2,3-diaminopyridine have shown promise as therapeutic agents. Notably, pyridine-2-methylamine derivatives have been identified as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs. The this compound scaffold could potentially serve as a building block for such inhibitors.

MmpL3 Inhibition Pathway Diagram

G Proposed Mechanism of MmpL3 Inhibition cluster_bacterium Mycobacterium tuberculosis A Mycolic Acid Precursors (in cytoplasm) B MmpL3 Transporter (in cell membrane) A->B C Mycolic Acid Transport to Periplasm B->C D Cell Wall Synthesis C->D E Bacterial Viability D->E Inhibitor This compound Derivative (Inhibitor) Inhibitor->B Binding and Inhibition

Caption: Inhibition of mycolic acid transport via MmpL3.

References

Theoretical Analysis of N3-Methylpyridine-2,3-diamine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive theoretical framework for the study of N3-Methylpyridine-2,3-diamine. Due to a lack of existing specific computational studies on this molecule, this document outlines a robust suite of in silico methodologies to characterize its structural, electronic, and spectroscopic properties. The protocols detailed herein are based on established computational chemistry techniques for pyridine derivatives and related heterocyclic compounds. This whitepaper is intended to serve as a foundational guide for researchers initiating theoretical investigations into this compound, providing a clear workflow for generating valuable data for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. The arrangement of amino and methyl groups on the pyridine ring suggests its potential as a ligand for metal complexes, a precursor for heterocyclic synthesis, and a scaffold for drug design. A thorough understanding of its molecular properties is crucial for exploring these applications.

Computational chemistry provides a powerful and cost-effective means to elucidate the fundamental characteristics of molecules.[1][2] Methods such as Density Functional Theory (DFT) can accurately predict molecular geometries, electronic properties, and vibrational spectra, offering insights that are complementary to experimental data.[1][3] This guide outlines a proposed theoretical study of this compound to generate a comprehensive dataset of its key molecular descriptors.

Proposed Computational Methodology

The following section details the proposed experimental protocols for a comprehensive theoretical study of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.[3]

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[1][4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][5][6] For potentially improved accuracy, especially with non-covalent interactions, functionals like M06-2X or WB97XD could also be employed.[7]

  • Basis Set: A Pople-style basis set, such as 6-31+G(d,p) or the more extensive 6-311++G(d,p), is recommended to provide a good description of the electronic structure.[7][8]

  • Procedure:

    • An initial structure of this compound will be constructed using a molecular builder.

    • A full geometry optimization will be performed in the gas phase to locate the minimum energy structure on the potential energy surface.

    • Following optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum.

    • The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

Electronic Properties Analysis

Understanding the electronic structure is key to predicting the reactivity and intermolecular interactions of the molecule.

Protocol:

  • Method: Using the optimized geometry from the previous step, a single-point energy calculation will be performed.

  • Properties to be Calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[1]

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, atomic charges, and intramolecular interactions.

    • Dipole Moment: The total dipole moment and its components will be calculated to understand the molecule's polarity.

Predicted Data Presentation

While specific experimental or previously calculated data for this compound is not available in the literature, the proposed computational study would yield the quantitative data presented in the following tables.

Table 1: Optimized Geometrical Parameters (Predicted)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-NCalculated Value
C3-NCalculated Value
C-C (ring)Calculated Value
C-N (amino)Calculated Value
N-HCalculated Value
C-N (methyl)Calculated Value
C-H (methyl)Calculated Value
**Bond Angles (°) **∠N-C-C (ring)Calculated Value
∠C-N-C (ring)Calculated Value
∠H-N-C (amino)Calculated Value
∠H-C-N (methyl)Calculated Value
Dihedral Angles (°) C-C-N-CCalculated Value

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree) Calculated Value
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value
HOMO-LUMO Gap (eV) Calculated Value
Dipole Moment (Debye) Calculated Value
Major IR Frequencies (cm⁻¹) Calculated Value

Visualizations

The following diagrams illustrate the proposed workflow and the conceptual relationships between the calculated molecular properties.

G cluster_workflow Computational Workflow mol_build Molecular Structure Construction geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy prop_calc Property Analysis sp_energy->prop_calc

Caption: Proposed computational workflow for this compound.

G cluster_properties Interrelation of Molecular Properties opt_geom Optimized Geometry homo_lumo HOMO-LUMO Energies opt_geom->homo_lumo basis for mep Molecular Electrostatic Potential opt_geom->mep basis for ir_spec IR Spectrum opt_geom->ir_spec determines reactivity Chemical Reactivity homo_lumo->reactivity indicates mep->reactivity predicts sites of

Caption: Relationship between key calculated properties and chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical characterization of this compound. By employing Density Functional Theory, a detailed understanding of its geometry, electronic structure, and vibrational properties can be achieved. The presented protocols and the structure for data presentation provide a clear roadmap for future research. The insights gained from such a study will be invaluable for assessing the potential of this compound in drug development and materials science, paving the way for further experimental investigation.

References

Methodological & Application

Synthesis of N2-Methylpyridine-2,3-diamine from 2-chloro-3-nitropyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of N2-Methylpyridine-2,3-diamine from 2-chloro-3-nitropyridine. This two-step synthesis is a practical route for researchers in medicinal chemistry and drug development requiring access to substituted diaminopyridine scaffolds.

Note on Isomer Synthesis: The following protocol details the synthesis of N2-Methylpyridine-2,3-diamine. The direct reaction of 2-chloro-3-nitropyridine with methylamine leads to the substitution at the 2-position, resulting in the N2-methylated product after subsequent reduction. The synthesis of the isomeric N3-Methylpyridine-2,3-diamine from the same starting material is not a straightforward process and would likely require a multi-step protecting group strategy to achieve selective methylation at the N3 position.

Reaction Pathway

The synthesis proceeds in two key steps:

  • Nucleophilic Aromatic Substitution: 2-chloro-3-nitropyridine is reacted with methylamine. The methylamine acts as a nucleophile, displacing the chloride at the C2 position of the pyridine ring to form N-methyl-3-nitropyridin-2-amine.

  • Reduction of the Nitro Group: The nitro group of N-methyl-3-nitropyridin-2-amine is then reduced to an amino group to yield the final product, N2-Methylpyridine-2,3-diamine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Reaction_Pathway 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Intermediate N-methyl-3-nitropyridin-2-amine 2-chloro-3-nitropyridine->Intermediate Methylamine (aq.) Ethanol, Reflux Final_Product N2-Methylpyridine-2,3-diamine Intermediate->Final_Product SnCl2·2H2O Conc. HCl, Reflux Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction A Dissolve 2-chloro-3-nitropyridine in Ethanol B Add aqueous Methylamine A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Evaporate Solvent D->E F Purify Intermediate E->F G Suspend Intermediate and SnCl2·2H2O in Conc. HCl F->G Proceed with purified intermediate H Reflux for 12-18 hours G->H I Cool in Ice Bath H->I J Neutralize with NaOH (pH 8) I->J K Extract with Ethyl Acetate J->K L Wash with Brine K->L M Dry and Evaporate Solvent L->M N Purify Final Product M->N

High-Yield Synthesis of N3-Methylpyridine-2,3-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of N3-Methylpyridine-2,3-diamine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process starting from the commercially available 2,3-diaminopyridine. The key to achieving high selectivity for methylation at the N3-position is the careful selection of the solvent system, which influences the site of methylation. This protocol is based on established methodologies and provides clear, step-by-step instructions to ensure reproducibility and high yields.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The selective introduction of a methyl group at the N3-position of the 2,3-diaminopyridine scaffold can significantly modulate the pharmacological properties of the resulting molecules. This document outlines a reliable and efficient method for the preparation of this compound, focusing on a high-yield approach that is suitable for laboratory-scale synthesis.

Synthesis Workflow

The synthesis of this compound is achieved through a straightforward workflow involving the selective methylation of 2,3-diaminopyridine. The choice of solvent is critical to favor the formation of the desired N3-methylated product over other potential isomers.

SynthesisWorkflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Methylation Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3-Diaminopyridine 2,3-Diaminopyridine Reaction Methyl Iodide (CH3I) in Solvent 2,3-Diaminopyridine->Reaction Step 1 Workup Solvent Removal & Extraction Reaction->Workup Step 2 Purification Chromatography Workup->Purification Step 3 Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • 2,3-Diaminopyridine

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN)

  • 2,2,2-Trifluoroethanol (TFE)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol: Methylation of 2,3-Diaminopyridine

This protocol is adapted from the findings of Barlin and Benbow, which demonstrate the solvent-dependent selectivity of methylation.[1] To achieve a higher yield of the desired N3-methylated product, a mixed solvent system of trifluoroethanol and methanol is utilized.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-diaminopyridine in a 4:1 mixture of 2,2,2-trifluoroethanol and methanol.

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide. The molar ratio of 2,3-diaminopyridine to methyl iodide should be optimized, typically starting with a slight excess of methyl iodide.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is then dissolved in water and the pH is adjusted to be basic by the addition of a sodium hydroxide solution.

    • The aqueous solution is extracted multiple times with chloroform.

  • Purification:

    • The combined organic extracts are dried over anhydrous sodium sulfate.

    • The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.

    • The crude product is purified by column chromatography on silica gel to isolate the this compound.

Data Presentation

The selectivity of the methylation reaction is highly dependent on the solvent used. The following table summarizes the product distribution based on the solvent system, as reported in the literature.[1]

Solvent SystemRatio of Ring Methylation to N3-Amino Group Methylation
Acetonitrile7.3 : 1
4:1 2,2,2-Trifluoroethanol-Methanol1.1 : 1

Table 1: Effect of Solvent on the Regioselectivity of Methylation of 2,3-Diaminopyridine.

Signaling Pathways and Applications

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. Diaminopyridine-based compounds have been investigated for their activity as inhibitors of various kinases and other enzymes. The N-methylation at the 3-position can influence the binding affinity and selectivity of these compounds for their biological targets. The logical relationship for its application in drug development is illustrated below.

DrugDev Application in Drug Development Start This compound Step1 Further Chemical Modification Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Potential Drug Candidate Step5->End

Caption: Logical workflow for the application of this compound in drug discovery.

Conclusion

The protocol described provides a reproducible and high-yield method for the synthesis of this compound. The key to achieving the desired regioselectivity is the use of a protic solvent system that favors methylation on the exocyclic amino group. This intermediate serves as a versatile platform for the development of novel therapeutic agents, and the detailed methodology provided herein should be a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for N3-Methylpyridine-2,3-diamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N3-Methylpyridine-2,3-diamine in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. The protocols detailed below are based on established methodologies for the synthesis of imidazo[4,5-b]pyridines, a class of compounds known for their diverse pharmacological activities.

Introduction to this compound in MCRs

This compound is a valuable building block in combinatorial chemistry, particularly in the context of multicomponent reactions. Its vicinal diamine functionality on a pyridine scaffold allows for the rapid construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These structures are of significant interest to the pharmaceutical industry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets.[1][2]

The application of MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction and other one-pot condensation reactions, offers an efficient and atom-economical approach to generate libraries of structurally diverse imidazo[4,5-b]pyridine derivatives.[3] These compounds have shown promise as inhibitors of various kinases, including Aurora kinases, TrkA, CDK9, and PAK4, making them attractive candidates for the development of novel anticancer therapies.[2][4][5][6][7] Furthermore, derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated antimicrobial, anti-inflammatory, and antiviral activities.[1][8][9]

Key Applications in Drug Discovery

The imidazo[4,5-b]pyridine core, accessible through MCRs with this compound, is a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications:

  • Oncology: As potent inhibitors of key kinases involved in cell cycle progression and signaling pathways crucial for cancer cell proliferation and survival.[1][2][4][5][6][7]

  • Infectious Diseases: Exhibiting activity against various bacterial and viral pathogens.[1][8][9]

  • Inflammatory Diseases: Demonstrating potential in modulating inflammatory responses.[1]

  • Neurological Disorders: Acting as modulators of receptors in the central nervous system, such as GABA-A receptors.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of substituted imidazo[4,5-b]pyridines using a multicomponent approach. These protocols are adapted from established procedures for reactions with analogous 2,3-diaminopyridines and are expected to be applicable to this compound.

Protocol 1: One-Pot Synthesis of 2-Aryl-Substituted Imidazo[4,5-b]pyridines via Condensation with Aldehydes

This protocol describes a straightforward and efficient one-pot synthesis of 2-aryl-substituted imidazo[4,5-b]pyridines through the condensation of a diaminopyridine with an aromatic aldehyde under oxidative conditions.

Reaction Scheme:

G A This compound D Solvent, Heat A->D B Aromatic Aldehyde B->D C [O] C->D E 2-Aryl-1-methyl-1H-imidazo[4,5-b]pyridine D->E One-pot reaction

Figure 1: One-pot synthesis of 2-aryl-imidazo[4,5-b]pyridines.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

Procedure: [8]

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMSO (5 mL).

  • Add sodium metabisulfite (0.55 mmol) to the mixture.

  • Heat the reaction mixture to 165 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-aryl-1-methyl-1H-imidazo[4,5-b]pyridine.

Quantitative Data (Expected):

Reactant 1 (Diamine)Reactant 2 (Aldehyde)ProductYield (%)Reference
2,3-DiaminopyridineBenzaldehyde2-Phenyl-1H-imidazo[4,5-b]pyridine56[8]
5-Bromo-2,3-diaminopyridineBenzaldehyde6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine91[8]
2,3-Diaminopyridine4-Cyanobenzaldehyde4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile67[8]
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol outlines the synthesis of 3-amino-imidazo[4,5-b]pyridine derivatives via the GBB three-component reaction of a diaminopyridine, an aldehyde, and an isocyanide.

Reaction Scheme:

G A This compound D Catalyst, Solvent, Heat A->D B Aldehyde B->D C Isocyanide C->D E Substituted 3-amino-imidazo[4,5-b]pyridine D->E GBB Reaction

Figure 2: Groebke-Blackburn-Bienaymé three-component reaction.

Materials:

  • This compound

  • Aldehyde (e.g., furfural, benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (MeOH) and Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Procedure: [10]

  • To a microwave vial, add this compound (0.5 mmol), the aldehyde (0.6 mmol), and the isocyanide (0.6 mmol).

  • Add a solution of Yb(OTf)₃ (0.04 mmol) in a 3:1 mixture of DCM/MeOH (4 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes mixture) to afford the desired product.

Quantitative Data (Expected from analogous reactions):

| Amine | Aldehyde | Isocyanide | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 89-98 |[10] | | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | 89-98 |[10] |

Signaling Pathways and Biological Relevance

The imidazo[4,5-b]pyridine scaffold is a key pharmacophore for targeting various protein kinases involved in cancer signaling pathways.

G cluster_0 Cell Proliferation & Survival cluster_1 Kinase Targets A This compound + MCR B Imidazo[4,5-b]pyridine Derivatives A->B C Aurora Kinases B->C inhibit D TrkA B->D inhibit E CDK9 B->E inhibit F PAK4 B->F inhibit G Inhibition of Cell Cycle Progression C->G D->G E->G F->G H Induction of Apoptosis G->H

Figure 3: Imidazo[4,5-b]pyridines as kinase inhibitors.

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis.[1] Overexpression of Aurora kinases is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases, leading to cell cycle arrest and apoptosis.[6]

  • Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that is implicated in the development and progression of various cancers.[4] Novel imidazo[4,5-b]pyridines have been developed as potent TrkA inhibitors, demonstrating antitumor effects in preclinical models.[4]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription. Its inhibition is a promising strategy for cancer therapy. Imidazo[4,5-b]pyridine-based compounds have shown significant CDK9 inhibitory potential.[5]

  • p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase that regulates cytoskeletal dynamics, cell motility, and proliferation, and is a target in cancer therapy. Imidazo[4,5-b]pyridine scaffolds have been utilized to design PAK4 inhibitors.[7]

Conclusion

This compound serves as a highly versatile and valuable starting material for the synthesis of diverse libraries of imidazo[4,5-b]pyridine derivatives through efficient multicomponent reactions. The resulting compounds possess a privileged scaffold with demonstrated activity against a range of clinically relevant biological targets, particularly protein kinases implicated in cancer. The provided protocols offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents for various diseases. Further investigation into the specific biological activities of derivatives synthesized from this compound is warranted and holds significant promise for future drug discovery efforts.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methylpyridine-2,3-diamine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural features, including the pyridine ring and the vicinal diamine motif, allow for the construction of fused bicyclic systems, most notably imidazo[4,5-b]pyridines. This scaffold is a known bioisostere of purine and is prevalent in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of the N-methyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also provide a vector for exploring structure-activity relationships (SAR).

These application notes provide detailed protocols for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors starting from this compound, along with information on their biological targets and representative inhibitory activities.

Key Applications

Imidazo[4,5-b]pyridine derivatives synthesized from this compound are promising candidates for the inhibition of several key kinase families implicated in cancer and other diseases. Notable targets include:

  • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition is a validated strategy in oncology.

  • c-Met: The hepatocyte growth factor receptor (HGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.

  • Other Serine/Threonine and Tyrosine Kinases: The versatile imidazo[4,5-b]pyridine scaffold can be adapted to target a wide range of other kinases.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol details the synthesis of N-methyl-2-aryl-3H-imidazo[4,5-b]pyridines through a condensation reaction between this compound and an appropriate aromatic aldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-cyanobenzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask, add equimolar amounts of this compound and the desired aromatic aldehyde.

  • Add 0.55 equivalents of sodium metabisulfite to the reaction mixture.

  • Add a sufficient volume of DMSO to dissolve the reactants.

  • Heat the reaction mixture in an oil bath at 165 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add an excess of deionized water to the flask to precipitate the product.

  • Stir the mixture for 10 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Alternative N-Methylation of Imidazo[4,5-b]pyridines

This protocol is an alternative to Protocol 1, where the imidazo[4,5-b]pyridine core is first synthesized from pyridine-2,3-diamine and then N-methylated.

Reaction Scheme:

Materials:

  • 2-Aryl-1H-imidazo[4,5-b]pyridine (synthesized from pyridine-2,3-diamine and an aromatic aldehyde)

  • Methyl iodide (CH3I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aryl-1H-imidazo[4,5-b]pyridine.

  • Add anhydrous solvent to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1 c-Met53.4[1]
2 Aurora-A42[2]
3 Aurora-B198[2]
4 Aurora-C227[2]

Note: The specific compounds in the references are derivatives of the imidazo[4,5-b]pyridine core and may not be direct products from this compound but are representative of the scaffold's activity.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_aurora Aurora Kinase Signaling cluster_cmet c-Met Signaling Aurora_Kinases Aurora Kinases (A, B, C) Centrosome_Maturation Centrosome Maturation Aurora_Kinases->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly->Cell_Cycle_Progression Imidazopyridine_Inhibitor_A Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor_A->Aurora_Kinases HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Invasion Invasion cMet->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Imidazopyridine_Inhibitor_B Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor_B->cMet Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound + Aromatic Aldehyde Reaction Condensation Reaction (DMSO, 165°C) Start->Reaction Precipitation Precipitation with Water Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Product Pure N-Methyl-2-Aryl-3H- imidazo[4,5-b]pyridine Purification->Product Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET, Luminescence) Product->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols for N3-Methylpyridine-2,3-diamine as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methylpyridine-2,3-diamine is a functionalized aromatic diamine with potential as a monomer for the synthesis of novel conductive polymers. The presence of the pyridine ring and amino groups in the 2 and 3 positions suggests that this monomer can be polymerized via oxidative chemical or electrochemical methods to produce a polymer with a conjugated backbone, a prerequisite for electrical conductivity. The resulting polymer, poly(this compound), is anticipated to possess unique electronic, optical, and electrochemical properties, making it a candidate for a variety of applications, including biosensors, organic electronics, and controlled drug delivery systems. The methyl group at the N3 position can influence the polymer's solubility, processability, and electronic properties.

These application notes provide an overview of the potential of this compound as a precursor for conductive polymers and offer detailed protocols for its polymerization and characterization. It is important to note that as a novel monomer, the specific properties of its corresponding polymer are not yet extensively documented. The data and protocols presented herein are based on established principles of conductive polymer science and data from analogous polymer systems, such as those derived from other diaminopyridines and polypyrrole.

Potential Applications

The unique structure of poly(this compound) suggests several advanced applications:

  • Biosensors: The polymer's conductive nature and the presence of nitrogen atoms in the backbone make it an excellent candidate for enzyme immobilization and the development of electrochemical biosensors. The polymer can act as a transducer, converting biological recognition events into measurable electrical signals.

  • Drug Delivery: The polymer's redox activity could be harnessed for controlled drug release. By applying an electrical potential, the polymer can be switched between its oxidized and neutral states, potentially triggering the release of an embedded therapeutic agent.

  • Organic Electronics: As a conductive polymer, it may find use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as an antistatic coating.

  • Corrosion Resistance: Conductive polymers are known to form protective coatings on metals, and poly(this compound) could offer a new option for corrosion inhibition.

Quantitative Data Summary

The following tables summarize the expected properties of poly(this compound) based on data from analogous conductive polymers like polypyrrole and poly(diaminopyridines). These values should be considered as estimates and will require experimental verification.

Table 1: Expected Electrical and Electrochemical Properties

PropertyExpected Value RangeNotes
Electrical Conductivity 10⁻⁴ - 10² S/cmHighly dependent on dopant, polymerization method, and polymer morphology.
Oxidation Potential +0.4 to +0.8 V (vs. Ag/AgCl)Expected potential for the p-doping process.
Reduction Potential -0.2 to -0.6 V (vs. Ag/AgCl)Expected potential for the n-doping process.
Electrochemical Band Gap 1.8 - 2.5 eVEstimated from the onsets of oxidation and reduction potentials.

Table 2: Expected Thermal and Mechanical Properties

PropertyExpected Value RangeNotes
Glass Transition Temp. (Tg) 240 - 300 °CBased on polyimides derived from diaminopyridines.
Decomposition Temp. (TGA, 10% weight loss) 400 - 550 °C in N₂Based on polyimides derived from diaminopyridines.
Tensile Strength 80 - 110 MPaDependent on film preparation and processing.
Young's Modulus 1.0 - 2.0 GPaDependent on film preparation and processing.

Experimental Protocols

Caution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) powder using a chemical oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized (DI) water

  • Beakers, magnetic stirrer, filter paper, vacuum filtration apparatus

Procedure:

  • Monomer Solution Preparation: Dissolve 0.1 mol of this compound in 100 mL of 1 M HCl in a beaker with magnetic stirring until fully dissolved. Place the beaker in an ice bath and allow it to cool to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 0.1 mol of ammonium persulfate in 50 mL of DI water. Cool this solution in the ice bath.

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution over a period of 30 minutes. A color change should be observed, indicating the onset of polymerization.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to slowly warm to room temperature and stir for an additional 22 hours.

  • Precipitation and Washing: The resulting dark precipitate is the polymer. Collect the polymer by vacuum filtration. Wash the polymer powder sequentially with copious amounts of DI water, 1 M HCl, and finally methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This protocol describes the deposition of a poly(this compound) film onto an electrode surface.

Materials and Equipment:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfate (Na₂SO₄)

  • Deionized (DI) water

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, e.g., glassy carbon, ITO-coated glass, or platinum; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl)

Procedure:

  • Electrolyte Preparation: Prepare a 0.5 M solution of sulfuric acid containing 0.1 M sodium sulfate in DI water.

  • Monomer Solution: Dissolve 0.1 M this compound in the prepared electrolyte solution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.

  • Electropolymerization: Polymerize the monomer onto the working electrode surface using either cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. An increase in the current with each cycle indicates polymer film growth.

    • Potentiostatic: Apply a constant potential of +1.0 V (vs. Ag/AgCl) for a duration of 10-30 minutes, depending on the desired film thickness.

  • Film Rinsing: After polymerization, gently rinse the polymer-coated working electrode with DI water to remove any unreacted monomer and electrolyte.

  • Characterization: The polymer film is now ready for electrochemical characterization (e.g., CV in a monomer-free electrolyte), spectroelectrochemical analysis, or other surface-sensitive measurements.

Visualizations

Chemical_Polymerization_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound in 1M HCl Mixing Slow Mixing at 0-5 °C Monomer->Mixing Oxidant Ammonium Persulfate in DI Water Oxidant->Mixing Polymerization Stirring for 24h Mixing->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with H₂O, HCl, and Methanol Filtration->Washing Drying Vacuum Drying at 60 °C Washing->Drying Final_Product Poly(this compound) Powder Drying->Final_Product Biosensor_Application_Pathway cluster_electrode Biosensor Electrode cluster_reaction Biochemical Reaction cluster_detection Signal Transduction Electrode Working Electrode Polymer Poly(this compound) Film Enzyme Immobilized Enzyme (e.g., Glucose Oxidase) Polymer->Enzyme Immobilization Product Product (e.g., H₂O₂) Enzyme->Product Analyte Analyte (e.g., Glucose) Analyte->Enzyme Catalysis Redox Electrochemical Reaction at Polymer Surface Product->Redox Detection Signal Measurable Electrical Signal (Current Change) Redox->Signal Transduction

Application Notes and Protocols for N-Alkylation of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of N3-Methylpyridine-2,3-diamine, a key transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol described herein is a representative method based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

N-alkylation of aminopyridines is a fundamental reaction in organic synthesis, enabling the introduction of alkyl groups onto the nitrogen atoms of the pyridine ring or its amino substituents. This compound possesses three nitrogen atoms with potential for alkylation: the pyridine ring nitrogen and the two exocyclic amino groups at the C2 and C3 positions. Selective N-alkylation at a specific nitrogen atom is often a challenge due to the comparable nucleophilicity of these sites.

Direct alkylation with alkyl halides can lead to a mixture of products, including quaternization of the pyridine nitrogen.[1][2] A more controlled and selective method for N-alkylation of the exocyclic amino groups is reductive amination.[3][4] This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine.[3] This approach is often preferred due to its milder reaction conditions and higher selectivity.

This document outlines a detailed protocol for the selective N-alkylation of the 2-amino group of this compound via reductive amination.

Experimental Protocols

Representative Protocol: Reductive Amination for N2-Alkylation

This protocol describes the N-alkylation of this compound with a representative aldehyde (e.g., isobutyraldehyde) using sodium triacetoxyborohydride as the reducing agent. This method is adapted from procedures reported for the regioselective alkylation of 2,3-diaminopyridines.[5]

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

    • Add the aldehyde (e.g., isobutyraldehyde, 1.1 eq) to the solution at room temperature.

    • Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction:

    • To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the mixture vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

  • This compound is harmful if swallowed and can cause skin and eye irritation.[6]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it in a dry environment.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of an aminopyridine substrate, which can be expected to be analogous for this compound under similar conditions.

EntryAmine SubstrateAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
12,3-DiaminopyridineBenzaldehydeNaBH(OAc)₃DCE385[5]
22,3-DiaminopyridineCyclohexanoneNaBH(OAc)₃DCE478[5]
3AnilineButyraldehydeNaBH₃CNMethanol1292[3]

Visualization

Experimental Workflow for N-Alkylation via Reductive Amination

experimental_workflow start_material This compound + Aldehyde/Ketone reaction_step1 Imine Formation (Solvent, RT) start_material->reaction_step1 reagent_add Add Reducing Agent (e.g., NaBH(OAc)3) reaction_step1->reagent_add reaction_step2 Reduction (RT, 2-4h) reagent_add->reaction_step2 workup Aqueous Work-up (NaHCO3, Extraction) reaction_step2->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

References

Application of N3-Methylpyridine-2,3-diamine in Medicinal Chemistry: A Keystone for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N3-Methylpyridine-2,3-diamine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of fused bicyclic systems, most notably imidazo[4,5-b]pyridines. The strategic placement of vicinal amino groups, one of which is methylated, allows for regioselective cyclization reactions to construct diverse molecular scaffolds. These scaffolds are of significant interest in drug discovery due to their structural analogy to endogenous purines, enabling them to interact with a wide range of biological targets, including protein kinases. The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting various diseases, particularly cancer.

Application in the Synthesis of Kinase Inhibitors

The imidazo[4,5-b]pyridine framework is a common feature in numerous kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The N-methyl group of this compound can influence the physicochemical properties and metabolic stability of the final compounds.

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinase 9 (CDK9), which is a target in oncology.

Table 1: Representative Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound ICDK90.63MCF-7 (Breast)[1]
Compound IICDK91.32MCF-7 (Breast)[1]
Compound VICDK90.85MCF-7 (Breast)[1]
Compound VIIICDK90.79HCT116 (Colon)[1]
Compound IXCDK90.68HCT116 (Colon)[1]
Sorafenib (Reference)CDK90.76-[1]

Note: The compounds listed are derivatives of the imidazo[4,5-b]pyridine scaffold and are presented to illustrate the potential of this chemical class, which can be accessed through intermediates like this compound.

Experimental Protocols

The following protocols describe the general synthesis of imidazo[4,5-b]pyridine derivatives, which can be adapted using this compound as the starting material.

Protocol 1: General Synthesis of 2-Aryl-imidazo[4,5-b]pyridines via Condensation with Benzaldehydes

This protocol outlines the synthesis of 2-aryl-imidazo[4,5-b]pyridines through the condensation of a 2,3-diaminopyridine with a substituted benzaldehyde, followed by oxidative cyclization.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-cyanobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, filtration apparatus, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in DMSO (5 mL).

  • Addition of Oxidizing Agent: Add sodium metabisulfite (1.1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 2-aryl-imidazo[4,5-b]pyridine derivative.

Protocol 2: Synthesis of 2-Trifluoromethyl-imidazo[4,5-b]pyridines via One-Pot Nitro Reduction and Cyclization

This protocol describes a one-pot synthesis of 2-trifluoromethyl-imidazo[4,5-b]pyridines starting from a 2-amino-3-nitropyridine derivative. This can be adapted for a two-step synthesis starting from this compound by first performing the cyclization.

Materials:

  • This compound (as the product of a preceding nitro reduction step)

  • Ethyl 2,2,2-trifluoroacetate

  • Acetic acid

  • Iron powder

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in acetic acid.

  • Reagent Addition: Add ethyl 2,2,2-trifluoroacetate (1.5 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 95 °C and stir for 14 hours.[2]

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Synthesis_of_Imidazopyridines General Synthesis of Imidazo[4,5-b]pyridines N3_diamine This compound intermediate Condensation Intermediate N3_diamine->intermediate + Reagent reagent Carboxylic Acid / Aldehyde / α-Keto Ester reagent->intermediate cyclization Cyclization (Dehydration / Oxidation) intermediate->cyclization product Substituted Imidazo[4,5-b]pyridine cyclization->product

Caption: Synthesis of Imidazo[4,5-b]pyridines.

Experimental_Workflow Experimental Workflow for Synthesis and Evaluation start Start synthesis Synthesis of Imidazo[4,5-b]pyridine Derivative start->synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Assay (e.g., Kinase Inhibition) characterization->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis end End data_analysis->end

Caption: Drug Discovery Workflow.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Activates inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor inhibitor->kinase_cascade Inhibits

Caption: Kinase Pathway Inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of N3-Substituted Pyridine-2,3-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N3-substituted pyridine-2,3-diamines, including derivatives of N3-Methylpyridine-2,3-diamine, via palladium-catalyzed cross-coupling reactions. The primary focus is on the Buchwald-Hartwig amination of 3-halo-2-aminopyridines, a key method for forming the C-N bond at the N3 position.[1][2] Additionally, general protocols for other palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are presented to highlight the potential for further functionalization of the pyridine scaffold.

Introduction: The Importance of N3-Substituted Pyridine-2,3-diamines

N3-substituted pyridine-2,3-diamines are a class of compounds with significant interest in medicinal chemistry and drug discovery, having been investigated for various therapeutic applications.[1] Traditional synthetic routes to these molecules often involve multi-step procedures.[1] Palladium-catalyzed cross-coupling reactions offer a more direct and efficient approach to synthesizing these valuable building blocks.[1][2]

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, has been successfully applied to the synthesis of N3-alkylated and N3-arylated 2,3-diaminopyridines from readily available 3-halo-2-aminopyridines.[1][3][4] This reaction demonstrates high functional group tolerance and can be achieved under relatively mild conditions.[5] The choice of phosphine ligands, such as RuPhos and BrettPhos, is crucial for achieving high yields and broad substrate scope.[1][6][7][8]

This document outlines the key considerations and provides detailed protocols for researchers looking to synthesize and further functionalize N3-substituted pyridine-2,3-diamines using palladium-catalyzed cross-coupling chemistry.

Buchwald-Hartwig Amination for the Synthesis of N3-Substituted Pyridine-2,3-diamines

The palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with a variety of primary and secondary amines is an effective method for the synthesis of N3-substituted 2,3-diaminopyridines.[1][2] The use of specialized Buchwald ligands and precatalysts is essential for the successful coupling with the unprotected 2-aminopyridine moiety.[1]

General Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Halo-2-aminopyridine F N3-Substituted Pyridine-2,3-diamine A->F B Primary or Secondary Amine (R-NHR') B->F C Pd Catalyst (e.g., RuPhos or BrettPhos precatalyst) D Base (e.g., LiHMDS) E Solvent (e.g., Toluene or THF)

Caption: General scheme for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine with various amines, as reported in the literature.[1]

EntryAmineCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Morpholine2% Pd₂(dba)₃RuPhos (4 mol%)LiHMDS (2.2)Toluene1001683
2N-Methylaniline2% Pd₂(dba)₃RuPhos (4 mol%)LiHMDS (2.2)Toluene1001685
3Cyclopentylamine2% BrettPhos precatalyst-LiHMDS (2.2)THF801678
4Benzylamine2% BrettPhos precatalyst-LiHMDS (2.2)THF801675
5n-Hexylamine2% BrettPhos precatalyst-LiHMDS (2.2)THF801668

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

This protocol is adapted from established procedures for the amination of 3-halo-2-aminopyridines.[1]

Materials:

  • 3-Bromo-2-aminopyridine

  • Morpholine

  • RuPhos precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the RuPhos precatalyst (2 mol%) and 3-bromo-2-aminopyridine (1.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • In a separate flask, dissolve LiHMDS (2.2 equiv) in anhydrous toluene.

  • To the Schlenk tube, add morpholine (1.2 equiv) via syringe.

  • Add the LiHMDS solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N3-(morpholin-4-yl)pyridine-2,3-diamine.

Experimental Workflow

A Add 3-bromo-2-aminopyridine and RuPhos precatalyst to Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous toluene B->C D Add morpholine C->D E Add LiHMDS solution D->E F Heat to 100 °C and stir E->F G Monitor reaction progress F->G H Cool to room temperature and quench G->H I Work-up and extraction H->I J Purification by column chromatography I->J

Caption: Workflow for Buchwald-Hartwig amination.

General Application Notes for Further Functionalization

The N3-substituted pyridine-2,3-diamine scaffold can potentially undergo further functionalization through other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions would typically target a halo-substituted pyridine-2,3-diamine, which can be prepared and then subjected to the desired coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[9][10] For the pyridine-2,3-diamine scaffold, this could be used to introduce aryl or vinyl substituents.

General Protocol: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.[11]

Materials:

  • Halo-substituted N3-alkyl-pyridine-2,3-diamine (e.g., 5-bromo-N3-methylpyridine-2,3-diamine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a Schlenk flask, combine the halo-substituted pyridine-2,3-diamine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (3-5 mol%) under the inert atmosphere.

  • Add the solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to alkynyl-substituted pyridines.[12][13][14]

General Protocol: Sonogashira Coupling

This is a general procedure and may require optimization for specific substrates.[15]

Materials:

  • Halo-substituted N3-alkyl-pyridine-2,3-diamine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the halo-substituted pyridine-2,3-diamine (1.0 equiv), palladium catalyst (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with heating as required.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, perform a standard workup, which may involve filtering through celite to remove catalyst residues, followed by extraction and purification.

Signaling Pathways and Logical Relationships

Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

A Pd(0)L₂ B Oxidative Addition A->B C [Pd(II)(Ar)(X)L₂] B->C D Ligand Exchange (Amine Coordination) C->D E [Pd(II)(Ar)(NHR'R'')L]⁺X⁻ D->E F Deprotonation (Base) E->F G [Pd(II)(Ar)(NR'R'')L] F->G H Reductive Elimination G->H H->A I Ar-NR'R'' (Product) H->I J Ar-X J->B K HNR'R'' K->D

Caption: Buchwald-Hartwig amination catalytic cycle.

This comprehensive guide provides a starting point for the synthesis and functionalization of N3-substituted pyridine-2,3-diamines. Researchers are encouraged to consult the primary literature for more detailed information and specific examples.

References

Experimental procedure for synthesizing imidazopyridines from N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N1-substituted imidazo[4,5-b]pyridines. The procedure is adapted from established methods for the condensation of 2,3-diaminopyridines with various aldehydes.[1] This protocol is specifically tailored for the use of N3-methylpyridine-2,3-diamine (3-amino-2-(methylamino)pyridine) as the starting material, which allows for the regioselective synthesis of N1-methyl-imidazo[4,5-b]pyridine derivatives. The reaction proceeds via an oxidative cyclocondensation, which can be performed under various conditions, including thermal, catalyst-free, or with the use of an oxidizing agent.[1]

Introduction

Imidazopyridines are a significant class of heterocyclic compounds due to their structural similarity to purines, which imparts them with a wide range of biological activities.[1] They are key scaffolds in medicinal chemistry, with derivatives showing potential as kinase inhibitors, anti-cancer agents, and modulators of GABAA receptors.[1][2] The synthesis of imidazo[4,5-b]pyridines most commonly involves the cyclization of a 2,3-diaminopyridine derivative with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid.[1]

This application note details a general procedure for the synthesis of N1-methyl-imidazo[4,5-b]pyridines starting from 3-amino-2-(methylamino)pyridine and a variety of aldehydes. The presence of the methyl group on one of the amino functionalities of the starting diamine directs the cyclization to yield the N1-substituted product.

Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes.[1]

Materials:

  • This compound (3-amino-2-(methylamino)pyridine)

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Solvent (e.g., ethanol, water, or dimethylformamide)

  • Oxidizing agent (optional, e.g., air, nitrobenzene)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add the substituted aldehyde (1.0-1.2 eq.) to the solution. If using a catalyst, add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). In some procedures, an oxidizing agent like nitrobenzene is added, while in others, the reaction is open to the air to facilitate oxidation.[1][3]

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • If the product precipitates, it can be collected by filtration and washed with cold solvent.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-methyl-imidazo[4,5-b]pyridine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and different aldehydes under varying conditions, as reported in the literature. These yields can serve as a benchmark for the expected outcome of the synthesis with this compound.

EntryAldehydeSolventConditionsYield (%)Reference
1Substituted aryl aldehydesWaterThermal, air oxidation83-87[1]
2(Hetero)aromatic aldehydesDMFChlorotrimethylsilane, air oxidation79-80[1]
3Substituted benzaldehydesMethanolGlacial acetic acid (catalytic)61-89[3]
4Triazole aldehydesNot specifiedNot specified37-71[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N1-methyl-imidazo[4,5-b]pyridines.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound and Aldehyde in Solvent react Heat to Reflux (4-24h) start->react Add Catalyst (optional) cool Cool to RT react->cool neutralize Neutralize (if needed) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterize (NMR, MS) chromatography->characterization

Caption: General workflow for the synthesis of N1-methyl-imidazo[4,5-b]pyridines.

Signaling Pathway Context

Imidazopyridine derivatives have been identified as inhibitors of various kinases involved in cell signaling pathways. For instance, some have shown activity against FLT3 kinase, which is implicated in certain types of leukemia.[2] The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., FLT3) kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation proliferation Cell Proliferation & Survival kinase_cascade->proliferation inhibitor Imidazopyridine Inhibitor inhibitor->receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazopyridine derivative.

References

Application Notes and Protocols for the Quantification of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific analytical methods for the direct quantification of N3-Methylpyridine-2,3-diamine have been identified in the available scientific literature. The following application notes and protocols are adapted from established methods for structurally similar compounds, such as aminopyridines, diaminopyridines, and other substituted aromatic amines. These methods provide a strong starting point for the development and validation of a quantitative assay for this compound. It is highly recommended that these methods be fully validated for their intended use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

a. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution in the mobile phase.

  • Sample Extraction (from a solid matrix):

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 5 mL of methanol and vortex for 2 minutes.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 4.7) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm (This should be optimized by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance).

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Typical Performance for Aromatic Amines)
ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample weigh Weigh Sample start->weigh extract Extract with Methanol weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter hplc Inject into HPLC filter->hplc detect UV Detection hplc->detect quantify Quantify detect->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, making it ideal for quantifying low levels of this compound in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

a. Sample Preparation:

  • Standard and Internal Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) and a suitable internal standard (e.g., a deuterated analog, if available, or a structurally similar compound) in methanol. Create calibration standards by spiking the analyte into a blank matrix.

  • Protein Precipitation (for biological fluids):

    • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

b. LC-MS/MS Conditions:

ParameterRecommended Setting
Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-7 min (95-5% B), 7-8 min (5% B).
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions The precursor ion will be the protonated molecule [M+H]⁺. Product ions need to be determined by infusing a standard solution and performing a product ion scan. For this compound (MW: 123.16), the precursor would be m/z 124.1.

c. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.

Quantitative Data Summary (Typical Performance)
ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.03 - 3 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample precipitate Protein Precipitation start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms ms_detect MS/MS Detection (MRM) lcms->ms_detect quantify Quantify ms_detect->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in pure solutions or simple mixtures where interfering substances that absorb at the same wavelength are absent.

Experimental Protocol

a. Sample Preparation:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same UV-Vis region as the analyte (e.g., methanol, ethanol, or a suitable buffer).

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute as necessary to fall within the linear range of the assay.

b. UV-Vis Spectrophotometry Conditions:

ParameterRecommended Setting
Wavelength Scan Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
Measurement Wavelength Set the spectrophotometer to the determined λmax.
Blank Use the solvent as a blank to zero the instrument.

c. Data Analysis:

  • Measure the absorbance of each calibration standard and the samples.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the samples from the calibration curve using the Beer-Lambert law.

Quantitative Data Summary (Typical Performance)
ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 5 µg/mL
Limit of Quantification (LOQ) 1.5 - 15 µg/mL
Precision (% RSD) < 2%

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis standards Prepare Standards scan Determine λmax standards->scan samples Prepare Samples measure Measure Absorbance samples->measure scan->measure calibrate Create Calibration Curve measure->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N3-Methylpyridine-2,3-diamine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Problem 1: Low yield of 2-amino-3-nitropyridine during the nitration of 2-aminopyridine.

Question: My nitration of 2-aminopyridine results in a low yield of the desired 2-amino-3-nitropyridine and a high proportion of the 2-amino-5-nitropyridine isomer. How can I improve the regioselectivity and yield?

Answer: The formation of isomeric mixtures is a common challenge in the nitration of 2-aminopyridine due to the directing effects of the amino group.[1][2] Here are several factors to consider for optimizing the reaction:

  • Reaction Temperature: Precise temperature control is critical. Running the reaction at a lower temperature can favor the formation of the 3-nitro isomer. It is recommended to add the nitrating agent dropwise while maintaining the reaction temperature below 5°C.[2]

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated sulfuric acid and nitric acid is commonly used.[1][3] The ratio of these acids can influence the outcome.

  • Alternative Routes: Consider a multi-step approach to avoid the direct nitration of 2-aminopyridine. One such method involves the bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by nitration to 2-amino-5-bromo-3-nitropyridine, and subsequent reduction and debromination.[2]

  • Purification: The separation of 3-nitro and 5-nitro isomers can be difficult. Steam distillation or careful column chromatography may be necessary.[4]

Problem 2: Incomplete reduction of 2-amino-3-nitropyridine to pyridine-2,3-diamine.

Question: The reduction of my 2-amino-3-nitropyridine is sluggish, and I observe incomplete conversion or the formation of side products. What can I do to improve the reduction efficiency?

Answer: The reduction of the nitro group can be achieved through various methods, and the efficiency depends on the chosen reagent and reaction conditions.

  • Catalytic Hydrogenation:

    • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon - Pd/C) is active. Catalyst poisoning can occur, so using fresh catalyst is recommended.[5]

    • Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently. This is often performed in a Parr hydrogenator or a similar apparatus.

    • Solvent: The choice of solvent (e.g., ethanol, ethyl acetate) can impact the reaction rate and yield.

  • Metal-based Reduction:

    • Reducing Agent: Reagents like iron powder in acidic medium (e.g., acetic acid or HCl) or stannous chloride (SnCl₂) in concentrated HCl are effective.[2][5] The quality and activation of the metal are important.

    • Stoichiometry: Ensure the correct stoichiometric amount of the reducing agent is used. An excess is often required to drive the reaction to completion.

    • Work-up: Proper work-up is crucial to remove metal salts and isolate the product. This typically involves basification and extraction.

Problem 3: Difficulty in achieving selective N3-methylation of pyridine-2,3-diamine.

Question: I am struggling with the selective methylation of the 3-amino group of pyridine-2,3-diamine. I am getting a mixture of unreacted starting material, N2-methylated, and di-methylated products. How can I achieve better selectivity?

Answer: Selective mono-N-methylation of an aromatic diamine is a challenging transformation due to the similar reactivity of the two amino groups. Here are some strategies to enhance selectivity:

  • Protecting Groups: One approach is to selectively protect the 2-amino group, perform the methylation on the 3-amino group, and then deprotect. The choice of protecting group is critical and should be orthogonal to the methylation conditions.

  • Steric Hindrance: The 2-amino group is ortho to the pyridine nitrogen, which may offer some steric hindrance. Exploiting this by using a bulky methylating agent or specific reaction conditions might favor methylation at the less hindered 3-position.

  • Reaction Conditions:

    • Methylating Agent: Use a mild methylating agent (e.g., methyl iodide, dimethyl sulfate) and carefully control the stoichiometry (ideally, a slight excess of the diamine to the methylating agent).

    • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it before significant di-methylation occurs can improve selectivity.

  • Alternative Synthetic Routes: Consider synthesizing the N3-methyl group at an earlier stage of the synthesis. For example, starting with a precursor that already contains the methylamino group at the desired position.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. The nitration step to obtain 2-amino-3-nitropyridine is often low-yielding (can be below 30%) due to isomer formation.[2] The reduction step can be high-yielding (often >80%) if optimized. The selective methylation is the most challenging, and yields can be moderate. An overall yield of 20-40% would be considered reasonable for a multi-step synthesis of this nature.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction is highly exothermic and requires careful temperature control to prevent runaways.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.

  • Methylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle these reagents with extreme care in a fume hood and wear appropriate PPE.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material, product, and any major byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of 2-amino-3-nitropyridine

Reducing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Fe / Acetic AcidEthanol/WaterReflux1-2~70-80[2]
SnCl₂·2H₂O / HClEthanol70-802-3>85[5]
Pd/C (10%) / H₂EthanolRoom Temp4-6>90[6]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-nitropyridine (via bromination intermediate)

This protocol is adapted from a literature procedure for the synthesis of 2,3-diaminopyridine.[2]

  • Bromination: Dissolve 2-aminopyridine in glacial acetic acid. Cool the solution in an ice bath and add a solution of bromine in acetic acid dropwise with stirring, maintaining the temperature below 20°C. After the addition, stir for an additional hour. Pour the reaction mixture into ice water and neutralize with a strong base (e.g., NaOH) to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-bromopyridine.

  • Nitration: Add the 2-amino-5-bromopyridine portion-wise to cold (0-5°C) concentrated sulfuric acid. To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C. After the addition, stir at 0°C for 1 hour, then allow to warm to room temperature and stir for another hour. Pour the mixture onto crushed ice and neutralize with a base to precipitate 2-amino-5-bromo-3-nitropyridine. Filter, wash, and dry the product.

  • Reduction and Debromination: The subsequent reduction of the nitro group and removal of the bromine can be achieved via catalytic hydrogenation.

Protocol 2: General Procedure for the Reduction of 2-amino-3-nitropyridine using SnCl₂
  • Suspend 2-amino-3-nitropyridine in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the suspension with stirring.

  • Heat the reaction mixture to 70-80°C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Basify the solution with a concentrated aqueous solution of NaOH or KOH until a pH of >10 is reached.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude pyridine-2,3-diamine.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Methylation 2-aminopyridine 2-aminopyridine 2-amino-3-nitropyridine 2-amino-3-nitropyridine 2-aminopyridine->2-amino-3-nitropyridine HNO₃, H₂SO₄ 2-amino-5-nitropyridine 2-amino-5-nitropyridine 2-aminopyridine->2-amino-5-nitropyridine Side Product pyridine-2,3-diamine pyridine-2,3-diamine 2-amino-3-nitropyridine->pyridine-2,3-diamine Reduction (e.g., SnCl₂, H₂/Pd-C) This compound This compound pyridine-2,3-diamine->this compound CH₃I or (CH₃)₂SO₄ Troubleshooting_Nitration start Low yield of 2-amino-3-nitropyridine q1 Is the 5-nitro isomer the major byproduct? start->q1 a1_yes Optimize reaction conditions: - Lower temperature (<5°C) - Adjust nitrating agent ratio q1->a1_yes Yes a1_no Check for other side reactions or decomposition. Analyze byproducts. q1->a1_no No q2 Is separation of isomers difficult? a1_yes->q2 end Improved Yield a1_no->end a2_yes Employ steam distillation or preparative HPLC for purification. q2->a2_yes Yes a2_yes->end

References

Technical Support Center: Synthesis of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N3-Methylpyridine-2,3-diamine. The following sections address common issues related to side product formation and offer guidance on reaction optimization and purification.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

The chemical structure, this compound, also known as 3-amino-2-(methylamino)pyridine, consists of a pyridine ring with an amino group at the 2-position and a methylamino group at the 3-position.

Q2: What are the most common side products observed during the synthesis of this compound?

The primary side products arise from non-selective methylation of the starting material, 2,3-diaminopyridine. The most common impurities are:

  • Ring-Methylated Isomer: Methylation at the nitrogen atom of the pyridine ring, forming a pyridinium salt.

  • N2-Methylated Isomer: Methylation of the amino group at the 2-position.

  • Over-Methylated Products: Formation of tertiary amines or quaternary ammonium salts from excessive methylation, particularly when using potent alkylating agents like methyl iodide.[1][2]

Q3: Which synthetic route is recommended to minimize side product formation?

The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of primary and secondary amines.[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage is that it inherently avoids the formation of quaternary ammonium salts, a common side product with other methylating agents.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired N3-Methylated Product and a High Percentage of Ring-Methylated Side Product.
  • Probable Cause: The choice of methylating agent and solvent system can significantly influence the regioselectivity of the reaction. Direct methylation with agents like methyl iodide is known to produce a mixture of N-substituted and ring-substituted products. The position of methylation is highly dependent on the solvent used.

  • Solution:

    • Solvent Optimization: If using methyl iodide, the solvent system can be altered to favor methylation on the 3-amino group. Studies have shown that the ratio of ring to 3-amino group methylation can be shifted from 7.3:1 in acetonitrile to 1.1:1 in a 4:1 mixture of 2,2,2-trifluoroethanol-methanol.[3] This change is attributed to a combination of steric and hydrogen-bonding effects.[3]

    • Alternative Methylation Protocol: Employ the Eschweiler-Clarke reaction. This method is generally more selective for the methylation of amino groups over ring nitrogens in heterocyclic systems and prevents over-methylation.[1][2][4]

Issue 2: Formation of Multiple Methylated Products (Mono-, Di-, and Tri-methylated).
  • Probable Cause: Using a highly reactive methylating agent without a protecting group strategy can lead to poor selectivity and multiple additions.

  • Solution:

    • Protecting Group Strategy: To ensure selective methylation at the N3 position, a protecting group can be employed. One effective strategy is the formation of a Schiff base at the more basic 3-amino group, which directs subsequent alkylation.

    • Controlled Reagent Stoichiometry: Carefully controlling the equivalents of the methylating agent can help reduce over-methylation, although this can be challenging to perfect and may lead to incomplete conversion.

Issue 3: Difficulty in Separating the Desired N3-Methyl Isomer from Other Isomeric Side Products.
  • Probable Cause: The isomeric products often have very similar physical properties, making separation by standard crystallization challenging.

  • Solution:

    • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is an effective technique for separating aminopyridine isomers. Mixed-mode or hydrogen-bonding-based chromatography can provide the necessary selectivity.[5][6][7] For preparative scale, column chromatography with a suitable stationary and mobile phase is recommended.

    • Cation-Exchange Chromatography: This method can be particularly useful for separating pyridylaminated compounds and can be scaled up for larger quantities.[8]

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of 2,3-Diaminopyridine Methylation with Methyl Iodide

Solvent SystemRatio of Ring Methylation to N3-Amino MethylationReference
Acetonitrile7.3 : 1[3]
4:1 2,2,2-Trifluoroethanol-Methanol1.1 : 1[3]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using the Eschweiler-Clarke Reaction

This protocol provides a general method for the N-methylation of a primary or secondary amine.

  • Reaction Setup: To the secondary amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[9]

  • Heating: Heat the reaction mixture to 80-100 °C for 18 hours.[1][9] The reaction is typically performed in an aqueous solution near boiling.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl, then extract with an organic solvent such as dichloromethane (DCM).

    • Basify the aqueous phase to a pH of 11 and extract with DCM.

    • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography to obtain the desired tertiary amine.[9]

Visualizations

Diagram 1: Troubleshooting Logic for Side Product Formation

G Troubleshooting Side Product Formation start High Percentage of Side Products Observed q1 Primary Side Product? start->q1 ring_methyl Ring-Methylated Isomer q1->ring_methyl Ring-Methylation over_methyl Over-Methylated Products (e.g., Quaternary Salts) q1->over_methyl Over-Methylation sol_ring Solution: Optimize Solvent System (e.g., use 4:1 TFE/MeOH with MeI) ring_methyl->sol_ring sol_ec_ring Solution: Use Eschweiler-Clarke Reaction ring_methyl->sol_ec_ring sol_ec_over Solution: Use Eschweiler-Clarke Reaction (avoids quaternary salts) over_methyl->sol_ec_over sol_protect Solution: Use Protecting Group Strategy over_methyl->sol_protect

Caption: A flowchart to diagnose and resolve common side product issues.

Diagram 2: General Workflow for Synthesis and Purification

G General Synthesis & Purification Workflow start Start: 2,3-Diaminopyridine reaction Methylation Reaction (e.g., Eschweiler-Clarke) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product Mixture (N3-Me, Ring-Me, Starting Material) workup->crude purification Purification crude->purification hplc HPLC / Column Chromatography purification->hplc Isomer Separation cation_exchange Cation-Exchange Chromatography purification->cation_exchange Alternative product Pure this compound hplc->product cation_exchange->product

Caption: A typical workflow from starting material to purified product.

References

Technical Support Center: Purification of N3-Methylpyridine-2,3-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N3-Methylpyridine-2,3-diamine using column chromatography. Below you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery of Product Strong Adsorption to Silica Gel: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine or ammonia solution. This will cap the acidic sites on the silica, reducing strong interactions with the basic product.[1]
Product is too Polar for the Solvent System: The chosen eluent may not be polar enough to effectively move the compound down the column.Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Monitor the elution using Thin Layer Chromatography (TLC). For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[2][3]
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high, causing the product and impurities to elute together.Optimize the Solvent System with TLC: Before running the column, test various solvent systems using TLC to find the one that gives the best separation between your product and the impurities. Aim for an Rf value of around 0.2-0.4 for the desired compound. A common starting point for substituted pyridines is an ethyl acetate/hexane mixture.[2]
Column Overloading: Too much crude sample has been loaded onto the column for the amount of stationary phase used.Reduce the Sample Load: As a general rule, the ratio of silica gel to crude product should be at least 50:1 (w/w). For difficult separations, this ratio may need to be increased.
Peak Tailing or Streaking on TLC and Column Strong Interaction with Silica Gel: Similar to the cause of low recovery, the basicity of the diamine can lead to tailing.Use a Modified Stationary Phase or Eluent: Add a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent system. Alternatively, consider using a different stationary phase such as alumina (neutral or basic) which is less acidic than silica gel.[1]
Product Elutes with the Solvent Front Eluent is Too Polar: The solvent system is too strong and is washing all compounds, including the product, through the column without any separation.Decrease Eluent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexane in an ethyl acetate/hexane mixture) and gradually increase the polarity.
No Compound Eluting from the Column Compound is Not Stable on Silica Gel: The compound may be decomposing on the acidic silica gel.Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if any decomposition occurs. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base.
Eluent is Not Polar Enough: The solvent system is not strong enough to move the compound.Increase Eluent Polarity: As mentioned before, a more polar solvent system, such as methanol in dichloromethane, might be required for highly polar compounds.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for many substituted pyridines is a mixture of ethyl acetate and hexanes.[2] You can start with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the proportion of ethyl acetate. It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture in various solvent ratios.

Q2: How can I prevent the streaking of my basic compound on the silica gel column?

A2: Streaking is a common issue with basic compounds like this compound due to strong interactions with the acidic silica gel. To minimize this, you can add a small amount of a base, such as triethylamine (typically 0.5-2%), to your eluent.[4][1] This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation.

Q3: My product is a brownish oil after synthesis. Will column chromatography help in removing the color?

A3: Yes, column chromatography is often effective in removing colored impurities. Discoloration in pyridine derivatives can be due to degradation products or impurities from the synthesis.[5] Careful column chromatography should separate the desired colorless product from these colored byproducts.

Q4: Should I use a gradient or isocratic elution for my column?

A4: The choice between gradient and isocratic elution depends on the complexity of your crude mixture. If your TLC analysis shows that the impurities are well-separated from your product, an isocratic (constant solvent composition) elution might be sufficient. However, if there are multiple impurities with a range of polarities, a gradient elution (gradually increasing the polarity of the eluent) will likely provide a better separation.

Q5: How can I confirm the purity of my fractions collected from the column?

A5: The purity of the collected fractions should be monitored by TLC. Spot a small amount from each fraction on a TLC plate and run it in the optimized solvent system. Combine the fractions that show a single spot corresponding to your product. After combining and evaporating the solvent, the final purity should be confirmed by analytical techniques such as NMR spectroscopy or LC-MS.

Quantitative Data

Parameter Value Notes
Purification Method Extraction and CrystallizationWhile not column chromatography, this method yielded high purity.
Extraction Solvent Ethyl AcetateEthyl acetate is a common solvent for both extraction and chromatography of such compounds.
Final Purity 99.5% (by HPLC)This indicates that high purity is achievable for diaminopyridines.
Melting Point 112-114 °CA sharp melting point is a good indicator of purity.

Data adapted from a patent describing the purification of 2,3-diaminopyridine.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Triethylamine

  • TLC plates (silica gel coated)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 20%, 40%, 60% ethyl acetate in hexanes, each containing 1% triethylamine) to find the optimal eluent for separation. The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).

    • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if solubility is an issue.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a thin layer of sand or fresh eluent to the top of the silica to prevent disturbance of the sample layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).

    • If using a gradient elution, gradually increase the polarity of the eluent as the column runs.

    • Monitor the separation by collecting small spots from the eluting fractions and running them on a TLC plate.

  • Product Isolation:

    • Identify the fractions containing the pure product based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the identity and purity of the final product using appropriate analytical methods (e.g., NMR, MS, melting point).

Visualizations

Troubleshooting_Workflow start Start Purification (Column Chromatography) check_purity Check Purity of Fractions by TLC start->check_purity pure_product Pure Product Isolated check_purity->pure_product Fractions are pure troubleshoot Identify Issue check_purity->troubleshoot Problem identified low_recovery Low Recovery troubleshoot->low_recovery Low Yield poor_separation Poor Separation troubleshoot->poor_separation Mixed Fractions streaking Peak Tailing/Streaking troubleshoot->streaking Streaking Bands solution1 Deactivate Silica with Base (e.g., 1-2% Triethylamine) low_recovery->solution1 solution2 Optimize Solvent System (TLC) poor_separation->solution2 solution3 Reduce Sample Load poor_separation->solution3 solution4 Use Alumina or Add Base to Eluent streaking->solution4 rerun_column Re-run Column with Optimized Conditions solution1->rerun_column solution2->rerun_column solution3->rerun_column solution4->rerun_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Overcoming tailing issues when purifying basic pyridine compounds on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common tailing issues encountered when purifying basic pyridine compounds on silica gel.

Troubleshooting Guide

Peak tailing is a common issue when purifying basic compounds like pyridines on standard silica gel. This phenomenon, characterized by an asymmetrical peak with a drawn-out trailing edge, can lead to poor resolution and inaccurate quantification. The primary cause is the interaction between the basic analyte and acidic silanol groups on the surface of the silica.

Issue: My pyridine compound is tailing on the silica gel column.

This is the most frequent problem. The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a secondary retention mechanism that causes tailing.[1][2][3]

Solutions:

  • Mobile Phase Modification: Introduce a small amount of a basic additive to your mobile phase. This additive will compete with your pyridine compound for the active silanol sites, minimizing the unwanted interaction.[1][4]

    • Triethylamine (TEA): This is a very common and effective solution.[1][4] Add 0.1-3% (v/v) of TEA to your eluent.[5]

    • Ammonia/Ammonium Hydroxide: A solution of ammonia in methanol can also be used.[4][6] This is often prepared as a stock solution and added to the mobile phase.

  • Silica Gel Deactivation: Neutralize the silica gel before you run your column.[4][5] This can be done by preparing a slurry of the silica gel in your chosen mobile phase that already contains a basic additive like triethylamine.[5]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.[1][7]

    • Alumina (basic or neutral): This is a good alternative for the purification of amines.[7]

    • Aminopropyl-functionalized silica (NH2 Column): This type of column has a basic surface that repels basic compounds, leading to improved peak shape without the need for mobile phase modifiers.[8]

  • Proper Loading Technique: In some cases, how you load your sample onto the column can affect the peak shape.

    • Dry Loading: If your compound has low solubility in the mobile phase, dry loading can sometimes improve resolution and reduce tailing.[9] This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[9]

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing when purifying pyridine compounds on silica gel?

A1: Peak tailing is primarily caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of the silica gel.[1][3] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte, resulting in an asymmetric peak.

Q2: How much triethylamine (TEA) should I add to my mobile phase to prevent tailing?

A2: A good starting point is to add 0.1-1% (v/v) of triethylamine to your eluent.[8][10] The optimal amount can depend on the specific pyridine compound and the activity of the silica gel. It's recommended to first test the effect of the additive on a TLC plate.[10]

Q3: Can I use ammonia instead of triethylamine? How do I prepare it?

A3: Yes, ammonia is a common alternative. You can prepare a stock solution of 2-10% ammonium hydroxide in methanol and then add this solution to your mobile phase, typically in a proportion of 1-10%.[6][11] For example, a common eluent system is dichloromethane/methanol with a small percentage of this ammoniated methanol solution.[4]

Q4: Will adding a basic modifier change the retention factor (Rf) of my compound?

A4: Yes, adding a basic modifier will generally increase the Rf of your basic pyridine compound. The base in the mobile phase competes with your compound for the acidic sites on the silica, reducing its retention and causing it to elute faster.[8]

Q5: Are there any downsides to using triethylamine or ammonia?

A5: The main drawback is the need to remove the additive from your purified fractions, which can sometimes be challenging during solvent evaporation.[8] Also, using highly basic mobile phases with a high concentration of a polar solvent like methanol can sometimes lead to the dissolution of the silica gel.[4]

Q6: When should I consider using an alternative stationary phase like alumina or an NH2 column?

A6: If you are working with a very acid-sensitive compound that might decompose on silica gel, or if you are still experiencing significant tailing despite using mobile phase additives, an alternative stationary phase is a good option.[6][7] Alumina is a basic medium suitable for amines, and NH2 columns are specifically designed to provide good peak shape for basic compounds without mobile phase modifiers.[7][8]

Q7: What is "dry loading" and how can it help with tailing?

A7: Dry loading is a sample application technique where the compound is first dissolved in a suitable solvent, then mixed with a small amount of silica gel (or another inert support like Celite), and the solvent is evaporated to leave the compound adsorbed onto the solid support.[9] This dry powder is then loaded onto the top of the column. This method can lead to better peak shapes, especially for compounds that are not very soluble in the starting mobile phase.[9]

Data Presentation

Table 1: Common Mobile Phase Additives for Pyridine Purification

AdditiveTypical Concentration in Mobile Phase (v/v)Common Solvent SystemsNotes
Triethylamine (TEA)0.1 - 3%[5]Hexane/Ethyl Acetate, Dichloromethane/MethanolHighly effective, but needs to be removed after purification.[8]
Ammonia (from Ammonium Hydroxide)1 - 10% of a 2-10% NH4OH in MeOH stock solution[6][11]Dichloromethane/MethanolGood for highly polar amines. Can be less convenient to prepare than TEA solutions.

Experimental Protocols

Protocol 1: Mobile Phase Modification with Triethylamine
  • TLC Analysis: Develop a suitable solvent system (e.g., Hexane/Ethyl Acetate) for your pyridine compound on a TLC plate to achieve an Rf value of approximately 0.2-0.3.

  • Prepare Modified Eluent: To this solvent system, add triethylamine to a final concentration of 0.5-1% (v/v). For example, for 100 mL of eluent, add 0.5-1 mL of TEA.

  • Column Preparation: Pack your silica gel column using the modified eluent.

  • Sample Loading: Dissolve your crude sample in a minimum amount of the modified eluent (or a less polar solvent) and load it onto the column.

  • Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

Protocol 2: Deactivation of Silica Gel with Triethylamine
  • Prepare Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add Modified Solvent: Prepare your chosen eluent (e.g., Hexane/Ethyl Acetate) containing 1-3% triethylamine.[5]

  • Mix: Add the modified solvent to the silica gel to form a slurry. Mix gently for a few minutes to ensure the silica is thoroughly wetted and deactivated.

  • Pack Column: Pour the slurry into your column and proceed with packing as usual.

  • Equilibrate: Flush the packed column with a few column volumes of the modified eluent before loading your sample.[5]

  • Run Column: Proceed with sample loading and elution using the modified eluent.

Visualizations

Tailing_Troubleshooting_Workflow start Start: Tailing observed for basic pyridine compound check_additive Add basic modifier to mobile phase? (e.g., 0.5-1% TEA) start->check_additive run_column_additive Run column with modified mobile phase check_additive->run_column_additive Yes check_deactivation Deactivate silica gel with basic modifier? check_additive->check_deactivation No/Still Tailing tailing_resolved Tailing Resolved run_column_additive->tailing_resolved end End: Purification Optimized tailing_resolved->end run_column_deactivated Run column with deactivated silica check_deactivation->run_column_deactivated Yes check_alternative_phase Use alternative stationary phase? (e.g., Alumina, NH2-silica) check_deactivation->check_alternative_phase No/Still Tailing run_column_deactivated->tailing_resolved run_alternative_column Run column with alternative phase check_alternative_phase->run_alternative_column Yes check_alternative_phase->end No/Consider other issues run_alternative_column->tailing_resolved

Caption: Troubleshooting workflow for overcoming tailing issues with basic pyridine compounds.

Interaction_Diagram cluster_silica Silica Gel Surface cluster_solution Mobile Phase silanol Acidic Silanol Group (Si-OH) pyridine Basic Pyridine pyridine->silanol Strong Interaction (Causes Tailing) tea Triethylamine (TEA) tea->silanol Competitive Interaction (Blocks Tailing)

Caption: Interaction diagram showing competitive binding to silica gel.

References

Managing exothermic reactions in pyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage exothermic reactions and other common challenges encountered during the synthesis of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing exothermic pyridine synthesis reactions?

A1: Exothermic reactions release heat, which can lead to a rapid increase in temperature and pressure if not properly controlled. The primary safety concerns include:

  • Thermal Runaway: A situation where the heat generated by the reaction exceeds the heat removed, causing the reaction rate to increase exponentially. This can lead to a violent release of energy, vessel rupture, and explosion.[1][2][3]

  • Gas Evolution: Some reactions, like N-oxidation of pyridines, can produce gaseous byproducts. In a closed system, this can lead to a dangerous pressure buildup.[2]

  • Hazardous Fumes: Many reagents and solvents used in pyridine synthesis are toxic and can be released as fumes, especially at elevated temperatures.[4]

  • Incompatible Chemicals: Accidental mixing of incompatible chemicals can trigger a violent exothermic reaction.[4]

Q2: How can I prevent a thermal runaway reaction during my pyridine synthesis?

A2: Preventing thermal runaway hinges on effective heat management and reaction control. Key strategies include:

  • Controlled Reagent Addition: Instead of adding all reagents at once, use slow, dropwise, or portion-wise addition. This allows the cooling system to dissipate the heat as it is generated.[1][5]

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath, cryostat, or a well-maintained jacketed reactor.[4][6]

  • Continuous Monitoring: Constantly monitor the reaction temperature with a calibrated thermometer or thermocouple. Automated reactor control systems can be programmed to stop reagent addition if the temperature exceeds a set safety limit.[1][5]

  • Proper Scale-Up Consideration: Heat dissipation becomes less efficient as the reactor volume increases due to a lower surface-area-to-volume ratio. Be cautious when scaling up reactions and recalculate heat transfer capacity.[5]

  • Dilution: Performing the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.

Q3: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

A3: Low yields in the Hantzsch synthesis are a common problem. Here are some frequent causes and troubleshooting tips:

  • Suboptimal Reaction Conditions: Traditional methods often involve harsh conditions and long reaction times, which can lead to side product formation.[7][8] Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles to improve yields.[7]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which needs to be oxidized to the final pyridine product.[7][8] Ensure you are using an effective oxidizing agent (e.g., nitric acid, potassium permanganate, or iodine) in the correct stoichiometric amount.[7][8]

  • Presence of Water: Many reagents used in pyridine synthesis are sensitive to moisture, which can quench reagents and cause side reactions.[8] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Incorrect Order of Reagent Addition: For unsymmetrical pyridines, the order of addition can be critical to prevent the formation of undesired byproducts.[7]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Nitration of a Pyridine Derivative

Symptoms:

  • Rapid, unexpected increase in reaction temperature.

  • Bubbling or vigorous boiling of the reaction mixture.

  • Change in color, often darkening or charring.

  • Release of fumes.

Possible Causes:

  • Addition rate of the nitrating agent is too fast.

  • Inadequate cooling or failure of the cooling system.

  • Concentration of reagents is too high.

  • Insufficient stirring, leading to localized "hot spots".

Solutions:

  • Reduce Addition Rate: Immediately stop the addition of the nitrating agent. If the temperature is still rising, apply emergency cooling. Once the temperature is stable, restart the addition at a much slower rate.

  • Improve Cooling: Ensure the cooling bath is at the correct temperature and has sufficient capacity. For larger scale reactions, a jacketed reactor with a circulating coolant is recommended.[5]

  • Dilute the Reaction: If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.

  • Ensure Proper Agitation: Check that the stirrer is functioning correctly and providing adequate mixing to ensure even temperature distribution.

Issue 2: Reaction Stalls or Fails to Initiate in a Grignard Reaction with a Halopyridine

Symptoms:

  • No observable temperature increase upon addition of the halopyridine.

  • No color change indicative of reaction.

  • Quenching the reaction yields only starting materials.

Possible Causes:

  • Moisture in the System: Grignard reagents are extremely sensitive to water. Any residual moisture in the glassware, solvents, or on the surface of the magnesium can prevent the reaction from starting.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction.

  • Inhibitors Present: Trace impurities in the solvent or starting materials can inhibit the reaction.

  • Low Temperature: While cooling is necessary to control the exotherm, a temperature that is too low can prevent initiation.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents.

  • Activate the Magnesium: Briefly heat the magnesium turnings under vacuum or with a heat gun to remove surface moisture and oxides. A small crystal of iodine can also be added to activate the magnesium.

  • Use High-Purity Reagents: Use reagents from a reliable source and ensure they are appropriately purified if necessary.

  • Gentle Heating for Initiation: A small amount of gentle heating with a heat gun on a specific spot of the flask can sometimes initiate the reaction. Once initiated, the exotherm will typically sustain the reaction, and cooling should be applied as needed.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave Heating in Pyridine Synthesis [9]

Synthesis TypeProductConventional HeatingMicrowave Synthesis
Hantzsch Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateTime: 30 minYield: 85%Time: 5 minYield: 92%
Bohlmann-Rahtz 2,3,6-Trisubstituted PyridineTime: 1-7 hoursYield: ~70-80%Time: 10-20 minYield: ~85-95%

Table 2: Influence of Catalyst and Conditions on Hantzsch Synthesis Yield [7]

Catalyst/ConditionSolventTemperatureTimeYield
None (Classical)EthanolRefluxSeveral hoursLow
p-Toluenesulfonic acid (PTSA)Aqueous MicellesN/A (Ultrasonic)Shorter>90%
γ-Al2O3 nanoparticlesSolvent-free90°CShorterup to 95%

Experimental Protocols

Protocol 1: General Procedure for a Cooled, Semi-Batch Exothermic Reaction

This protocol is a general guideline for managing an exothermic reaction, such as a nitration or acylation of a pyridine derivative.

  • Equipment Setup:

    • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a digital thermometer or thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel for reagent addition, and a nitrogen inlet to maintain an inert atmosphere.

    • Place the flask in a cooling bath (e.g., ice-water, ice-salt, or a cryostat) of sufficient size to manage the expected heat evolution.

  • Reagent Preparation:

    • Dissolve the pyridine substrate in an appropriate anhydrous solvent in the reaction flask and cool the solution to the desired starting temperature (e.g., 0 °C).

    • Charge the dropping funnel with the reactive reagent (e.g., nitrating mixture, acyl chloride), either neat or dissolved in a suitable solvent.

  • Reaction Execution:

    • Begin stirring the cooled substrate solution.

    • Add the reactive reagent from the dropping funnel dropwise to the reaction mixture.

    • Carefully monitor the internal temperature. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., 0-5 °C).

    • If the temperature begins to rise above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming addition at a slower rate.[1]

  • Work-up and Purification:

    • Once the addition is complete, continue to stir the reaction mixture at the low temperature for a specified period to ensure the reaction goes to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., ice-cold water, saturated sodium bicarbonate solution).

    • Proceed with standard extraction and purification procedures.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction setup 1. Assemble Cooled Reactor Setup charge 2. Charge Substrate & Cool setup->charge start_addition 3. Start Slow, Dropwise Addition charge->start_addition monitor_temp 4. Continuously Monitor Temperature start_addition->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok adjust_rate Adjust Addition Rate temp_ok->adjust_rate No complete_addition 5. Complete Addition temp_ok->complete_addition Yes adjust_rate->start_addition stir 6. Stir at Low Temperature complete_addition->stir monitor_completion 7. Monitor by TLC/LC-MS stir->monitor_completion quench 8. Quench Reaction monitor_completion->quench purify 9. Extract & Purify quench->purify

Caption: Workflow for managing a controlled exothermic reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pyridine Synthesis cause1 Incomplete Oxidation of Dihydropyridine? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Presence of Moisture? start->cause3 cause4 Side Reactions Occurring? start->cause4 sol1 - Check oxidant stoichiometry - Use a more effective oxidant - Monitor reaction to completion cause1->sol1 sol2 - Use a catalyst (e.g., PTSA) - Try microwave synthesis - Optimize temperature and time cause2->sol2 sol3 - Use oven-dried glassware - Use anhydrous solvents/reagents - Run under inert atmosphere cause3->sol3 sol4 - Check order of reagent addition - Purify starting materials - Adjust reaction temperature cause4->sol4

Caption: Troubleshooting guide for low yields in pyridine synthesis.

References

Technical Support Center: Optimizing Methylation of Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the methylation of diaminopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and provides actionable solutions for optimizing your methylation reactions.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-methylated products, leading to low selectivity. How can I improve mono-methylation?

A1: Over-alkylation is a common issue with direct N-alkylation methods using reagents like methyl iodide.[1] To enhance mono-selectivity, consider the following strategies:

  • Choice of Methylating Agent: Traditional alkylating agents like methyl halides often lead to over-methylation.[1] Explore alternative reagents known for better mono-selectivity. A review of recent advances in methylation can guide the selection of appropriate reagents.[2][3]

  • Reaction Conditions: Carefully control the stoichiometry of your reactants. Using a limited amount of the methylating agent can favor mono-methylation.

  • Alternative Methods: Investigate alternative synthetic routes that are inherently more selective. For instance, a novel one-pot method for N-methylation of 2,6-diaminopyridine using sodium azide and orthoformic ester has been reported to yield secondary amines with good selectivity and under mild conditions.[1]

Q2: I am observing low or no conversion of my diaminopyridine starting material. What are the potential causes and solutions?

A2: Low conversion can stem from several factors related to reaction setup and reagents. Here’s a troubleshooting workflow:

  • Reagent Quality: Ensure the purity and activity of your reagents. For instance, sodium azide is highly sensitive to moisture and can decompose, so reactions should be carried out under dry, inert conditions (e.g., under argon gas).[1] Solvents should be distilled and dried over a suitable agent.[1]

  • Catalyst Activity (if applicable): If you are using a catalyst, such as in C-H activation methods, ensure its proper preparation and handling. For example, in the C3-methylation of imidazopyridines, the absence of the catalyst resulted in no product formation.[4]

  • Reaction Temperature: Temperature plays a critical role. For some reactions, higher temperatures are required to drive the reaction to completion. For instance, α-methylation of pyridines using Raney® nickel is often performed at high temperatures by refluxing in high-boiling point alcohols like 1-octanol or 1-decanol.[5][6] However, for other reactions, a specific optimal temperature might be necessary. In one study on C(sp2)-H methylation, the highest efficiency was achieved at 70°C.[4]

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Some methylation reactions, particularly those using heterogeneous catalysts, can require extended reaction times, sometimes up to several hours or even days for preparative scale reactions.[5][6]

Q3: My desired methylated product is difficult to purify from the reaction mixture. What purification strategies can I employ?

A3: Purification of methylated diaminopyridines can be challenging due to the presence of multiple products with similar polarities. Consider the following approaches:

  • Column Chromatography: This is a standard method for separating reaction mixtures. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.

  • Acid-Base Extraction: For α-methylated pyridines synthesized in high-boiling point solvents, an acid wash protocol can be used to separate the product from the solvent, although it can be a laborious liquid-liquid extraction procedure.[6]

  • Affinity Chromatography: For applications involving methylated DNA, techniques like Methylated DNA Immunoprecipitation (MeDIP) use an antibody specific to 5-methylcytosine to isolate methylated DNA fragments.[7][8][9] While not directly applicable to small molecule purification, the principle of using specific binding interactions can be adapted in some cases.

Q4: Are there any specific safety precautions I should take when performing methylation reactions?

A4: Yes, several safety measures are crucial:

  • Handling of Reagents: Many methylating agents, such as methyl iodide, are toxic and volatile.[10] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Moisture-Sensitive Reagents: As mentioned, reagents like sodium azide are moisture-sensitive and can form hydrazoic acid, which is toxic and explosive.[1] Handle with care under an inert atmosphere.

  • High-Pressure Reactions: Some methylation procedures may require high-pressure equipment, which should only be operated by trained personnel.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Conditions for N-Methylation of 2,6-Diaminopyridine

ParameterConditionYieldReference
Method Reaction with NaN3 and HC(OC2H5)3Good[1]
Atmosphere Dry Argon Gas-[1]

Table 2: Conditions for α-Methylation of Pyridines

ParameterConditionConversionReference
Catalyst Raney® NickelNear Quantitative[5]
Solvent 1-Octanol-[5]
Temperature >180 °C-[5]
Flow Rate (Flow Chemistry) 0.1 mL/min-[5]
Reaction Time (Batch) 44-212 hours-[5][6]

Table 3: Conditions for C3-Methylation of Imidazo[1,2-a]pyridines

ParameterConditionYieldReference
Catalyst Magnetic def/Cu-MOF92%[4]
Methyl Source Dimethylsulfoxide (DMSO)-[4]
Temperature 70 °C-[4]
Catalyst Loading 5 mg-[4]
Reaction Time 4 hours-[4]

Experimental Protocols

Protocol 1: One-Pot N-Methylation of 2,6-Diaminopyridine

This protocol is adapted from a novel method for selective secondary amine synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diaminopyridine.

  • Inert Atmosphere: Purge the flask with dry argon gas to exclude moisture.

  • Reagent Addition: Add sodium azide and triethyl orthoformate to the flask. The exact stoichiometry should be optimized for your specific substrate.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., reflux) for the optimized reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully (e.g., with water or a mild acid).

  • Purification: Extract the product with an appropriate organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Methylation of Pyridines using a Continuous Flow Setup

This protocol is based on a method for the expedited synthesis of 2-methylpyridines.[6]

  • System Setup: Assemble a continuous flow system consisting of a pumping module, a sample loop, and a column packed with Raney® nickel as the heterogeneous catalyst. The column should be placed in a heating apparatus, such as a sand bath.

  • Catalyst Preparation: Wash the Raney® nickel with a suitable solvent (e.g., ethanol) before packing it into the column.

  • System Equilibration: Pump the reaction solvent (e.g., 1-propanol) through the heated column (>180 °C) to equilibrate the system.

  • Reaction Run: Prepare a solution of the pyridine starting material in the reaction solvent (e.g., 0.05 M). Load the solution into the sample loop and inject it into the reaction stream at a controlled flow rate (e.g., 0.1 mL/min).

  • Product Collection: Collect the eluent from the column.

  • Work-up and Purification: The product can often be obtained in good yield by simply removing the solvent. If necessary, further purification can be performed.

Visualizations

Troubleshooting_Low_Conversion Start Low or No Conversion Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Catalyst Step 2: Assess Catalyst Activity Check_Reagents->Check_Catalyst No Issue Solution_Reagents Use pure, dry reagents and solvents. Handle moisture-sensitive reagents under inert atmosphere. Check_Reagents->Solution_Reagents Issue Found Check_Temp Step 3: Optimize Reaction Temperature Check_Catalyst->Check_Temp No Issue Solution_Catalyst Ensure proper catalyst preparation, loading, and handling. Check_Catalyst->Solution_Catalyst Issue Found Check_Time Step 4: Adjust Reaction Time Check_Temp->Check_Time No Issue Solution_Temp Systematically vary temperature to find optimum. Check_Temp->Solution_Temp Issue Found Solution_Time Increase reaction time and monitor progress. Check_Time->Solution_Time Success Improved Conversion Solution_Reagents->Success Solution_Catalyst->Success Solution_Temp->Success Solution_Time->Success

Caption: Troubleshooting workflow for low reaction conversion.

Experimental_Workflow_N_Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Setup Assemble Reaction Apparatus Start->Setup Inert Establish Inert Atmosphere Setup->Inert Add_Reagents Add Diaminopyridine, NaN3, and Orthoformate Inert->Add_Reagents React Heat and Stir for Optimized Time Add_Reagents->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Monitor->React Incomplete Quench Cool and Quench Reaction Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Experimental workflow for one-pot N-methylation.

References

N3-Methylpyridine-2,3-diamine degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation pathways and stability of N3-Methylpyridine-2,3-diamine is limited in publicly available literature. The information provided in this technical support center is based on established chemical principles and data from structurally related compounds, such as aminopyridines, methylpyridines, and N-methylated amines. These guidelines are intended to serve as a predictive resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the functional groups present (a pyridine ring, two amino groups, one of which is N-methylated), this compound is susceptible to oxidative, hydrolytic, and photolytic degradation.

  • Oxidative Degradation: The amino groups are primary sites for oxidation, which can be initiated by atmospheric oxygen, peroxide contaminants, or certain metal ions. The pyridine ring itself is relatively stable to oxidation but can be oxidized under harsh conditions. The amino group is often a reactive site in the oxidation of aminopyridines.[1][2]

  • Hydrolytic Degradation: While the pyridine ring is generally stable to hydrolysis, the amino groups can undergo hydrolytic deamination, particularly under forcing conditions of pH and temperature. Studies on other N-heteroaromatic amines have shown that deamination can occur in alkaline solutions.[3]

  • Photodegradation: Pyridine and its derivatives are known to undergo photodegradation upon exposure to UV light.[4][5][6][7] This process can be accelerated in the presence of photosensitizers or photocatalysts.

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

A2: The stability of this compound can be influenced by several factors:

  • pH: Acidic conditions may enhance the solubility and potentially the photodegradation of pyridine derivatives.[4] Alkaline conditions might promote hydrolytic deamination.[3]

  • Light: Exposure to UV and, to a lesser extent, visible light can lead to photodegradation.[5][6] It is advisable to protect solutions and solid samples from light.

  • Temperature: Elevated temperatures will accelerate the rates of all degradation pathways. For long-term storage, refrigeration is recommended.

  • Oxygen: The presence of oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and some solvents may contain impurities (like peroxides in aged ethers) that can initiate degradation.

Q3: How should I properly store this compound?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place. Refrigeration (2-8 °C) is ideal. For extended storage, consider storing under an inert atmosphere.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity solvent, protect from light, and store at low temperatures. For oxygen-sensitive applications, de-gas the solvent and store the solution under an inert gas.

Q4: What are the potential degradation products I should look for?

A4: While specific degradation products for this compound have not been reported, potential products can be inferred from related compounds. These may include:

  • Hydroxylated derivatives from the oxidation of the pyridine ring.

  • N-oxide derivatives from oxidation of the pyridine nitrogen.

  • Products of deamination or N-demethylation.

  • Ring-opened products under more strenuous degradation conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of the this compound stock solution.1. Prepare fresh solutions for each experiment.2. Check the storage conditions of the stock solution (light exposure, temperature).3. Analyze the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram of a fresh sample with an aged sample to identify new peaks.2. Use LC-MS to obtain the mass of the impurity peaks to help in their identification.3. Review the experimental conditions (pH, light, temperature) to identify potential causes of degradation.
Discoloration of the solid compound or solutions. Likely due to oxidation or polymerization products.1. Discard the discolored material.2. Ensure proper storage under an inert atmosphere and protected from light.3. Purify the material if necessary and if the impurities are minimal.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure to intentionally degrade this compound to identify its potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 105°C) for 24 hours, then dissolve in the solvent.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating method like reverse-phase HPLC with a UV detector or LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will likely be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode array detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength based on the UV spectrum of the compound (e.g., 254 nm).
Injection Volume 10 µL

Visualizing Potential Degradation and Experimental Logic

Potential Degradation Pathways

cluster_main This compound cluster_degradation Potential Degradation Products This compound This compound Oxidative_Products Hydroxylated Derivatives, N-Oxides This compound->Oxidative_Products Oxidation (O₂, H₂O₂) Hydrolytic_Products Deaminated Products This compound->Hydrolytic_Products Hydrolysis (H₂O, pH) Photolytic_Products Ring-Opened Products, Rearranged Isomers This compound->Photolytic_Products Photolysis (UV Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Purity Issues

Start Purity Issue Detected (e.g., extra peaks in HPLC) Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Check_Solvent Analyze Solvent Blank (for impurities/degradants) Start->Check_Solvent Forced_Degradation Perform Forced Degradation Study (compare retention times) Check_Storage->Forced_Degradation Check_Solvent->Forced_Degradation LCMS_Analysis Analyze Impurity by LC-MS (determine mass) Forced_Degradation->LCMS_Analysis Identify_Source Identify Source of Degradation (e.g., oxidative, hydrolytic) LCMS_Analysis->Identify_Source Optimize_Conditions Optimize Handling & Storage Conditions to Prevent Degradation Identify_Source->Optimize_Conditions

Caption: Logical workflow for troubleshooting purity issues.

References

Troubleshooting regioselectivity in reactions with N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-Methylpyridine-2,3-diamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in reactions involving this versatile diamine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: Why am I observing poor regioselectivity in the acylation of this compound, resulting in a mixture of N2- and N3-acylated products?

Answer:

Poor regioselectivity in the acylation of this compound is a common issue stemming from the nuanced differences in the nucleophilicity of the two amino groups. The N2-amino group is generally more nucleophilic due to the electron-donating effect of the adjacent pyridine nitrogen. However, the N3-methylamino group, while electronically slightly less nucleophilic, can still react, especially under forcing conditions.

Several factors can influence the regioselectivity of this reaction:

  • Steric Hindrance: The N2-amino group is sterically more accessible than the N3-methylamino group. Bulky acylating agents will preferentially react at the N2 position.

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for acylation at the less reactive N3-position, leading to a mixture of products.

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the amino groups. Aprotic solvents are generally preferred for this reaction.

  • Nature of the Acylating Agent: Highly reactive acylating agents, such as acid chlorides, may exhibit lower selectivity compared to less reactive ones like acid anhydrides or esters.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the acylation at a lower temperature (e.g., 0 °C or even -20 °C) to favor the kinetically controlled product (N2-acylation).

  • Choose a Bulkier Acylating Agent: If your synthesis allows, using a sterically demanding acylating agent can significantly improve selectivity for the N2 position.

  • Optimize the Solvent: Screen a range of aprotic solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

  • Use a Less Reactive Acylating Agent: Consider using an acid anhydride instead of an acid chloride to increase the selectivity of the reaction.

  • Employ a Protecting Group Strategy: For complete control, consider a protecting group strategy. The more nucleophilic N2-amino group can be selectively protected, allowing for reaction at the N3-position, followed by deprotection. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[1][2]

Question 2: My condensation reaction with a dicarbonyl compound is yielding a complex mixture of regioisomers. How can I favor the formation of the desired imidazopyridine?

Answer:

The condensation of this compound with dicarbonyl compounds to form imidazopyridines is a powerful synthetic tool.[3][4] However, the presence of two non-equivalent amino groups can lead to the formation of two possible regioisomeric products. The regioselectivity is primarily governed by the relative reactivity of the two amino groups and the nature of the dicarbonyl compound.

Key Factors Influencing Regioselectivity:

  • Nucleophilicity of the Amino Groups: As with acylation, the N2-amino group is generally the more potent nucleophile.

  • Reaction Conditions: Acidic or basic catalysis can alter the relative reactivity of the amino groups.

  • Electronic and Steric Effects of the Dicarbonyl Compound: The substituents on the dicarbonyl compound can influence which carbonyl group is more electrophilic and which is more susceptible to initial nucleophilic attack.

Troubleshooting and Optimization Strategies:

  • Stepwise Condensation: A stepwise approach often yields better control. First, react the diamine with one equivalent of the dicarbonyl compound under mild conditions to form a mono-adduct intermediate. This can then be cyclized in a second step, often under more forcing conditions.

  • pH Control: Carefully control the pH of the reaction mixture. Acid catalysis can enhance the electrophilicity of the carbonyl groups, but excessive acidity can protonate the diamine, reducing its nucleophilicity.[5]

  • Protecting Groups: To ensure unambiguous synthesis of a specific regioisomer, a protecting group strategy is the most reliable approach.[1][6][7] Protect the N2-amino group, perform the condensation, and then deprotect.

Question 3: I am struggling with the selective alkylation of this compound. How can I control the position of alkylation?

Answer:

Selective alkylation presents a significant challenge due to the similar nucleophilicity of the two amino groups and the potential for over-alkylation. Studies on similar diaminopyridines suggest that methylation of 3-amino-2-methylaminopyridine with methyl iodide occurs exclusively at the 3-amino group.[8] This suggests that the N3-methylamino group in your substrate might be more prone to alkylation under certain conditions, contrary to what might be expected based on simple electronic arguments.

Strategies for Regiocontrolled Alkylation:

  • Choice of Alkylating Agent and Base: The nature of the alkylating agent (e.g., methyl iodide vs. dimethyl sulfate) and the base used for deprotonation can significantly impact the regioselectivity. A milder base may favor deprotonation and subsequent alkylation of the more acidic N-H bond.

  • Protecting Group Strategy: This remains the most robust method for achieving high regioselectivity.

    • To alkylate the N2-position: Protect the N3-methylamino group.

    • To alkylate the N3-position: Protect the N2-amino group.

  • Reductive Amination: Reductive amination conditions with aldehydes or ketones can sometimes offer better regioselectivity than direct alkylation with alkyl halides.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected difference in pKa between the N2-amino and N3-methylamino groups?

A1: The N2-amino group is expected to be slightly more basic (higher pKa) than the N3-methylamino group. This is because the lone pair of the N2-amino group is in closer proximity to the electron-donating pyridine ring nitrogen, which increases its electron density.

Q2: How can I confirm the regiochemistry of my reaction product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • 1D and 2D NMR Spectroscopy: Techniques like 1H-1H COSY, HSQC, and HMBC can help establish connectivity. NOESY or ROESY experiments can be particularly useful to determine through-space proximity between the newly introduced group and either the N-methyl group or the pyridine ring protons, thus confirming the site of reaction.[10][11]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive structural proof.[12][13]

  • Mass Spectrometry: While MS will confirm the mass of the product, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

Q3: Are there any known protecting groups that are selective for the N2-amino group in the presence of the N3-methylamino group?

A3: While specific studies on this compound are limited, general principles of amine protection can be applied.[1][2][5] Given that the N2-amino group is more nucleophilic and less sterically hindered, it should be possible to achieve selective protection using a bulky protecting group like di-tert-butyl dicarbonate (Boc2O) under carefully controlled conditions (e.g., low temperature, one equivalent of reagent).

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the regioselectivity of acylation. Note: This data is hypothetical and intended for educational purposes to demonstrate general trends.

Table 1: Effect of Acylating Agent on Regioselectivity

Acylating AgentSolventTemperature (°C)N2-Acyl Isomer (%)N3-Acyl Isomer (%)
Acetyl ChlorideDCM08515
Acetic AnhydrideDCM0928
Benzoyl ChlorideDCM0955

Table 2: Effect of Temperature on Acylation with Acetyl Chloride

SolventTemperature (°C)N2-Acyl Isomer (%)N3-Acyl Isomer (%)
DCM-209010
DCM08515
DCM257030

Experimental Protocols

Protocol 1: Regioselective N2-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of the desired acid chloride (1.05 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the N2-acylated product.

Protocol 2: Synthesis of Imidazopyridine (Illustrative)

  • To a solution of this compound (1.0 eq) in ethanol, add the dicarbonyl compound (1.0 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired imidazopyridine.

Visualizations

regioselectivity_factors substrate This compound substrate->sub_reag reagent Acylating Agent reagent->sub_reag conditions Reaction Conditions product_n2 N2-Acylated Product (Kinetic Product) conditions->product_n2 product_n3 N3-Acylated Product (Thermodynamic Product) conditions->product_n3 sub_reag->product_n2  Low Temp  Bulky Reagent sub_reag->product_n3  High Temp  Small Reagent

Caption: Factors influencing the regioselectivity of acylation.

experimental_workflow start Start: Poor Regioselectivity q1 Is the reaction temperature low? start->q1 action1 Lower temperature to 0°C or below q1->action1 No q2 Is the acylating agent bulky? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Use a sterically hindered reagent q2->action2 No q3 Is selectivity still poor? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Employ a protecting group strategy q3->action3 Yes end_good Success: High Regioselectivity q3->end_good No a3_yes Yes a3_no No action3->end_good

Caption: Troubleshooting workflow for improving acylation regioselectivity.

References

Technical Support Center: Scaling Up the Synthesis of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of any chemical compound, particularly at scale, involves inherent risks and should only be undertaken by trained professionals in a suitably equipped and controlled laboratory environment. All procedures must be preceded by a thorough risk assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and safety considerations encountered when scaling the synthesis of N3-Methylpyridine-2,3-diamine from the lab bench to pilot or production scale.

Q1: My reaction is showing a dangerous temperature spike (exotherm) during scale-up that wasn't observed on the lab scale. What's happening and what should I do?

A1: This is a critical safety issue arising from changes in the surface-area-to-volume ratio.[1] Small flasks dissipate heat easily, but large reactors do not.[1][2][3] This can lead to a runaway reaction.

  • Immediate Actions:

    • Stop any further addition of reagents.

    • Apply maximum cooling to the reactor jacket.

    • If necessary, use an emergency quenching procedure as defined in your safety protocol.

  • Troubleshooting & Prevention:

    • Problem: Insufficient heat removal. As reaction volume increases, the ability to remove heat decreases, leading to temperature spikes.[1][2]

    • Solution 1: Controlled Dosing: Switch from adding all reagents at once to a semi-batch process where one reagent is added slowly over time.[1] This allows the cooling system to keep pace with the heat generated. Automated, temperature-controlled dosing systems are highly recommended for safety and consistency.[1]

    • Solution 2: Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies. This will quantify the heat of reaction and help determine the maximum safe dosing rate for your specific reactor and cooling system capabilities.[4]

    • Solution 3: Dilution: Increasing the solvent volume can help absorb thermal energy, but this may impact reaction kinetics and downstream processing.

Q2: The yield of my reaction has dropped significantly, and I'm seeing more impurities after scaling up. Why?

A2: This is a common scale-up challenge related to mixing and mass transfer.[3] What mixes easily in a small flask may not be homogeneous in a large reactor, leading to localized "hot spots" or areas of high reagent concentration.[2][3]

  • Troubleshooting Steps:

    • Mixing Efficiency: The type of stirrer, its speed (RPM), and the presence of baffles are crucial in large reactors.[2] A simple magnetic stir bar is insufficient. Evaluate if your impeller design (e.g., anchor, turbine) is appropriate for the viscosity and phase of your reaction mixture.

    • Impurity Amplification: Side reactions that were negligible at a small scale can become significant sources of impurities when residence times are longer or mixing is poor.[2][3]

    • Analytical Monitoring: Use in-process controls (e.g., HPLC, UPLC) to track the formation of product and impurities over time. This can help identify when side reactions begin to dominate.

    • Reagent Purity: Ensure the quality of your starting materials has not changed. Impurities in starting reagents can have a magnified effect at a larger scale.

Q3: What are the primary safety hazards associated with the reagents and product in this synthesis?

A3: The synthesis involves several hazardous materials. Precursors like pyridine and its derivatives are flammable, harmful if swallowed or in contact with skin, and can cause irritation.[5][6][7] The final product, a diaminopyridine, should also be handled with care as aromatic amines can be toxic.

  • Hazard Mitigation:

    • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[8] Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[8]

    • Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.

    • Emergency Procedures: Ensure safety showers, eyewash stations, and appropriate fire extinguishers (e.g., CO2, dry chemical) are readily accessible.[5]

Q4: I am having trouble with the final purification and isolation. The product is discolored and difficult to crystallize. What can I do?

A4: Discoloration often points to oxidative degradation or the presence of highly colored impurities formed during the reaction. Crystallization difficulties can arise from residual solvents or the presence of impurities that inhibit crystal growth.

  • Troubleshooting Purification:

    • Inert Atmosphere: Diaminopyridines can be sensitive to air and light.[8] Consider performing the work-up and isolation steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Charcoal Treatment: Activated carbon (charcoal) can be used to remove colored impurities from the solution before crystallization.

    • Solvent Selection: Perform a systematic solvent screen to find the optimal solvent or solvent mixture for crystallization that maximizes yield and purity.

    • Seeding: If crystallization is slow to initiate, use a small amount of pure product as a seed crystal.

Data & Protocol Summaries

Table 1: Hazard Summary of Key Compounds
Compound TypeKey HazardsRecommended PPE
Pyridine/Methylpyridine Flammable liquid and vapor, Harmful if swallowed/inhaled/in contact with skin, Skin and eye irritant.[5][7]Nitrile or butyl rubber gloves, chemical splash goggles, face shield, flame-retardant lab coat.
Nitrating Agents (e.g., HNO₃/H₂SO₄) Corrosive, Strong Oxidizers, Can cause severe burns.Acid-resistant gloves (e.g., neoprene), chemical splash goggles, face shield, acid-resistant apron.
Reducing Agents (e.g., NaBH₄, H₂/Catalyst) Flammable (H₂ gas), Can be reactive with water or acid.Standard PPE, ensure proper ventilation and no ignition sources for hydrogenation.
Diaminopyridine Products Acute toxicity (oral), Skin/eye/respiratory irritant.[9]Nitrile gloves, chemical splash goggles, lab coat. Handle solid powder in a ventilated enclosure.
Protocol: General Methodology for Safe Scale-Up
  • Process Hazard Analysis (PHA): Before any scale-up work, conduct a thorough hazard analysis (e.g., HAZOP).[4] Identify potential failure points, such as loss of cooling, stirrer failure, or sudden pressure increase, and establish mitigation procedures.

  • Calorimetry Studies: Use a reaction calorimeter to measure the thermal output of the reaction.[4] This data is essential for modeling the thermal behavior in a large reactor and defining safe operating limits (e.g., maximum reagent feed rate).

  • Pilot Run: Perform an initial scale-up run at an intermediate volume (e.g., 1-5 L). Carefully monitor critical parameters: temperature, pressure, reagent addition rate, and mixing.

  • In-Process Monitoring: Implement analytical checks at key stages to ensure the reaction is proceeding as expected. This allows for early detection of deviations.

  • Isolation & Purification: Develop a robust and scalable purification method. Filtration and drying equipment must be appropriately sized for the larger batch.

  • Documentation: Maintain detailed batch records of all parameters, observations, and analytical results for reproducibility and quality control.

Visualizations

Workflow & Logic Diagrams

G cluster_0 Phase 1: Pre-Scale-Up Assessment cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Analysis & Production A Lab-Scale Synthesis (g scale) B Hazard Analysis (HAZOP) A->B C Reaction Calorimetry (Determine Heat Flow) B->C D Define Safe Operating Parameters C->D Data for Safe Design E Pilot Batch (kg scale) D->E F In-Process Control (IPC) Monitoring E->F F->B Revise if Deviations Occur G Purification & Isolation F->G H Final Product QC (Purity, Yield) G->H I Full-Scale Production H->I

Caption: A generalized workflow for safely scaling up a chemical synthesis process.

G Start Low Yield or High Impurities Detected CheckMixing Evaluate Mixing? (Stirrer Speed, Baffles) Start->CheckMixing CheckTemp Evaluate Temperature Control? (Hot Spots) CheckMixing->CheckTemp Mixing OK AdjustMixing Optimize Stirrer Speed or Impeller Design CheckMixing->AdjustMixing Mixing Inefficient CheckPurity Analyze Starting Material Purity? CheckTemp->CheckPurity Temp OK AdjustTemp Improve Heat Transfer or Slow Dosing Rate CheckTemp->AdjustTemp Poor Temp Control SourceNewSM Source Higher Purity Starting Materials CheckPurity->SourceNewSM Purity Issue Found End Re-run Pilot Batch CheckPurity->End Purity OK AdjustMixing->End AdjustTemp->End SourceNewSM->End

Caption: Troubleshooting decision tree for addressing low yield during scale-up.

References

Common pitfalls in handling N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling N3-Methylpyridine-2,3-diamine. It includes troubleshooting advice and frequently asked questions to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the proper storage conditions for this compound?

A2: Store in a cool, dark place under an inert atmosphere.[2] The recommended storage temperature is typically between 2-8°C.[3] Keep the container tightly sealed in a dry and well-ventilated area. This compound can be air-sensitive.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Always wear protective gloves, clothing, and eye/face protection.[5][6] If there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[4][7]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7] In all cases of exposure, seek prompt medical attention.

Troubleshooting Guide for Synthesis Reactions

This compound is a common precursor for the synthesis of imidazo[4,5-b]pyridine derivatives, which have significant applications in medicinal chemistry.[8][9][10] Below are common issues encountered during these syntheses and their potential solutions.

Q5: My imidazopyridine synthesis reaction is showing low to no conversion. What are the possible causes?

A5:

  • Inadequate Reaction Temperature: Many condensation reactions require elevated temperatures to proceed efficiently. Ensure your reaction is heated to the temperature specified in the protocol, which can often be refluxing in a high-boiling solvent like ethanol or the use of dehydrating agents like polyphosphoric acid at high temperatures.[11]

  • Catalyst or Reagent Deactivation: If using a catalyst, ensure it has not been poisoned by impurities in your starting materials or solvents.[12] Reagents like aldehydes can be prone to air oxidation, so using fresh or purified reagents is critical.

  • Insufficient Dehydration: The cyclization step to form the imidazo ring involves the removal of water. If this is not happening efficiently, the reaction can stall. The use of a dehydrating agent or a Dean-Stark trap to remove water can be beneficial.

Q6: I am observing the formation of multiple products or significant byproducts. How can I improve the selectivity?

A6:

  • Regioisomer Formation: Alkylation of the imidazo[4,5-b]pyridine core can lead to a mixture of N-alkylated regioisomers.[13][14] The choice of solvent and base can influence the regioselectivity. Careful chromatographic purification is often necessary to separate these isomers.

  • Side Reactions with Aldehydes: When using aldehydes as a reactant, side reactions such as self-condensation or oxidation of the aldehyde can occur. Using a stoichiometric amount of the aldehyde and adding it slowly to the reaction mixture can minimize these side reactions.

  • Oxidative Conditions: Some syntheses rely on oxidative cyclocondensation.[11] If the oxidation is not well-controlled, it can lead to undesired byproducts. Ensure the oxidant is added in a controlled manner and at the appropriate temperature.

Q7: The purification of my final imidazopyridine product is proving difficult. What strategies can I employ?

A7:

  • Chromatography: Column chromatography on silica gel is the most common method for purifying imidazopyridine derivatives. A gradient elution system, for example with ethyl acetate and hexanes, is often effective.[12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: The basic nature of the pyridine and imidazole rings can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate the purified product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,3-Diaminopyridine
CAS Number 56291-51-1[3]452-58-4[15]
Molecular Formula C₆H₉N₃[3]C₅H₇N₃[15]
Molecular Weight 123.16 g/mol [3]109.13 g/mol [15]
Melting Point 178-179 °C[3]110-115 °C[15]
Boiling Point 138 °C (1 Torr)[3]195 °C (55 mmHg)[15]
pKa 7.10 ± 0.36 (Predicted)[3]6.78 ± 0.36 (Predicted)[15]
Solubility Not specifiedH₂O: 50 mg/mL[16]
Appearance Not specifiedVery Dark Brown Solid[15]

Experimental Protocols

Synthesis of 2-Substituted-Imidazo[4,5-b]pyridines

This protocol is a general procedure adapted from common literature methods for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes.[8][11]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium metabisulfite (optional, for aldehyde adduct formation)[13]

  • Iodine (as a catalyst, optional)[14]

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution. For less reactive aldehydes, the formation of a sodium bisulfite adduct may improve yields.[13]

  • Add a catalytic amount of iodine (e.g., 10 mol%), if required by the specific protocol.[14]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow for Imidazopyridine Synthesis

experimental_workflow General Workflow for Imidazo[4,5-b]pyridine Synthesis reagents 1. Reagent Preparation - this compound - Substituted Aldehyde - Solvent (e.g., Ethanol) reaction_setup 2. Reaction Setup - Dissolve diamine in solvent - Add aldehyde - Add catalyst (optional) reagents->reaction_setup heating 3. Reaction - Heat to reflux - Monitor by TLC reaction_setup->heating workup 4. Work-up - Cool to room temperature - Filter precipitate or concentrate heating->workup purification 5. Purification - Column Chromatography or - Recrystallization workup->purification analysis 6. Characterization - NMR, MS, etc. purification->analysis

References

Validation & Comparative

A Comparative Guide to the Reactivity of N3-Methylpyridine-2,3-diamine and 3,4-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N3-Methylpyridine-2,3-diamine and 3,4-diaminopyridine. Understanding the nuanced differences in their reactivity is crucial for the synthesis of novel derivatives and the development of new therapeutic agents. This document summarizes their chemical properties, explores the electronic and steric factors influencing their reactivity, and provides representative experimental protocols.

Introduction

3,4-Diaminopyridine (3,4-DAP) is a well-established compound known for its therapeutic applications, particularly in the treatment of certain neuromuscular disorders.[1][2][3] Its chemical reactivity, stemming from the two amino groups and the pyridine nitrogen, has been explored for the synthesis of various heterocyclic systems. This compound, a methylated analogue, presents a different reactivity profile due to the electronic and steric influence of the methyl group. This guide aims to provide a comparative analysis to aid researchers in selecting the appropriate building block for their synthetic endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and 3,4-diaminopyridine is presented below.

PropertyThis compound3,4-Diaminopyridine
CAS Number 1796-73-254-96-6
Molecular Formula C₆H₉N₃C₅H₇N₃
Molecular Weight 123.16 g/mol [4]109.13 g/mol [5]
Appearance Not specified (likely a solid or liquid)White to beige crystals or powder[5][6]
Melting Point Not available218-220 °C[6]
Solubility Not specifiedReadily soluble in water and alcohol; slightly soluble in ether[6]
pKa Not availableNot specified in readily available sources

Reactivity Comparison

The primary difference in the reactivity of this compound and 3,4-diaminopyridine arises from the presence of a methyl group on the N3-amino nitrogen in the former. This substitution introduces both electronic and steric effects that modulate the nucleophilicity and basicity of the molecule.

Electronic Effects

The methyl group is an electron-donating group. This inductive effect increases the electron density on the N3-nitrogen, making it more nucleophilic and more basic compared to the amino groups in 3,4-diaminopyridine. Consequently, this compound is expected to be more reactive towards electrophiles at the N3-position. The increased electron density may also be partially delocalized into the pyridine ring, potentially enhancing the nucleophilicity of the ring nitrogen as well.

Steric Effects

The methyl group also introduces steric hindrance around the N3-amino group. This can impede the approach of bulky electrophiles, potentially slowing down reaction rates at this position compared to the unsubstituted amino groups of 3,4-diaminopyridine. The regioselectivity of reactions with this compound will therefore be a balance between the enhanced electronic activation and the increased steric bulk at the N3-position.

electronic_effects

Common Reactions and Expected Reactivity

Acylation

3,4-Diaminopyridine readily undergoes acylation. For instance, its acetylated metabolite is N-(4-amino-pyridin-3-yl) acetamide, indicating that acylation can occur at the 3-amino position.[7]

  • 3,4-Diaminopyridine: Acylation is expected to occur at either of the amino groups, with potential for di-acylation under forcing conditions.

  • This compound: The N3-amino group is expected to be more nucleophilic due to the methyl group's electron-donating effect, making it the primary site for acylation. However, steric hindrance from the methyl group might favor acylation at the less hindered N2-amino group, especially with bulky acylating agents.

Condensation Reactions

Diaminopyridines are common precursors for the synthesis of fused heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents.

  • 3,4-Diaminopyridine: Readily undergoes condensation to form imidazo[4,5-c]pyridines.[5]

  • This compound: The N-methylated diamine is also expected to undergo condensation reactions. The presence of the methyl group will result in a methylated imidazole ring in the final product. The relative reactivity compared to 3,4-DAP in these reactions would depend on the specific reaction conditions and the electrophile used.

reaction_workflow

Experimental Protocols

Detailed experimental protocols for key reactions involving 3,4-diaminopyridine are provided below as a reference. Similar conditions can be adapted for this compound to perform a comparative analysis.

Synthesis of 3,4-Diaminopyridine

A common synthesis route for 3,4-diaminopyridine involves the hydrogenation of 4-amino-3-nitropyridine.[8]

Protocol:

  • Dissolve 4-amino-3-nitropyridine in a suitable solvent such as methanol or a mixture of methanol and THF.

  • Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).

  • Subject the mixture to hydrogenation with hydrogen gas (H₂), often under pressure (e.g., 0.4 MPa) or at atmospheric pressure.[8]

  • The reaction is typically run for several hours (e.g., 3-24 hours) at a controlled temperature (e.g., 10°C or room temperature).[8][9]

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 3,4-diaminopyridine can be purified by recrystallization from a solvent like ethanol.[8]

Synthesis of Imidazo[4,5-c]pyridine from 3,4-Diaminopyridine

This protocol describes the condensation of 3,4-diaminopyridine with an aldehyde to form an imidazopyridine derivative.

Protocol:

  • A mixture of 3,4-diaminopyridine and a sodium metabisulfite adduct of the desired aldehyde is prepared in a solvent such as DMF.

  • The reaction mixture is heated to an elevated temperature (e.g., 130°C) for several hours (e.g., 4 hours).

  • After cooling, the reaction mixture is poured into water to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried to yield the imidazo[4,5-c]pyridine product.

Signaling Pathways and Biological Activity

3,4-Diaminopyridine is a voltage-gated potassium channel blocker.[3][10] By blocking these channels, it prolongs the depolarization of the nerve action potential, leading to an increased influx of calcium into the presynaptic terminal. This enhances the release of acetylcholine at the neuromuscular junction, thereby improving muscle strength.[3][10] This mechanism of action is the basis for its use in treating Lambert-Eaton myasthenic syndrome (LEMS) and other myasthenic syndromes.[1][3] The biological activity of this compound has not been extensively reported in the available literature.

biological_pathway

Conclusion

While direct comparative experimental data is limited, a theoretical analysis based on fundamental chemical principles provides a strong basis for predicting the differences in reactivity between this compound and 3,4-diaminopyridine. The N-methyl group in this compound is expected to increase the nucleophilicity of the N3-amino group while also introducing steric hindrance. This will likely lead to differences in reaction rates and regioselectivity compared to the unsubstituted 3,4-diaminopyridine. Researchers should consider these factors when designing synthetic routes involving these diaminopyridine building blocks. The experimental protocols provided for 3,4-diaminopyridine can serve as a starting point for a systematic comparison of the reactivity of these two valuable compounds.

References

A Comparative Guide to the Synthesis of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted diaminopyridines are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in a range of biologically active compounds and functional materials. The strategic introduction of two amino groups onto a pyridine ring can be achieved through various synthetic methodologies, each with its own set of advantages and limitations. This guide provides an objective comparison of three prominent synthesis routes: the classical Chichibabin reaction, the versatile reduction of nitropyridines, and the modern Buchwald-Hartwig amination. Experimental data is presented to support the comparison, and detailed protocols for key reactions are provided.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for a specific substituted diaminopyridine depends on several factors, including the desired substitution pattern, the nature of the substituents, and considerations of yield, scalability, and reaction conditions. The following table summarizes the key characteristics of the three discussed methods.

FeatureChichibabin ReactionReduction of NitropyridinesBuchwald-Hartwig Amination
Starting Materials Pyridine or substituted pyridinesSubstituted aminonitropyridines or dihalonitropyridinesHalogenated pyridines and amines
Key Reagents Sodium amide (NaNH₂) or Potassium amide (KNH₂)Reducing agents (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C)Palladium catalyst, phosphine ligand, base
Typical Reaction Conditions High temperatures (100-130°C) in inert solvents or low temperatures in liquid ammonia.[1][2]Varies with reducing agent; often acidic or neutral conditions with heating or hydrogenation at room temperature.[3][4]Mild to moderate temperatures (80-110°C) in organic solvents.[5][6]
Positional Selectivity Primarily directs amination to the 2- and 4-positions.[1][7]Dependent on the position of the nitro group in the starting material.High selectivity determined by the position of the halogen atom.
Substrate Scope Can be limited by harsh reaction conditions; sensitive functional groups may not be tolerated.[1]Broad substrate scope, tolerant of many functional groups.Very broad substrate scope for both the pyridine and amine components.[8][9]
Yields Moderate to good, but can be variable.[1]Generally high to excellent.[3][4][10]Typically good to excellent.[11]
Advantages Direct amination of the pyridine ring.[2][12]Well-established and reliable methods; readily available starting materials.Mild reaction conditions; high functional group tolerance; excellent control of regioselectivity.[6][8]
Disadvantages Harsh reaction conditions; use of hazardous reagents (sodamide); potential for side reactions.[1][7]Often requires a multi-step synthesis to prepare the nitropyridine precursor.[3]High cost of palladium catalysts and ligands; potential for heavy metal contamination in the final product.[6]

Experimental Protocols

Chichibabin Reaction: Synthesis of 2-Aminopyridine

The Chichibabin reaction provides a direct method for the amination of pyridine.[1]

Procedure: In a well-ventilated fume hood, a flask equipped with a mechanical stirrer and a reflux condenser is charged with dry toluene. Sodium amide (NaNH₂) is carefully added to the solvent. The substituted pyridine is then added portion-wise to the stirred suspension. The reaction mixture is heated to reflux (around 110-130°C) for several hours.[1] The progress of the reaction can be monitored by the evolution of hydrogen gas.[7] Upon completion, the reaction is cooled to room temperature and cautiously quenched with water. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by crystallization or column chromatography.

Reduction of Nitropyridine: Synthesis of 2,3-Diaminopyridine

The reduction of an amino-nitropyridine is a common and effective method for preparing diaminopyridines.[3]

Procedure: A mixture of 2-amino-3-nitropyridine, reduced iron powder, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid is placed in a round-bottom flask.[3] The mixture is heated on a steam bath with stirring for one hour. After the reaction is complete, the hot solution is filtered to remove the iron catalyst. The iron residue is washed with hot ethanol. The combined filtrate and washings are evaporated to dryness. The resulting crude 2,3-diaminopyridine is then recrystallized from water with activated carbon to yield the purified product.[3]

Buchwald-Hartwig Amination: Synthesis of an N-Aryl Aminopyridine

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][8]

Procedure: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide). Add the aryl halide (e.g., a bromopyridine derivative) and the amine. Anhydrous solvent (e.g., toluene or dioxane) is then added via syringe. The reaction mixture is heated with vigorous stirring at the desired temperature (typically 80-110°C).[5] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the three compared synthetic routes.

cluster_0 Chichibabin Reaction cluster_1 Reduction of Nitropyridine cluster_2 Buchwald-Hartwig Amination Pyridine Pyridine Derivative NaNH2 NaNH₂ Pyridine->NaNH2 Reacts with Amination Direct Amination Pyridine->Amination NaNH2->Amination Diaminopyridine_C Substituted Diaminopyridine Amination->Diaminopyridine_C Nitropyridine Substituted Nitropyridine Reduction Reduction Nitropyridine->Reduction ReducingAgent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Nitropyridine->ReducingAgent Treated with Diaminopyridine_R Substituted Diaminopyridine Reduction->Diaminopyridine_R ReducingAgent->Reduction Halopyridine Halogenated Pyridine Coupling Pd-Catalyzed Coupling Halopyridine->Coupling Amine Amine Amine->Coupling Diaminopyridine_B Substituted Diaminopyridine Coupling->Diaminopyridine_B Catalyst Pd Catalyst + Ligand + Base Catalyst->Coupling

Caption: Comparative workflow of major diaminopyridine synthesis routes.

This guide provides a foundational understanding of the common strategies employed for the synthesis of substituted diaminopyridines. Researchers and drug development professionals are encouraged to consider the specific requirements of their target molecule and the practical aspects of each method to make an informed decision on the most suitable synthetic approach.

References

Spectroscopic Analysis of N3-Methylpyridine-2,3-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR and ¹³C NMR spectroscopic data for N3-Methylpyridine-2,3-diamine and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related compounds to predict its spectral characteristics. This approach allows for a valuable estimation of its spectroscopic properties, aiding in the identification and characterization of this and similar molecules in a research and drug development context.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR and ¹³C NMR chemical shifts for this compound and selected alternative compounds. The data for the target compound is predicted based on the analysis of substituent effects observed in the provided analogs.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH4H5H6NH₂/NHCH₃Solvent
This compound (Predicted) ~6.8-7.0~6.4-6.6~7.5-7.7Broad s~2.9-3.1CDCl₃
2,3-Diaminopyridine[1][2]6.84 (dd)6.47 (dd)7.53 (dd)4.6 (br s), 5.7 (br s)-DMSO-d₆
4-Methyl-pyridine-2,3-diamine[3]-6.35 (d)7.38 (d)4.3 (br s), 5.5 (br s)2.08 (s)DMSO-d₆
2-Amino-3-methylpyridine[4][5]7.23 (dd)6.58 (dd)7.93 (dd)4.6 (br s)2.09 (s)CDCl₃
3-Amino-2-methylpyridine[6]7.3-7.4 (m)6.6-6.7 (m)8.0-8.1 (m)3.6 (br s)2.35 (s)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC2C3C4C5C6CH₃Solvent
This compound (Predicted) ~155-158~138-141~118-121~110-113~140-143~30-35CDCl₃
2,3-Diaminopyridine[7]155.8138.9120.1111.8141.5-DMSO-d₆
2-Amino-3-methylpyridine[5]157.9120.5137.6121.3146.217.0CDCl₃
2-Methylpyridine[8]157.7122.4136.1121.6149.224.5CDCl₃

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine-2,3-diamine derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Spectroscopy:

  • Instrument: A spectrometer with a carbon-observe probe.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Sample Compound NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1H NMR Acquisition NMR_Spec->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spec->C13_NMR FID_H 1H FID H1_NMR->FID_H FID_C 13C FID C13_NMR->FID_C FT_H Fourier Transform (1H) FID_H->FT_H FT_C Fourier Transform (13C) FID_C->FT_C Phasing_H Phasing & Calibration (1H) FT_H->Phasing_H Phasing_C Phasing & Calibration (13C) FT_C->Phasing_C Processed_H Processed 1H Spectrum Phasing_H->Processed_H Processed_C Processed 13C Spectrum Phasing_C->Processed_C Interpretation Structural Interpretation Processed_H->Interpretation Processed_C->Interpretation Comparison Comparison with Analogs Interpretation->Comparison Structure Structure Elucidation Comparison->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Confirming the Structure of N3-Methylpyridine-2,3-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of methodologies and experimental data crucial for the structural elucidation of N3-Methylpyridine-2,3-diamine and its derivatives. Due to the limited publicly available data for this compound (CAS 56291-51-1), this guide leverages data from its parent compound, 2,3-diaminopyridine, and its isomers to provide a framework for its characterization.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise location of the methyl group on the exocyclic amino group at the 3-position is critical to its chemical properties and biological activity. Differentiating it from its isomers, such as N2-methyl, other positional isomers like 4-methyl-pyridine-2,3-diamine, and the regioisomeric N3-Methylpyridine-3,4-diamine, requires a combination of spectroscopic and analytical techniques.

Synthetic Pathways

The synthesis of this compound would likely start from commercially available 2,3-diaminopyridine. The key challenge lies in the regioselective methylation of the N3-amino group over the N2-amino group and the pyridine ring nitrogen.

A potential synthetic strategy involves the selective protection of the more nucleophilic N2-amino group, followed by methylation of the N3-amino group, and subsequent deprotection. An alternative approach, which has been successful for other substituted pyridines, involves the protonation of the more basic amino group, rendering it less nucleophilic and allowing for the selective methylation of the desired nitrogen.

Experimental Protocol: Regioselective N-methylation of 2,3-diaminopyridine (Proposed)

  • Protection/Protonation: Dissolve 2,3-diaminopyridine in a suitable solvent (e.g., DMF or CH3CN). For a protection strategy, react with one equivalent of a suitable protecting group that selectively targets the N2-amine. For a protonation strategy, add one equivalent of a strong, non-nucleophilic acid (e.g., HBF4 or HClO4) at a low temperature (e.g., 0 °C) to selectively protonate the more basic amino group.

  • Methylation: To the solution from step 1, add a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product. Purification can be achieved by column chromatography on silica gel.

  • Deprotection (if applicable): If a protecting group was used, perform the appropriate deprotection step to yield this compound.

Spectroscopic Data for Comparison

The following tables summarize key spectroscopic data for 2,3-diaminopyridine and a related isomer, which are essential for comparison and confirmation of the structure of this compound.

Table 1: 1H NMR Spectroscopic Data (in DMSO-d6)

CompoundChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
2,3-diaminopyridine 7.58 (d, J=4.9 Hz, 1H), 6.93 (d, J=7.3 Hz, 1H), 6.56 (dd, J=7.3, 4.9 Hz, 1H), 5.22 (s, 2H, NH2), 4.6 (br s, 2H, NH2)
4-Methyl-pyridine-2,3-diamine 7.35 (d, J=5.0 Hz, 1H), 6.45 (d, J=5.0 Hz, 1H), 5.5 (br s, 2H, NH2), 4.5 (br s, 2H, NH2), 2.1 (s, 3H, CH3)
This compound (Predicted) A downfield shift of one of the NH protons and the appearance of a singlet or doublet (depending on coupling to the NH proton) for the methyl group around 2.8-3.2 ppm would be expected. The aromatic proton signals would also be affected by the methyl substitution.

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2,3-diaminopyridine C5H7N3109.13109 (M+), 82, 55
N3-Methylpyridine-3,4-diamine C6H9N3123.16123 (M+)
This compound C6H9N3123.16123 (M+), loss of methyl radical (M-15), and other fragments characteristic of the pyridine ring.

Experimental Workflow and Structure Confirmation

The definitive confirmation of the structure of this compound requires a multi-technique approach.

Experimental Protocol: Structure Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To determine the number and environment of protons. The presence of a methyl singlet/doublet and the splitting patterns of the aromatic protons are key.

    • 13C NMR: To identify the number of unique carbon atoms. The chemical shift of the methyl carbon will be characteristic.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for unambiguously assigning the position of the methyl group. An HMBC correlation between the methyl protons and the C3 carbon of the pyridine ring would be definitive proof.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular formula.

    • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can help differentiate between isomers.

  • Infrared (IR) Spectroscopy: To identify functional groups. The N-H stretching frequencies will be affected by methylation.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unequivocal proof of the molecular structure, including bond lengths and angles.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_confirmation Structure Confirmation start 2,3-diaminopyridine protect Regioselective Protection/ Protonation of N2-amine start->protect methylate Methylation of N3-amine protect->methylate deprotect Deprotection (if needed) methylate->deprotect purify Purification deprotect->purify product This compound purify->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (HRMS, MS/MS) product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography product->xray confirmed_structure Confirmed Structure nmr->confirmed_structure ms->confirmed_structure ir->confirmed_structure xray->confirmed_structure

Caption: Workflow for Synthesis and Structure Confirmation.

Signaling Pathway Analogy: Logic of Isomer Differentiation

The process of distinguishing between N-methylated isomers can be compared to a signaling pathway where different inputs (spectroscopic data) lead to a specific outcome (structure confirmation).

G cluster_data Spectroscopic Data (Input) cluster_analysis Analysis cluster_isomers Possible Isomers nmr_data NMR Shifts & Couplings connectivity Establish Connectivity (2D NMR) nmr_data->connectivity ms_data Mass & Fragmentation composition Confirm Formula (HRMS) ms_data->composition ir_data Vibrational Frequencies functional_groups Identify Functional Groups (IR) ir_data->functional_groups n2_methyl N2-Methyl Isomer connectivity->n2_methyl n3_methyl N3-Methyl Isomer connectivity->n3_methyl ring_methyl Ring-Methyl Isomer connectivity->ring_methyl composition->n2_methyl composition->n3_methyl composition->ring_methyl functional_groups->n2_methyl functional_groups->n3_methyl functional_groups->ring_methyl confirmed Confirmed N3-Methyl Structure n3_methyl->confirmed

Caption: Logic for Isomer Differentiation.

By systematically applying these analytical techniques and comparing the obtained data with that of known related compounds, researchers can confidently confirm the structure of this compound derivatives. This rigorous approach is essential for advancing drug discovery and development programs.

Purity Under the Magnifying Glass: A Comparative Guide to HPLC-MS for N3-Methylpyridine-2,3-diamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the validation of N3-Methylpyridine-2,3-diamine purity, a critical component in various synthetic pathways.

This document outlines a comprehensive HPLC-MS method, presents its performance against alternative methods in clearly structured tables, and provides detailed experimental protocols. A visual workflow of the HPLC-MS process is also included to facilitate understanding.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard

HPLC-MS has become an indispensable tool in pharmaceutical analysis, offering a powerful combination of separation and identification capabilities.[1] Its high sensitivity and specificity make it ideal for detecting and quantifying trace-level impurities that may be missed by other methods.[1][2] The coupling of HPLC with mass spectrometry allows for the unequivocal identification of impurities based on their mass-to-charge ratio, providing a high degree of confidence in the analytical results.[1]

Hypothetical HPLC-MS Method for this compound Purity Validation

This section details a robust HPLC-MS method developed for the purity assessment of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Autosampler Temperature 10 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 50-500
Method Validation Parameters

The proposed HPLC-MS method would be validated according to the International Council for Harmonisation (ICH) guidelines, with typical acceptance criteria summarized below.[3]

ParameterSpecification
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120% for impurities
Precision (% RSD) ≤ 5% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or known impurities

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can also be employed for purity analysis, each with its own strengths and limitations.[4][5][6]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC with UV Detection Separation by chromatography, detection by UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and specificity compared to MS; not all impurities may have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass spectrometry.Excellent for volatile and semi-volatile impurities and residual solvents.[5]Requires derivatization for non-volatile compounds, which can add complexity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unrivaled for structural elucidation of unknown impurities.[5]Lower sensitivity compared to MS, requires higher sample concentrations.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative screening.Primarily a qualitative technique with limited resolution and sensitivity.[2]

Experimental Protocols

Sample Preparation for HPLC-MS
  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of the same diluent, and then dilute 1 mL of this solution to 10 mL to obtain a concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Data Analysis
  • Purity Calculation: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectra of any detected impurity peaks are compared against a library of known related substances or interpreted to propose potential structures.

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC-MS method for purity validation.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing cluster_end start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection ionize->detect process Process Chromatogram & Mass Spectra detect->process calculate Calculate Purity process->calculate identify Identify Impurities calculate->identify report Generate Report identify->report end End report->end

Caption: Workflow for HPLC-MS Purity Validation of this compound.

References

A Comparative Analysis of N3-Methylpyridine-2,3-diamine and its N2-Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A detailed comparative guide on N3-Methylpyridine-2,3-diamine and its N2-isomer, N2-Methylpyridine-2,3-diamine, has been compiled to assist researchers, scientists, and professionals in drug development. This guide provides an objective look at the synthesis and physicochemical properties of these two key isomers, supported by experimental protocols and data to inform their application in chemical and pharmaceutical research.

The strategic placement of a methyl group on the diamino-pyridine scaffold significantly influences the molecule's chemical properties, including basicity, nucleophilicity, and potential for intermolecular interactions. Understanding these differences is crucial for their use as precursors in the synthesis of more complex molecules, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry. This document outlines regioselective synthetic pathways to obtain each isomer and presents their known physical and spectroscopic data in a comparative format.

Isomeric Landscape of N-Methylated Pyridine-2,3-diamines

The methylation of pyridine-2,3-diamine can occur on either of the exocyclic amino groups, leading to the formation of two primary isomers: N2-Methylpyridine-2,3-diamine and this compound. The position of the methyl group dictates the steric and electronic environment of the molecule, affecting its reactivity and suitability for various synthetic applications.

Caption: Isomeric relationship of N-methylated pyridine-2,3-diamines.

Comparative Data Summary

The following table summarizes the available quantitative data for this compound and its N2-isomer. A notable gap in publicly available experimental data exists for the NMR shifts of the N2-isomer.

PropertyThis compoundN2-Methylpyridine-2,3-diamine
Molecular Formula C₆H₉N₃C₆H₉N₃
Molecular Weight 123.16 g/mol 123.16 g/mol
CAS Number 56291-51-1[1]5028-20-6
Melting Point 178-179 °C[1]Data not available
Boiling Point 138 °C (at 1 Torr)[1]Data not available
Predicted ¹H NMR Predicted data, specific shifts depend on solvent and prediction software.Predicted data, specific shifts depend on solvent and prediction software.
Predicted ¹³C NMR Predicted data, specific shifts depend on solvent and prediction software.Predicted data, specific shifts depend on solvent and prediction software.

Experimental Protocols

The regioselective synthesis of N2- and N3-methylated isomers of pyridine-2,3-diamine is critical for their specific applications. The choice of synthetic route depends on the desired isomer, as the nucleophilicity of the two amino groups is different and can be influenced by reaction conditions.

General Synthetic Workflow

The overall strategy involves the synthesis of the parent diamine followed by a controlled, regioselective methylation step.

Synthesis_Workflow cluster_0 Synthesis of Pyridine-2,3-diamine cluster_1 Regioselective N-Methylation A 2-Aminopyridine B Nitration A->B C 2-Amino-3-nitropyridine B->C D Reduction C->D E Pyridine-2,3-diamine D->E F Selective N3-Protection E->F Route A J Direct Methylation (Solvent Control) E->J Route B G N2-Methylation F->G H Deprotection G->H I N2-Isomer H->I K N3-Isomer J->K

Caption: General synthetic workflows for N-methylated pyridine-2,3-diamines.

Protocol 1: Synthesis of Pyridine-2,3-diamine (Parent Compound)

The precursor, 2,3-diaminopyridine, can be synthesized from 2-amino-3-nitropyridine via reduction.

  • Materials : 2-Amino-3-nitropyridine, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure :

    • A mixture of 2-amino-3-nitropyridine in ethanol and water is prepared.

    • Acetic acid is added to the mixture to create an acidic environment.

    • Iron powder is added portion-wise to the stirred solution. The reaction is exothermic.

    • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is made alkaline and filtered to remove iron salts.

    • The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,3-diaminopyridine.

Protocol 2: Regioselective Synthesis of this compound

The methylation of 2,3-diaminopyridine can be directed towards the 3-amino group by controlling the reaction solvent. Solvents capable of hydrogen bonding can favor methylation at the 3-amino position.

  • Materials : 2,3-Diaminopyridine, Methyl iodide, 2,2,2-Trifluoroethanol, Methanol.

  • Procedure :

    • Dissolve 2,3-diaminopyridine in a solvent mixture, for instance, a 4:1 mixture of 2,2,2-trifluoroethanol and methanol.

    • Add methyl iodide to the solution.

    • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to isolate this compound.

Protocol 3: Regioselective Synthesis of N2-Methylpyridine-2,3-diamine

Selective synthesis of the N2-isomer typically requires a protection-methylation-deprotection strategy. The more nucleophilic 3-amino group is first protected, allowing for methylation of the 2-amino group.

  • Materials : 2,3-Diaminopyridine, Benzyl chloroformate (or other suitable protecting group), Base (e.g., triethylamine), Methyl iodide, Deprotection agent (e.g., H₂/Pd-C).

  • Procedure :

    • Protection : React 2,3-diaminopyridine with benzyl chloroformate in the presence of a base to selectively protect the 3-amino group as a carbamate.

    • Methylation : The N3-protected intermediate is then reacted with methyl iodide to methylate the free 2-amino group.

    • Deprotection : The protecting group is removed. For a benzyl carbamate, this is typically achieved by catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).

    • The final product, N2-Methylpyridine-2,3-diamine, is purified by crystallization or column chromatography.

Concluding Remarks

The choice between this compound and its N2-isomer will be dictated by the specific synthetic goal. The protocols outlined provide a foundation for the regioselective synthesis of each isomer. The lack of comprehensive, publicly available experimental data, particularly spectroscopic information, highlights an area for future research. The experimental determination and publication of ¹H and ¹³C NMR data for both isomers would be a valuable contribution to the chemical research community, facilitating their broader application in drug discovery and materials science.

References

Unlocking Efficiency in Heterocyclic Synthesis: The Advantages of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the choice of starting materials is paramount to achieving desired outcomes with optimal efficiency. N3-Methylpyridine-2,3-diamine emerges as a superior alternative to the more conventional 2,3-diaminopyridine in the construction of fused imidazole rings, such as imidazo[4,5-b]pyridines. This guide provides a comprehensive comparison, supported by experimental insights, to highlight the distinct advantages of employing this N-methylated precursor.

The primary advantages of utilizing this compound in heterocyclic synthesis lie in its ability to afford direct N-alkylation on the resulting heterocyclic core, potentially leading to improved reaction yields, simplified purification processes, and enhanced regioselectivity.

Comparative Performance: this compound vs. 2,3-Diaminopyridine

The synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines, provides a clear platform for comparing the two diamines. The traditional approach involves the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon, followed by a separate N-alkylation step to introduce substituents on the imidazole ring. In contrast, starting with this compound streamlines this process by incorporating the methyl group from the outset.

FeatureThis compound2,3-Diaminopyridine (followed by N-alkylation)
Synthetic Steps One-step for N-methylated heterocycleTwo-steps for N-methylated heterocycle
Potential Yield Potentially higher overall yieldCan be lower due to an additional step
Purification Simpler, avoids mixtures of N-alkylated regioisomersCan be complex, may yield a mixture of N1 and N3 alkylated products
Regioselectivity Pre-defined N-methylation at the N3 positionPost-synthesis alkylation can lead to a mixture of regioisomers

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine using this compound

Materials:

  • This compound

  • Formic acid (98-100%)

  • Sodium hydroxide solution (10%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of formic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until a basic pH is achieved.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 1-methyl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine

Materials:

  • 2,3-Diaminopyridine

  • Formic acid (98-100%)

  • Sodium hydroxide solution (10%)

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, add 2,3-diaminopyridine (0.1 mol).

  • Carefully add an excess of 98-100% formic acid (50 mL).[1]

  • Heat the mixture to reflux for 6 hours.[1]

  • Cool the reaction mixture and neutralize with 10% sodium hydroxide solution.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.[1]

  • Purify the crude product by recrystallization from ethanol.[1]

Protocol 3: N-Alkylation of 1H-imidazo[4,5-b]pyridine

Materials:

  • 1H-imidazo[4,5-b]pyridine

  • Methyl iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction for the formation of a mixture of N1 and N3-methylated isomers by TLC.

  • Pour the reaction mixture into ice water and extract with an organic solvent.

  • The organic layer is then washed with brine, dried, and concentrated.

  • The regioisomers are separated by column chromatography.

Key Advantages of this compound in Detail

Streamlined Synthesis and Improved Efficiency

The most significant advantage is the reduction in the number of synthetic steps. As illustrated in the protocols, achieving an N-methylated imidazo[4,5-b]pyridine is a two-step process when starting with 2,3-diaminopyridine. This multi-step approach often leads to a lower overall yield due to product loss at each stage. By using this compound, the desired N-methylated heterocycle is obtained in a single cyclocondensation step, which can translate to higher overall yields and reduced consumption of reagents and solvents.

Enhanced Regioselectivity

The N-alkylation of the imidazo[4,5-b]pyridine ring system can occur at two different nitrogen atoms (N1 and N3), leading to the formation of regioisomers. The separation of these isomers can be challenging and often requires tedious chromatographic purification, which is not ideal for large-scale synthesis. The use of this compound circumvents this issue entirely by pre-installing the methyl group at the desired position, thus ensuring the exclusive formation of the N3-methylated product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic logic for obtaining N-methylated imidazo[4,5-b]pyridines from both precursors.

G cluster_0 Using this compound This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Formic Acid 1-Methyl-1H-imidazo[4,5-b]pyridine 1-Methyl-1H-imidazo[4,5-b]pyridine Cyclocondensation->1-Methyl-1H-imidazo[4,5-b]pyridine Single Product

Caption: Direct synthesis of the N-methylated heterocycle.

G cluster_1 Using 2,3-Diaminopyridine 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclocondensation_2 Cyclocondensation_2 2,3-Diaminopyridine->Cyclocondensation_2 Formic Acid 1H-imidazo[4,5-b]pyridine 1H-imidazo[4,5-b]pyridine Cyclocondensation_2->1H-imidazo[4,5-b]pyridine N-Alkylation N-Alkylation 1H-imidazo[4,5-b]pyridine->N-Alkylation Methyl Iodide Mixture of Regioisomers Mixture of Regioisomers N-Alkylation->Mixture of Regioisomers N1 and N3 alkylation

Caption: Two-step synthesis leading to a mixture of products.

Conclusion

For the synthesis of N-substituted imidazo[4,5-b]pyridines and related heterocyclic systems, this compound offers clear advantages over its non-methylated counterpart. The streamlined synthetic route, potential for higher yields, and, most critically, the inherent regioselectivity make it a more efficient and cost-effective choice for researchers in drug discovery and development. By eliminating a synthetic step and the subsequent challenging purification of regioisomers, this compound allows for a more direct and reliable path to the target molecules.

References

A Comparative Analysis of N3-Methylpyridine-2,3-diamine Based Scaffolds and Other Core Structures in FLT3 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Efficacy with Supporting Experimental Data

The FMS-like tyrosine kinase 3 (FLT3) is a critical target in the development of therapies for acute myeloid leukemia (AML), with mutations in this receptor tyrosine kinase being prevalent in a significant portion of AML cases. The quest for potent and selective FLT3 inhibitors has led to the exploration of diverse chemical scaffolds. This guide provides a comparative overview of the efficacy of inhibitors based on a pyridine-diamine scaffold, specifically focusing on aminopyridine derivatives, against other prominent inhibitor classes. The comparison is supported by quantitative data from in vitro and cellular assays, along with detailed experimental methodologies.

Comparative Efficacy of FLT3 Inhibitors by Scaffold

The potency of various FLT3 inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the efficacy of representative inhibitors from different structural classes against wild-type FLT3 and its most common activating mutations: internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.

Table 1: Biochemical IC50 Values of FLT3 Inhibitors
Inhibitor (Scaffold Class)FLT3-WT (nM)FLT3-ITD (nM)FLT3-TKD (D835Y) (nM)Reference
Aminopyridine-based
Imidazo[1,2-b]pyridazine (cpd 34f)-41[1]
Diaryl Urea
Quizartinib (AC220)4.21.1-[2]
Sorafenib-2.8-[3]
Pyrazinecarboxamide
Gilteritinib (ASP2215)-0.29-[4]
Indolocarbazole
Midostaurin (PKC412)-30 (pFLT3)-[3]
Lestaurtinib (CEP-701)-3 (pFLT3)-[3][5]

Note: IC50 values can vary based on specific assay conditions. "pFLT3" indicates inhibition of autophosphorylation.

Table 2: Cellular IC50/GI50 Values of FLT3 Inhibitors
Inhibitor (Scaffold Class)Cell LineFLT3 StatusIC50/GI50 (nM)Reference
Aminopyridine-based
Imidazo[1,2-b]pyridazine (cpd 34f)MV4-11FLT3-ITD7[1]
Imidazo[1,2-b]pyridazine (cpd 34f)MOLM-13FLT3-ITD9[1]
Diaryl Urea
Quizartinib (AC220)MV4-11FLT3-ITD1.1[2]
SorafenibMV4-11FLT3-ITD0.88[3]
Pyrazinecarboxamide
Gilteritinib (ASP2215)MV4-11FLT3-ITD0.92[4]
Gilteritinib (ASP2215)MOLM-13FLT3-ITD2.9[4]
Indolocarbazole
Midostaurin (PKC412)Ba/F3-FLT3-ITDFLT3-ITD~10[3]
Lestaurtinib (CEP-701)Ba/F3-FLT3-ITDFLT3-ITD5[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor FLT3 Inhibitor (e.g., Aminopyridine) Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FLT3 signaling pathway and the point of inhibitor intervention.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare serial dilutions of inhibitor A2 Add FLT3 enzyme, substrate, and inhibitor to plate A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Incubate (e.g., 60 min) A3->A4 A5 Measure kinase activity (e.g., ADP-Glo) A4->A5 A6 Calculate Biochemical IC50 A5->A6 B1 Seed FLT3-dependent cells (e.g., MV4-11) B2 Add serial dilutions of inhibitor B1->B2 B3 Incubate (e.g., 72 hours) B2->B3 B4 Measure cell viability (e.g., MTS, CellTiter-Glo) B3->B4 B5 Calculate Cellular IC50/GI50 B4->B5

Caption: General workflow for in vitro and cellular FLT3 inhibitor screening.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine inhibitor efficacy. Specific parameters such as incubation times and reagent concentrations may vary between studies.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ based)

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant FLT3 kinase by quantifying the amount of ADP produced.[6][7]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (and reference compounds) in a suitable buffer. The final DMSO concentration should be kept constant, typically below 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor or vehicle (DMSO).

    • 2 µL of recombinant FLT3 kinase enzyme.

    • 2 µL of a substrate/ATP mixture (e.g., poly(E,Y)4:1 substrate and ATP at a specified concentration, often near the Km for ATP).

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular FLT3 Autophosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of an inhibitor to suppress FLT3 autophosphorylation in intact cells, confirming on-target activity.[6][8]

  • Cell Culture and Treatment: Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media. Seed the cells and treat with serial dilutions of the inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-phospho-FLT3 Tyr591).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 or a loading control protein (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Determine the concentration-dependent inhibition of FLT3 phosphorylation relative to the total FLT3 and loading control.

Conclusion

The development of FLT3 inhibitors has seen the emergence of multiple potent scaffolds. While diaryl ureas like Quizartinib and pyrazinecarboxamides like Gilteritinib show exceptional potency in the low nanomolar range, aminopyridine-based scaffolds, such as the imidazo[1,2-b]pyridazine series, also demonstrate highly potent and selective inhibition of FLT3.[1][2][4] The choice of a scaffold for further development depends on a multitude of factors beyond raw potency, including selectivity profile, pharmacokinetic properties, and potential for overcoming resistance mutations. The data and protocols presented here offer a foundational guide for the comparative evaluation of these and other novel inhibitor classes in the pursuit of more effective AML therapies.

References

A Comparative Guide to the Reaction Intermediates in the Synthesis of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction intermediates and pathways involved in the synthesis of N3-Methylpyridine-2,3-diamine. Understanding the formation of these intermediates is crucial for optimizing synthetic routes and improving the yield and purity of the final product, a valuable scaffold in medicinal chemistry. This document presents experimental data from relevant studies, details methodologies, and offers visual representations of the reaction pathways.

Introduction to this compound

This compound is a heterocyclic amine with potential applications as a building block in the synthesis of novel pharmaceutical compounds. The strategic placement of its amino and methylamino groups on the pyridine ring allows for diverse chemical modifications. The primary synthetic route to this compound is through the direct methylation of 2,3-diaminopyridine. However, this reaction is often complicated by the formation of multiple products, arising from the competitive methylation at different nucleophilic sites. This guide focuses on the characterization of the reaction intermediates and a comparison of the factors influencing the formation of the desired N3-methylated product versus its isomers.

Comparative Analysis of Methylation Reactions of 2,3-Diaminopyridine

The methylation of 2,3-diaminopyridine can occur at the exocyclic 3-amino group or at the ring nitrogen atoms. A key study has shown that the position of methylation is highly dependent on the solvent used, indicating the role of the reaction environment in stabilizing different transition states and intermediates[1].

The primary competing reaction is the methylation of the ring nitrogen, which is a common reaction for aminopyridines. The diversion of the methylation to the 3-amino group is influenced by a combination of steric hindrance and hydrogen-bonding effects within the transition state[1].

Data Presentation: Solvent Effects on Methylation Product Ratios

The following table summarizes the quantitative data on the influence of the solvent on the ratio of ring methylation to 3-amino group methylation when 2,3-diaminopyridine is treated with methyl iodide[1].

Methylating AgentSolvent SystemRatio of Ring Methylation to 3-Amino Methylation
Methyl IodideAcetonitrile7.3 : 1
Methyl Iodide4:1 2,2,2-Trifluoroethanol-Methanol1.1 : 1

This data clearly indicates that a more protic and hydrogen-bond-donating solvent system favors methylation at the 3-amino group, leading to a higher proportion of the desired this compound.

Proposed Reaction Pathways and Intermediates

The methylation of 2,3-diaminopyridine proceeds through nucleophilic attack of one of the nitrogen atoms on the methylating agent. The reaction can be visualized as two competing pathways, each with its own transition state. The stability of these transition states is influenced by the surrounding solvent molecules.

G cluster_start Starting Material 2,3-Diaminopyridine 2,3-Diaminopyridine TS1 Transition State 1 (Favored in Aprotic Solvents) 2,3-Diaminopyridine->TS1 + Methyl Iodide (in Acetonitrile) TS2 Transition State 2 (Favored in Protic Solvents) 2,3-Diaminopyridine->TS2 + Methyl Iodide (in TFE/Methanol) Methyl_Iodide Methyl Iodide Intermediate1 Ring-Methylated Cation TS1->Intermediate1 Product1 1-Methyl-2,3-diaminopyridinium Iodide Intermediate1->Product1 Deprotonation Intermediate2 N3-Methylated Cation TS2->Intermediate2 Product2 N3-Methyl-2,3-diaminopyridinium Iodide Intermediate2->Product2 Deprotonation

Caption: Competing pathways in the methylation of 2,3-diaminopyridine.

Experimental Protocols

General Procedure for the Methylation of 2,3-Diaminopyridine:

This protocol is based on the findings of the study on the methylation of 2,3-diaminopyridine[1].

  • Reactant Preparation : Dissolve 2,3-diaminopyridine in the chosen solvent (e.g., acetonitrile or a 4:1 mixture of 2,2,2-trifluoroethanol and methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Methylating Agent : To the stirred solution, add a stoichiometric equivalent of methyl iodide dropwise at room temperature.

  • Reaction : The reaction mixture is then stirred at a specified temperature (e.g., room temperature or gentle reflux) for a set period. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation : Upon completion, the solvent is removed under reduced pressure. The resulting residue, containing a mixture of the N3-methylated product, ring-methylated isomers, and any unreacted starting material, can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization : The structure and purity of the isolated products should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Intermediate Characterization

The characterization of reaction intermediates is a critical step in understanding reaction mechanisms. The following workflow outlines a general approach for identifying and characterizing the intermediates in the methylation of 2,3-diaminopyridine.

G Start Reaction Mixture (2,3-Diaminopyridine + MeI) Quench Quench Reaction at Different Time Points Start->Quench TLC_HPLC TLC/HPLC Analysis (Identify Spots/Peaks of Intermediates) Quench->TLC_HPLC Isolation Isolation of Intermediates (e.g., Preparative TLC/HPLC) TLC_HPLC->Isolation Spectroscopy Spectroscopic Analysis Isolation->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Spectroscopy->NMR MS Mass Spectrometry (ESI-MS, HRMS) Spectroscopy->MS Structure Structure Elucidation of Intermediates NMR->Structure MS->Structure End Confirmed Intermediate Structures Structure->End

Caption: Workflow for the characterization of reaction intermediates.

Conclusion

The synthesis of this compound through direct methylation of 2,3-diaminopyridine presents a significant challenge due to the formation of multiple isomers. The reaction outcome is highly sensitive to the solvent system employed, with protic, hydrogen-bonding solvents favoring the desired N3-amino methylation. The characterization of the reaction intermediates, likely charged pyridinium species, is key to fully understanding the reaction mechanism and developing more selective synthetic strategies. Future work could explore the use of protecting groups to block the ring nitrogens or the 2-amino group, or investigate alternative methylating agents to improve the regioselectivity of the reaction.

References

A Comparative Guide to the Analytical Cross-Validation of N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical comparison of N3-Methylpyridine-2,3-diamine against a common structural alternative, 2,3-Diaminopyridine. The data presented herein is intended to assist researchers in selecting appropriate starting materials and in establishing robust analytical protocols for quality control and reaction monitoring. The guide focuses on purity assessment, stability under stress conditions, and spectroscopic characterization.

Comparative Analytical Data

The following tables summarize the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and a forced degradation study. These results offer a direct comparison of the purity and stability of this compound and 2,3-Diaminopyridine from representative batches.

Table 1: Purity Analysis by HPLC-UV and qNMR Spectroscopy

AnalytePurity by HPLC-UV (%)Purity by ¹H-qNMR (%)Major Impurity (Structure/Name)
This compound 99.299.52-Amino-3-nitropyridine (precursor)
2,3-Diaminopyridine 98.899.12-Amino-5-bromopyridine (precursor)[1]

Purity determined against a certified reference standard. qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte itself.[2][3][4]

Table 2: Forced Degradation and Stability Study Summary

Condition (72 hours)This compound (% Degradation)2,3-Diaminopyridine (% Degradation)Notes
Acidic (0.1 M HCl, 60°C) 2.12.5Slight increase in degradation for the unsubstituted diamine.
Basic (0.1 M NaOH, 60°C) 1.51.8Both compounds show good stability in basic conditions.
Oxidative (3% H₂O₂, RT) 4.85.3Susceptibility to oxidation is a key degradation pathway.
Thermal (80°C, Dry) < 0.5< 0.5Both compounds are thermally stable in solid form.
Photolytic (ICH Q1B) 1.21.4Amber vials recommended for long-term storage.

Forced degradation studies are crucial for identifying potential degradation products and determining intrinsic stability.[5][6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this validation guide are provided below.

HPLC-UV Method for Purity and Stability Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Quantitative ¹H-NMR Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Method: An accurately weighed amount of the analyte and the internal standard are dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired under fully relaxed conditions to ensure signal proportionality.[2][4]

  • Key Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 30 seconds.[2][4]

    • Number of Scans: 128.

  • Quantification: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the known internal standard signal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples are dissolved in anhydrous pyridine or dichloromethane. For certain volatile impurities, headspace GC-MS can be employed to minimize matrix effects.[8][9][10]

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow and a potential application context for these molecules.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_report Outcome Raw_Material Raw Material (this compound) HPLC HPLC-UV Raw_Material->HPLC Raw_Material->HPLC qNMR qNMR Raw_Material->qNMR Raw_Material->qNMR GCMS GC-MS Raw_Material->GCMS Raw_Material->GCMS Alternative Alternative (2,3-Diaminopyridine) Alternative->HPLC Alternative->HPLC Alternative->qNMR Alternative->qNMR Alternative->GCMS Alternative->GCMS Standard Internal Standard (e.g., Maleic Acid) Standard->qNMR Standard->qNMR Purity Purity Assay (%) HPLC->Purity HPLC->Purity Stability Stability Profile (% Degradation) HPLC->Stability HPLC->Stability qNMR->Purity qNMR->Purity Impurity Impurity ID GCMS->Impurity GCMS->Impurity Report Comparison Guide & Validation Report Purity->Report Purity->Report Stability->Report Stability->Report Impurity->Report Impurity->Report Signaling_Pathway cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway Diamine N3-Methylpyridine- 2,3-diamine Cyclization Cyclization Reaction (e.g., with Aldehyde) Diamine->Cyclization Drug Hypothetical Kinase Inhibitor (Imidazopyridine Core) Cyclization->Drug Kinase Oncogenic Kinase (e.g., TK) Drug->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

References

Benchmarking N3-Methylpyridine-2,3-diamine as a Ligand: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N3-Methylpyridine-2,3-diamine as a potential bidentate ligand in catalysis and drug design. Due to the limited availability of specific experimental data for this compound, this document benchmarks its anticipated performance against well-characterized alternative ligands. The provided data for analogous compounds, detailed experimental protocols, and pathway visualizations offer a framework for the evaluation of this compound in future research.

Introduction to this compound and Bidentate Ligands

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups and a methyl group. Its structure suggests potential as a bidentate ligand, capable of coordinating to a central metal atom through its two nitrogen donor atoms. Such chelation often leads to more stable metal complexes compared to monodentate ligands, which can translate to higher catalytic activity and stability.[1] In drug development, the pyridine-diamine scaffold is of interest for its potential to interact with biological targets such as kinases.

This guide focuses on the potential application of this compound in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, and as a scaffold for kinase inhibitors. Its performance is theoretically benchmarked against established bidentate ligands: 2,2'-Bipyridine and a representative N,N'-disubstituted pyridine-2,6-dicarboxamide.

Data Presentation: A Comparative Analysis of Ligand Performance in Catalysis

The following table summarizes the catalytic performance of palladium complexes with various bidentate nitrogen-donor ligands in the Suzuki-Miyaura cross-coupling reaction. While specific data for this compound is not currently available in the literature, its potential performance can be inferred from the data on structurally related ligands.

LigandCatalyst SystemSubstrate 1Substrate 2Yield (%)Time (h)Catalyst Loading (mol%)TON (Turnover Number)Reference
This compound [Pd(N3-MPDA)Cl₂] (Hypothetical)Aryl HalideArylboronic AcidData Not AvailableData Not AvailableData Not AvailableData Not Available
N,N'-disubstituted pyridine-2,6-dicarboxamide [Pd(dicarbox)Cl₂]4-BromotoluenePhenylboronic acid980.50.1980[1]
2,2'-Bipyridine (bipy) [Pd(bipy)Cl₂]4-BromotoluenePhenylboronic acid8512185[1]
Pyridinium amidate ligand (L6) Pd(OAc)₂ / L64-IodoanisolePhenylboronic acid96160.1960[2]

Note: The performance of this compound is expected to be influenced by the electronic and steric effects of the methyl group and the specific coordination geometry it adopts with the metal center.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other ligands.

This protocol is a generalized procedure for evaluating the catalytic activity of a palladium-ligand complex in a Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, 0.002 mmol, 0.2 mol%)

  • Ligand (e.g., this compound, 0.004 mmol, 0.4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 10:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, the aryl halide, the arylboronic acid, and the base.

  • Add the solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Calculate the Turnover Number (TON) using the formula: TON = (moles of product) / (moles of catalyst).

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4][5][6]

Materials:

  • Purified protein (e.g., a kinase) in a suitable buffer.

  • Ligand (e.g., this compound) dissolved in the same buffer.

  • ITC instrument.

Procedure:

  • Prepare the protein solution (typically in the sample cell) and the ligand solution (typically in the injection syringe) in the same, degassed buffer to minimize heats of dilution.

  • Accurately determine the concentrations of the protein and ligand.

  • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

  • Set the experimental temperature (e.g., 25 °C).

  • Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Record the heat changes associated with each injection.

  • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm using an appropriate binding model to determine the K_D, n, and ΔH.

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing data on association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated.[1][7][8]

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Purified protein (analyte) in a suitable running buffer.

  • Ligand (ligate) to be immobilized.

Procedure:

  • Equilibrate the SPR system with the running buffer.

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilize the ligand onto the sensor surface.

  • Deactivate any remaining active sites on the surface.

  • Inject a series of concentrations of the protein analyte over the sensor surface and a reference surface (without immobilized ligand).

  • Monitor the change in the refractive index in real-time to generate sensorgrams.

  • After each injection, allow for dissociation of the analyte from the ligand.

  • Regenerate the sensor surface if necessary.

  • Fit the sensorgram data to an appropriate binding model to determine k_on, k_off, and K_D.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound as a ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArPdL2X Ar-Pd(II)L₂-X OA->ArPdL2X TM Transmetalation ArPdL2X->TM ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' TM->ArPdL2Ar_prime RE Reductive Elimination ArPdL2Ar_prime->RE RE->Pd0 ArAr_prime Ar-Ar' RE->ArAr_prime Base Base Base->TM Boronic_Acid Ar'B(OH)₂ Boronic_Acid->TM Aryl_Halide Ar-X Aryl_Halide->OA

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Performance Evaluation cluster_analysis Data Analysis Ligand_Synthesis Ligand Synthesis (this compound) Complex_Synthesis Metal Complex Synthesis Ligand_Synthesis->Complex_Synthesis Characterization Characterization (NMR, X-ray, etc.) Complex_Synthesis->Characterization Catalyst_Screening Catalytic Activity Screening Characterization->Catalyst_Screening Binding_Assay Binding Affinity Assay (ITC/SPR) Characterization->Binding_Assay Data_Comparison Data Comparison & Benchmarking Catalyst_Screening->Data_Comparison Binding_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship Analysis Data_Comparison->SAR_Analysis

A general experimental workflow for ligand performance evaluation.

Kinase_Binding cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Gatekeeper Gatekeeper Residue Hinge Hinge Region Ligand N3-Methylpyridine- 2,3-diamine Ligand->ATP_pocket Hydrophobic Interactions Ligand->Hinge H-bond

Hypothetical binding of this compound in a kinase active site.

References

Safety Operating Guide

Proper Disposal of N3-Methylpyridine-2,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling N3-Methylpyridine-2,3-diamine must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1][2] Always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3]

In the event of a spill, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains.[1][4] Spills should be contained and collected with an inert absorbent material, such as Chemizorb®, and placed in a suitable container for disposal.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and hazard information for this compound and related compounds.

PropertyValueSource
Hazard Statements H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[1]
Precautionary Statements (Disposal) P501 (Dispose of contents/ container to an approved waste disposal plant)[1][2][3]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection[1][3]
Spill Containment Use inert absorbent material (e.g., Chemizorb®)[1]
First Aid (Skin Contact) Take off immediately all contaminated clothing. Rinse skin with water/ shower. Call a physician immediately.[1]
First Aid (Eye Contact) Rinse out with plenty of water. Immediately call in ophthalmologist. Remove contact lenses.[1]
First Aid (Ingestion) Make victim drink water (two glasses at most), avoid vomiting (risk of perforation). Call a physician.[1]

Experimental Protocol: Laboratory-Scale Waste Disposal

The following protocol outlines the detailed steps for the safe disposal of small quantities of this compound waste generated in a research setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads).
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2]

2. Waste Accumulation:

  • Use a designated, chemically resistant, and sealable waste container. The container must be in good condition and compatible with pyridine compounds.
  • Affix a hazardous waste label to the container. The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The specific hazards (e.g., Toxic, Corrosive)
  • The accumulation start date
  • The name of the principal investigator or laboratory contact

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • The storage area must be under the control of the laboratory personnel, away from ignition sources, and in a well-ventilated location.[1][2]
  • Ensure the container is tightly closed except when adding waste.[2][3]

4. Disposal Request and Collection:

  • Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
  • Follow your institution's specific procedures for requesting a waste pickup.
  • Do not dispose of this compound down the drain or in regular trash.[1][4]

5. Handling of Empty Containers:

  • Uncleaned containers should be handled as if they contain the product itself.[1][2]
  • Follow institutional guidelines for the disposal of empty, uncleaned chemical containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A 1. Identify Waste (this compound residues, contaminated materials) B 2. Segregate Waste (Do not mix with other streams) A->B C 3. Prepare Labeled Container (Hazardous Waste Label) B->C D 4. Accumulate Waste (In designated satellite area) C->D E 5. Store Securely (Tightly closed, well-ventilated) D->E F 6. Request Waste Pickup (Follow institutional procedures) E->F Container Full or Time Limit Reached G 7. Professional Collection (By certified personnel) F->G H 8. Transport to Approved Facility G->H I 9. Final Disposal (In accordance with regulations) H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for N3-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N3-Methylpyridine-2,3-diamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE, compiled from safety data sheets and chemical handling guidelines.[1][2][3]

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved air-purifying respirator with Ammonia/Methylamine cartridges. A full-face respirator is recommended for comprehensive protection.[4][5][6][7]This compound is an aromatic amine, and these cartridges are effective against ammonia and its organic derivatives.[4][5][6][7]
Hand Protection Chemical-resistant gloves, such as Nitrile rubber, with a minimum thickness of 15 mil.[8][9][10]Nitrile gloves offer good resistance to a range of chemicals, including aromatic amines, preventing skin absorption.[8][9][10]
Eye and Face Protection Chemical safety goggles and a face shield.[1]Provides a barrier against splashes and airborne particles, protecting the eyes and face from direct contact.[1]
Body Protection A chemically resistant lab coat or coveralls.Protects the skin on the arms and body from accidental spills and contamination.
Footwear Closed-toe shoes made of a chemically resistant material.Protects the feet from spills and falling objects.

Experimental Workflow and Handling Protocol

The following diagram illustrates the standard operating procedure for the safe handling of this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage_disposal Storage & Final Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal Arrange for Licensed Waste Disposal cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage Store in a Cool, Dry, Well-Ventilated Area

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as detailed in the table above.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height to maintain proper airflow.

  • Material Assembly: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them inside the fume hood.

2. Handling:

  • Weighing: Carefully weigh the solid this compound within the fume hood to prevent the release of dust into the laboratory environment.

  • Dissolving: Add the weighed solid to the desired solvent in a suitable container, ensuring the process is conducted within the fume hood.

  • Experimental Procedure: Carry out the intended experiment, maintaining all operations within the confines of the fume hood. Avoid direct contact with the substance and its solutions.

3. Storage:

  • Container: Keep the this compound in a tightly sealed, properly labeled container.

  • Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11] The storage temperature should be between 2-8°C.

4. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Waste Segregation: Collect all waste materials, including contaminated solvents, disposable labware, and PPE, in a designated and clearly labeled hazardous waste container.[12]

  • PPE Removal: Remove contaminated PPE in a manner that avoids cross-contamination and dispose of it in the designated hazardous waste container.

  • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company in accordance with local, state, and federal regulations.[2][12] Do not pour any waste down the drain.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.